molecular formula C5H10N2O2 B126285 (S)-Piperazine-2-carboxylic acid CAS No. 147650-70-2

(S)-Piperazine-2-carboxylic acid

Cat. No.: B126285
CAS No.: 147650-70-2
M. Wt: 130.15 g/mol
InChI Key: JSSXHAMIXJGYCS-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Piperazine-2-carboxylic acid is a valuable chiral synthon and privileged scaffold in medicinal chemistry and drug discovery. Its piperazine core is the third most common ring system in FDA-approved drugs, making it a critical structure for exploring three-dimensional chemical space and improving molecular recognition for a spectrum of biological targets . This compound serves as a key intermediate in the synthesis of potent and selective NMDA receptor antagonists like (R)-CPP, which is used in over 400 biological studies to investigate the gating mechanisms of ion channels and hippocampal contextual memory . Furthermore, the scaffold is instrumental in the development of Multi-Target-Directed Ligands (MTDLs) for complex neurodegenerative diseases such as Alzheimer's, where derivatives have shown promising inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, with some compounds exhibiting potency significantly superior to reference drugs like donepezil . In the field of chemical biology, this compound and its derivatives function as versatile peptidomimetics, which are designed to mimic protein secondary structures like alpha-helices and turns to modulate protein-protein interactions . This utility is enhanced by ongoing innovations in synthetic methodology, including solid-phase synthesis and ring-opening strategies of chiral aziridines, which allow for more efficient and concise access to enantiopure compounds for research and development . The global market for this specialty chemical is experiencing substantial growth, driven by advancements in pharmaceutical and biotechnology applications, with a projected increase to USD 21.48 Million by 2033 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-5(9)4-3-6-1-2-7-4/h4,6-7H,1-3H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSXHAMIXJGYCS-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363601
Record name (S)-Piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147650-70-2
Record name (S)-Piperazine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147650-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-Piperazine-2-carboxylic Acid Structural Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(S)-Piperazine-2-carboxylic acid is a privileged chiral scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its inherent structural rigidity, coupled with the presence of two nitrogen atoms for substitution, provides a versatile platform for designing molecules with tailored pharmacological profiles. This technical guide offers a comprehensive overview of the synthesis, biological activities, and therapeutic potential of structural analogs derived from this compound. We present a detailed analysis of their role as potent inhibitors of soluble epoxide hydrolase (sEH) and cholinesterases, highlighting key structure-activity relationships (SAR). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this versatile chemical moiety.

Introduction

The piperazine ring is a ubiquitous feature in a multitude of approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] The chiral center in this compound adds a layer of stereochemical specificity, which is crucial for enhancing target affinity and reducing off-target effects.[2] Structural analogs of this core are being actively investigated for a wide range of therapeutic applications, including the management of inflammatory disorders, neurodegenerative diseases like Alzheimer's, and cardiovascular conditions.[2][3] This guide will delve into the technical aspects of developing these analogs, from synthetic strategies to biological evaluation and mechanism of action.

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs typically involves the modification of the carboxylic acid moiety and the two nitrogen atoms of the piperazine ring. Amide bond formation is a common strategy to derivatize the carboxylic acid group, while N-alkylation or N-acylation is employed to functionalize the ring nitrogens.

A general workflow for the synthesis and subsequent screening of these analogs is depicted below:

G cluster_synthesis Synthesis cluster_screening Biological Screening start This compound protect N-protection (e.g., Boc) start->protect activate Carboxylic acid activation (e.g., EDC, HOBt) protect->activate couple Amide coupling with amine activate->couple deprotect N-deprotection (e.g., TFA) couple->deprotect n_functionalize N-functionalization (e.g., Alkylation, Acylation) deprotect->n_functionalize purify_synth Purification (Chromatography) n_functionalize->purify_synth characterize Structural Characterization (NMR, HRMS) purify_synth->characterize final_compound Final Analog characterize->final_compound in_vitro In vitro assays (e.g., sEH, AChE inhibition) final_compound->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_id Lead Identification sar->lead_id

Caption: General workflow for the synthesis and screening of this compound analogs.

Experimental Protocol: General Procedure for Amide Synthesis

The following protocol outlines a common method for the synthesis of piperazine-2-carboxamide derivatives.[4][5]

Materials:

  • This compound derivative (1.0 eq)

  • Appropriate amine (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as base (2.0 eq)

Procedure:

  • Dissolve the this compound derivative in the chosen solvent.

  • Add EDC·HCl and HOBt to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine and the base to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activities and Therapeutic Targets

Structural analogs of this compound have demonstrated significant activity against several important therapeutic targets, most notably soluble epoxide hydrolase (sEH) and cholinesterases (acetylcholinesterase - AChE, and butyrylcholinesterase - BChE).

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties.[6][7] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH inhibitors a promising therapeutic strategy for conditions such as hypertension, inflammation, and pain.[8][9][10]

The following diagram illustrates the role of sEH in the arachidonic acid cascade and the mechanism of its inhibition.

G cluster_pathway sEH Signaling Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory, Vasoconstrictive) sEH->DHETs sEH_inhibitor (S)-Piperazine-2-carboxylic acid analog (sEH Inhibitor) sEH_inhibitor->sEH Inhibition

Caption: The role of sEH in the metabolism of EETs and its inhibition by this compound analogs.

The following table summarizes the inhibitory activity of selected this compound analogs against human sEH.

Compound IDModification on Piperazine RingIC₅₀ (nM)Reference
Analog 1 N-benzyl5.2[Fictional Data]
Analog 2 N-(4-chlorobenzyl)2.8[Fictional Data]
Analog 3 N-phenyl10.1[Fictional Data]
Analog 4 N-(4-fluorophenyl)sulfonyl9.0[11]
Compound 7 Chromone-2-amide derivative with benzyl piperidine1750[12]

This protocol is adapted from commercially available sEH inhibitor screening kits and published literature.[11][12][13]

Materials:

  • Recombinant human sEH enzyme

  • sEH assay buffer

  • (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) substrate

  • Test compounds (this compound analogs)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in the sEH assay buffer.

  • In a 96-well plate, add 100 µL of sEH assay buffer to each well.

  • Add 10 µL of the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Add 10 µL of the recombinant human sEH enzyme solution to each well and incubate for 5 minutes at 30°C.

  • Initiate the reaction by adding 10 µL of the PHOME substrate solution.

  • Immediately measure the fluorescence intensity kinetically for 10-15 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease.[3] Several this compound derivatives have been identified as potent inhibitors of these enzymes.

The table below presents the inhibitory constants (Ki) for a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives.[3]

Compound IDSubstituent on Benzyl RingsTarget EnzymeKᵢ (µM)
4c 4-chloroAChE10.18 ± 1.00
7b 2-chloro (hydroxamic acid derivative)BChE0.0016 ± 0.00008
Donepezil (Reference) -AChE-
Donepezil (Reference) -BChE12.5 ± 2.6
Tacrine (Reference) -BChE0.0173 ± 0.0023

This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.[2][14][15]

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • 0.1 M Phosphate buffer (pH 8.0)

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • 14 mM Acetylthiocholine iodide (ATCI) solution

  • Test compounds (this compound analogs)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Set up the 96-well plate with blank, control, and test sample wells.

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubate the plate for 10 minutes at 25°C after adding the buffer, AChE, DTNB, and test compound/solvent.

  • Initiate the reaction by adding 10 µL of ATCI solution to all wells except the blank (add 10 µL of deionized water to the blank).

  • Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Calculate the rate of reaction (ΔAbs/min) for each well.

  • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ or Kᵢ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship (SAR) Insights

The extensive research on this compound analogs has provided valuable insights into their structure-activity relationships.

  • For sEH Inhibition: The nature of the substituent on the piperazine nitrogens significantly influences potency. Aromatic and heteroaromatic amides at the carboxylic acid position are generally well-tolerated. The introduction of a substituted piperazino ring in urea-based inhibitors has been shown to improve both potency and physicochemical properties like water solubility.[8]

  • For Cholinesterase Inhibition: The derivatization of the carboxylic acid to hydroxamic acids or carboxamides can lead to highly potent and selective BChE inhibitors.[3] The substitution pattern on the N-benzyl groups plays a crucial role in determining both potency and selectivity for AChE versus BChE.[3]

Conclusion and Future Directions

This compound and its structural analogs represent a highly promising class of compounds for the development of novel therapeutics. Their synthetic tractability and the ability to modulate their activity against key enzymes like sEH and cholinesterases make them attractive candidates for drug discovery programs targeting a range of diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to identify clinical candidates with improved efficacy and safety profiles. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest for next-generation medicines.

References

An In-depth Technical Guide to (S)-Piperazine-2-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Piperazine-2-carboxylic acid is a chiral heterocyclic compound that serves as a crucial building block in modern drug discovery and development. Its constrained cyclic structure and the presence of two nitrogen atoms make it a valuable scaffold for creating complex molecular architectures with specific biological activities. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis, and its role in medicinal chemistry for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a non-proteinogenic amino acid analogue. Its key properties are summarized below. It is important to distinguish between the free acid and its commonly used salt forms, such as the dihydrochloride salt, as their properties can differ.

General Chemical Properties
PropertyValueCitation(s)
CAS Number 147650-70-2[1]
Molecular Formula C₅H₁₀N₂O₂[1]
Molecular Weight 130.15 g/mol [1]
IUPAC Name (2S)-piperazine-2-carboxylic acid
SMILES N1CCNC[C@H]1C(O)=O[2]
InChI Key JSSXHAMIXJGYCS-BYPYZUCNSA-N[2]
Physical Properties
PropertyValueCitation(s)
Melting Point 243-247 °C (decomposes)[1]
Boiling Point 271.2 ± 50.0 °C at 760 mmHg (Predicted)
Density 1.2 ± 0.1 g/cm³ (Predicted)
Optical Rotation [α]D²⁰ = -8.88 (c=1.2 in H₂O, for dihydrochloride salt)
Solubility The parent compound, piperazine, is highly soluble in water and also soluble in ethanol and methanol.[3][4] The solubility of N-protected derivatives (e.g., Boc, Benzyl) is lower in water but higher in organic solvents like dichloromethane and dimethylformamide.[5]
Acidity

The pKa values are critical for understanding the ionization state of the molecule in different environments. The presence of two nitrogen atoms and a carboxylic acid group results in multiple dissociation constants.

pKa ValueDescriptionCitation(s)
pKa₁ ~1.5 - 1.9 (Carboxylic Acid Proton) (Predicted)
pKa₂ ~5.4 (Protonated N4 Amine)[3]
pKa₃ ~9.5 - 9.7 (Protonated N1 Amine)[3]

Note: pKa values are for the closely related piperazine-2-carboxylic acid dihydrochloride and piperazine itself, providing an estimate for the (S)-enantiomer.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The data below corresponds to the dihydrochloride salt form, which is commonly used for analysis.

Spectroscopy TypeKey Features & Wavenumbers/Shifts (ppm)Citation(s)
¹H NMR (400 MHz, D₂O)δ = 3.41-3.56 (m, 2H), 3.56 (dd, 1H), 3.71-3.83 (m, 2H), 4.01 (dd, 1H), 4.46 (dd, 1H)
¹³C NMR (75 MHz, D₂O)δ = 42.21, 43.21, 44.43, 56.03, 169.88
Infrared (IR) (KBr)A very broad absorption from 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a strong C=O stretch around 1710-1760 cm⁻¹, and N-H bending bands.[6] A reported spectrum shows bands at 3700-2000 cm⁻¹, 1760 cm⁻¹, and 1220 cm⁻¹.
Mass Spectrometry (MS) m/z = 131 (M+)

Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical process for its use in pharmaceuticals. Common strategies include asymmetric synthesis and the resolution of racemic mixtures. A modern and efficient method involves biocatalytic kinetic resolution.

Protocol: Biocatalytic Kinetic Resolution of Racemic Piperazine-2-carboxamide

This method leverages the high stereoselectivity of enzymes to resolve a racemic mixture, providing the desired (S)-enantiomer with high enantiomeric excess.[7]

Step 1: Synthesis of Racemic Piperazine-2-carboxamide

  • Hydrogenation: Pyrazine-2-carboxamide is hydrogenated using a palladium on carbon (Pd/C) catalyst in an aqueous medium.

  • Reaction Conditions: The reaction is typically carried out under hydrogen pressure in water, which serves as a green solvent.

  • Work-up: Upon completion, the catalyst is filtered off, yielding a concentrated aqueous solution of racemic piperazine-2-carboxamide.

Step 2: Enzymatic Resolution

  • Enzyme Selection: A stereoselective aminopeptidase, such as Leucine Aminopeptidase from Aspergillus oryzae (LAP2), is employed.[7][8] This enzyme selectively hydrolyzes the (S)-amide to the corresponding (S)-carboxylic acid.

  • Reaction Setup: The aqueous solution of racemic piperazine-2-carboxamide from Step 1 is adjusted to an optimal pH (e.g., pH 9). The enzyme (either free or immobilized on a solid support) is added to the solution.

  • Monitoring: The reaction is stirred at a controlled temperature (e.g., 25-30 °C) and monitored by chiral HPLC until approximately 50% conversion is reached. At this point, the mixture ideally contains this compound and the unreacted (R)-piperazine-2-carboxamide.

  • Separation and Purification: The resulting (S)-acid is separated from the unreacted (R)-amide using standard purification techniques such as ion-exchange chromatography or crystallization. The product is often isolated as its dihydrochloride salt to improve stability and handling.

G cluster_0 Step 1: Racemate Synthesis cluster_1 Step 2: Biocatalytic Resolution Pyrazine Pyrazine-2-carboxamide Racemate Racemic (R/S)- Piperazine-2-carboxamide Pyrazine->Racemate Hydrogenation (Pd/C, H₂) in Water Enzyme Add Aminopeptidase (e.g., LAP2) Racemate->Enzyme pH ~9 Separation Separation & Purification Enzyme->Separation ~50% Conversion S_Acid (S)-Piperazine-2- carboxylic acid Separation->S_Acid R_Amide Unreacted (R)- Piperazine-2-carboxamide Separation->R_Amide

Caption: Biocatalytic synthesis of this compound.

Role in Drug Development and Signaling Pathways

The piperazine ring is a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[9] this compound provides a chiral starting point for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs).

4.1. Versatility as a Pharmacophore The two nitrogen atoms of the piperazine core allow for the introduction of diverse substituents, enabling fine-tuning of a compound's pharmacological and pharmacokinetic properties. Piperazine derivatives have been successfully developed as antipsychotic, antidepressant, and anxiolytic drugs.[10]

4.2. Modulation of CNS Signaling Pathways Piperazine-containing drugs frequently interact with neurotransmitter receptors, especially monoamine systems like serotonin (5-HT) and dopamine (D₂) receptors.[11]

  • Serotonin Receptors: Many piperazine derivatives act as agonists or antagonists at various serotonin receptor subtypes (e.g., 5-HT₁A).[9][10] By modulating these receptors, they can influence downstream signaling cascades involved in mood, anxiety, and cognition.

  • Dopamine Receptors: Antagonism at dopamine D₂ receptors is a key mechanism for many antipsychotic drugs, and the piperazine moiety is a common feature in this class of compounds.

  • Other Targets: More recent research has identified piperazine derivatives as modulators of other important CNS targets, including:

    • Calmodulin Signaling: Piperazine phenothiazines can promote neurite growth on inhibitory substrates by antagonizing calmodulin signaling.[12]

    • TRPC6 Channels: Certain piperazine compounds can potentiate TRPC6 channels, a pathway involved in memory formation and potentially relevant for treating Alzheimer's disease.[13]

G cluster_neuron Postsynaptic Neuron Receptor Monoamine Receptor (e.g., 5-HT, Dopamine) Signaling Intracellular Signaling Cascade (e.g., cAMP, Ca²⁺) Receptor->Signaling Response Physiological Response (e.g., Altered Firing Rate, Gene Expression) Signaling->Response Drug Piperazine-Based Drug (Scaffold from (S)-P-2-CA) Drug->Receptor Binds & Modulates (Agonist/Antagonist)

Caption: General mechanism of piperazine drugs in CNS signaling.

Conclusion

This compound is a high-value chiral intermediate whose unique structural features are leveraged to create potent and selective therapeutics. Its well-defined chemical and physical properties, combined with efficient and scalable synthetic routes like biocatalysis, make it an indispensable tool for medicinal chemists. A thorough understanding of its properties and its role as a pharmacophoric scaffold is essential for professionals engaged in the design and development of next-generation pharmaceuticals, particularly for neurological disorders.

References

(S)-Piperazine-2-carboxylic Acid: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Piperazine-2-carboxylic acid, a chiral heterocyclic compound, is a critical building block in modern drug discovery and development. Its constrained cyclic structure and the presence of two nitrogen atoms make it a valuable scaffold for introducing specific conformational rigidity and physicochemical properties into drug candidates. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on experimental details for researchers and scientists.

Core Properties and Identification

This compound is a non-proteinogenic amino acid analogue. The stereochemistry at the C2 position is crucial for the biological activity of many of its derivatives, making the enantiomerically pure form highly sought after in pharmaceutical synthesis.[1] It is typically available as a free base or as a dihydrochloride salt.

PropertyThis compoundThis compound dihydrochloride
CAS Number 147650-70-2[1][2]158663-69-5[3][4]
Molecular Formula C5H10N2O2[2][5]C5H10N2O2 · 2HCl[6]
Molecular Weight 130.15 g/mol [2][5]203.07 g/mol [6]
Appearance White or yellow crystalline powder[7]White powder[3]
Melting Point 243-247 °C (dec.)[2]280 °C[3]
Boiling Point 313.6 °C at 760 mmHg (for dihydrochloride)[3]Not available

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a key challenge addressed by various methodologies, including asymmetric synthesis and chiral resolution of racemic mixtures.

Biocatalytic Resolution of Racemic Piperazine-2-carboxamide

A highly efficient method for producing this compound involves the enzymatic resolution of racemic piperazine-2-carboxamide. This process leverages the stereoselectivity of enzymes to hydrolyze only one enantiomer of the amide, allowing for the separation of the desired carboxylic acid.

Experimental Protocol: Enzymatic Resolution using Aminopeptidase

This protocol is based on the use of a semipurified aminopeptidase from Aspergillus oryzae (LAP2).[8][9]

  • Preparation of Racemic Piperazine-2-carboxamide: The starting material, pyrazine-2-carboxamide, is hydrogenated using a Palladium on carbon (Pd/C) catalyst in water to yield an aqueous solution of racemic piperazine-2-carboxamide.[8]

  • Enzymatic Hydrolysis:

    • An aqueous solution of racemic piperazine-2-carboxamide (e.g., 20% w/v) is prepared, and the pH is adjusted to 9.[8]

    • The aminopeptidase (LAP2) is added to the solution. The reaction can be carried out with the free enzyme or with the enzyme immobilized on a solid support (e.g., methacrylic resins) for easier recovery and reuse.[8][9]

    • The reaction mixture is stirred at a controlled temperature (e.g., 45 °C) until approximately 50% conversion is achieved, indicating that one enantiomer has been predominantly hydrolyzed.[8]

  • Workup and Isolation:

    • Upon completion, the unreacted (R)-piperazine-2-carboxamide is separated from the product, this compound.

    • The aqueous solution containing this compound is acidified with concentrated hydrochloric acid (HCl) under temperature control (<23 °C) to precipitate the dihydrochloride salt.[8][10]

    • The resulting solid, this compound dihydrochloride, is collected by filtration, washed, and dried, yielding a product with high enantiomeric excess (>99%).[8]

G cluster_synthesis Biocatalytic Synthesis Workflow pyrazine_carboxamide Pyrazine-2-carboxamide racemic_amide Racemic Piperazine-2-carboxamide pyrazine_carboxamide->racemic_amide Hydrogenation (Pd/C, H2O) s_acid This compound racemic_amide->s_acid Enzymatic Resolution (Aminopeptidase, pH 9) r_amide (R)-Piperazine-2-carboxamide (unreacted) racemic_amide->r_amide No reaction s_hcl This compound dihydrochloride s_acid->s_hcl Acidification (conc. HCl)

Caption: Workflow for the biocatalytic synthesis of this compound.

Chemical Synthesis via Asymmetric Hydrogenation

Another approach involves the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives using chiral rhodium catalysts. This method directly generates the optically active product.[11]

Experimental Protocol: Asymmetric Hydrogenation

  • Preparation of Substrate: A pyrazinecarboxylic acid derivative, such as methyl pyrazinecarboxylate, is prepared by reacting pyrazinecarboxylic acid with thionyl chloride in methanol.[11]

  • Asymmetric Hydrogenation: The pyrazine derivative is subjected to hydrogenation in the presence of a chiral rhodium complex catalyst under pressure.

  • Hydrolysis and Isolation: The resulting ester is hydrolyzed (e.g., using hydrochloric acid) to yield this compound, which is then isolated as its hydrochloride salt.[11]

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of a wide range of therapeutic agents. Its incorporation into a molecule can enhance binding affinity, improve pharmacokinetic properties, and reduce off-target effects due to its defined stereochemistry.[1]

Key Therapeutic Areas:

  • Antivirals: Derivatives of this compound are crucial structural components of HIV protease inhibitors.[11]

  • Neuroscience: The piperazine scaffold is found in compounds being investigated for neurological disorders.[1] Derivatives have been synthesized and evaluated as multi-target-directed ligands for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[12]

  • Oncology: Piperazine derivatives have been explored as nanocarriers for anticancer drugs like gemcitabine, where the functionalized piperazine structure enhances drug loading and controlled release.[13]

  • Infectious Diseases and Metabolic Syndromes: The structural motif of this compound is utilized in the development of novel treatments for various infectious and metabolic diseases.[1]

The general workflow for utilizing this compound in drug synthesis involves the protection of one or both nitrogen atoms, followed by coupling reactions at the carboxylic acid or the secondary amine.

G cluster_application Role in API Synthesis start This compound protected_intermediate N-Protected Intermediate (e.g., Boc, Cbz) start->protected_intermediate N-Protection coupled_product Coupled Product protected_intermediate->coupled_product Peptide Coupling or Esterification coupling_partner Coupling Partner (e.g., Amine, Alcohol) coupling_partner->coupled_product deprotection Deprotection coupled_product->deprotection final_api Final Active Pharmaceutical Ingredient (API) deprotection->final_api

Caption: Logical workflow for the use of this compound in API synthesis.

Conclusion

This compound is an indispensable chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and versatile chemical handles allow for the construction of complex and potent drug molecules. The development of efficient and scalable synthetic routes, particularly biocatalytic methods, has made this valuable intermediate more accessible for research and large-scale production, thereby accelerating the discovery of new and improved medicines.

References

(S)-Piperazine-2-carboxylic Acid: A Comprehensive Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Piperazine-2-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry, most notably for its incorporation into a variety of pharmaceutical agents, including potent HIV protease inhibitors. This technical guide provides an in-depth overview of the discovery and key synthetic methodologies developed for this valuable compound. The document details asymmetric hydrogenation, enzymatic kinetic resolution, and diastereoselective synthesis from chiral precursors, presenting quantitative data in structured tables for comparative analysis. Furthermore, it offers detailed experimental protocols for the principal synthetic routes and visualizes these pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of the chemical processes.

Introduction: Discovery and Pharmaceutical Significance

The discovery and development of this compound are intrinsically linked to the relentless search for effective antiviral therapies, particularly for Human Immunodeficiency Virus (HIV). It was identified as a crucial structural motif in a number of potent HIV protease inhibitors. The piperazine ring, with its two nitrogen atoms, offers desirable physicochemical properties such as improved aqueous solubility and bioavailability, while the chiral carboxylic acid moiety provides a key interaction point with biological targets and a handle for further chemical elaboration.

This compound's defined stereochemistry is critical for its biological activity, making enantioselective synthesis a primary focus of research and development.[1] Its role as a constrained amino acid analogue has also led to its exploration in other therapeutic areas, including neurological disorders and infectious diseases.[1] The demand for enantiomerically pure this compound has driven the innovation of several elegant and efficient synthetic strategies, which will be the core focus of this guide.

Synthetic Methodologies

Several key strategies have been developed for the stereoselective synthesis of this compound. These can be broadly categorized into three main approaches: asymmetric hydrogenation of a prochiral precursor, kinetic resolution of a racemic mixture, and synthesis from a chiral pool starting material.

Asymmetric Hydrogenation of Pyrazinecarboxylic Acid Derivatives

A highly efficient method for the synthesis of optically active piperazine-2-carboxylic acid derivatives is the asymmetric hydrogenation of the corresponding pyrazinecarboxylic acid derivatives. This approach offers the potential for high enantioselectivity and is amenable to industrial scale-up. The process typically involves the use of a chiral rhodium complex as a catalyst to stereoselectively deliver hydrogen to the prochiral pyrazine ring.

Experimental Protocol: Asymmetric Hydrogenation of tert-Butyl Pyrazinecarboxylate

This protocol is based on the procedures outlined in the patent literature for the synthesis of (S)-tert-butyl piperazine-2-carboxylate, a direct precursor to this compound.

  • Materials:

    • tert-Butyl pyrazinecarboxylate

    • Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer

    • 1-[(R)-(dicyclohexylphosphino)ethyl]-2-[(S)-(diphenylphosphino)ferrocene] (chiral ligand)

    • Methanol (degassed)

    • Hydrogen gas

    • Argon gas

    • 32% Hydrochloric acid

    • Dichloromethane

  • Procedure:

    • In a high-pressure autoclave under an argon atmosphere, combine tert-butyl pyrazinecarboxylate, bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer, and the chiral ferrocene-based phosphine ligand.

    • Add degassed methanol to the autoclave.

    • Seal the autoclave and flush the system three times with argon, followed by two flushes with hydrogen gas.

    • Pressurize the autoclave with hydrogen gas to 50 bar.

    • Heat the reaction mixture to 70°C and maintain stirring for 20 hours.

    • After the reaction is complete, cool the autoclave to room temperature and carefully depressurize it, flushing with nitrogen.

    • Remove the solvent by distillation to obtain the crude (S)-tert-butyl piperazine-2-carboxylate.

    • For hydrolysis, stir the crude ester with 32% hydrochloric acid and water at 100°C for 20 minutes.

    • Cool the mixture to 0°C and continue stirring for 1 hour to precipitate the hydrochloride salt.

    • Filter the solid, wash with dichloromethane, and dry to yield this compound dihydrochloride.

Quantitative Data for Asymmetric Hydrogenation

Starting MaterialCatalyst SystemTemp (°C)Pressure (bar)Yield (%)ee (%)Reference
tert-Butyl pyrazinecarboxylate[Rh(cod)Cl]₂ / (R,S)-ferrocenyl phosphine ligand70504177.6
Pyrazinecarboxylic acid tert-butylamide[Rh(nbd)Cl]₂ / 1-[(R)-(dicyclohexylphosphino)ethyl]-2-[(S)-(diphenylphosphino)ferrocene]10050-49

Note: Yield is for the final hydrolyzed product. Enantiomeric excess (ee) was determined for the ester intermediate.

Asymmetric Hydrogenation Workflow

sub tert-Butyl Pyrazinecarboxylate int (S)-tert-Butyl Piperazine-2-carboxylate sub->int Asymmetric Hydrogenation cat [Rh(cod)Cl]₂ + Chiral Ligand cat->int h2 H₂ (50 bar) h2->int sol Methanol, 70°C sol->int prod (S)-Piperazine-2-carboxylic acid dihydrochloride int->prod Hydrolysis hcl HCl, H₂O, 100°C hcl->prod

Caption: Asymmetric hydrogenation of a pyrazine precursor followed by hydrolysis.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally benign approach to obtaining enantiomerically pure this compound. This method utilizes stereoselective enzymes, such as amidases, to preferentially hydrolyze one enantiomer of a racemic mixture of piperazine-2-carboxamide, leaving the other enantiomer unreacted.

Experimental Protocol: Kinetic Resolution of (±)-Piperazine-2-carboxamide

This protocol is a generalized procedure based on the use of whole-cell biocatalysts.

  • Materials:

    • (±)-Piperazine-2-carboxamide

    • Whole cells of Klebsiella terrigena (for S-enantiomer) or Burkholderia sp. (for R-enantiomer)

    • Phosphate buffer (pH 7-8)

    • Centrifuge

    • Lyophilizer (optional)

  • Procedure:

    • Prepare a suspension of the racemic piperazine-2-carboxamide in a suitable phosphate buffer.

    • Add the whole-cell biocatalyst (Klebsiella terrigena for the production of this compound).

    • Incubate the reaction mixture with agitation at a controlled temperature (e.g., 30°C) for a specified period (e.g., 24-48 hours), monitoring the conversion by HPLC.

    • Once the desired conversion (ideally close to 50%) is reached, terminate the reaction by centrifuging to remove the cells.

    • The supernatant will contain the this compound and the unreacted (R)-piperazine-2-carboxamide.

    • Adjust the pH of the supernatant to isolate the this compound, for example, by crystallization as its hydrochloride salt.

    • The unreacted (R)-piperazine-2-carboxamide can be recovered from the mother liquor.

Quantitative Data for Enzymatic Kinetic Resolution

BiocatalystProductYield (%)ee (%)Reference
Klebsiella terrigena DSM 9174This compound dihydrochloride4199.4
Burkholderia sp. DSM 9925(R)-Piperazine-2-carboxylic acid dihydrochloride2299.0

Enzymatic Kinetic Resolution Workflow

rac (±)-Piperazine-2-carboxamide mix Reaction Mixture rac->mix enz Klebsiella terrigena (whole cells) enz->mix sep Separation mix->sep Enzymatic Hydrolysis s_acid (S)-Piperazine-2-carboxylic acid sep->s_acid r_amide (R)-Piperazine-2-carboxamide (unreacted) sep->r_amide

Caption: Kinetic resolution of racemic piperazine-2-carboxamide.

Synthesis from Chiral Pool Starting Materials

Another effective strategy is to synthesize the target molecule from a readily available and enantiomerically pure starting material, often referred to as the "chiral pool." L-serine is a common and inexpensive chiral starting material that can be elaborated into (S)-piperazine derivatives.

Experimental Protocol: Synthesis of (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid from L-Serine

This protocol describes a key intermediate that can be further converted to this compound.

  • Materials:

    • L-Serine methyl ester hydrochloride

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine

    • Dichloromethane

    • Ethyl glyoxylate

    • Sodium triacetoxyborohydride

    • Sodium bicarbonate

    • Hydrochloric acid

    • Ethyl acetate

    • Sodium sulfate

  • Procedure:

    • N-Boc Protection: Dissolve L-serine methyl ester hydrochloride in dichloromethane and cool to 0°C. Add triethylamine, followed by a solution of di-tert-butyl dicarbonate in dichloromethane. Allow the reaction to warm to room temperature and stir overnight. Work up by washing with aqueous acid, bicarbonate, and brine, then dry over sodium sulfate and concentrate to give N-Boc-L-serine methyl ester.

    • Reductive Amination: Dissolve N-Boc-L-serine methyl ester and ethyl glyoxylate in dichloromethane. Add sodium triacetoxyborohydride portion-wise and stir at room temperature until the reaction is complete. Quench with saturated sodium bicarbonate solution and extract with dichloromethane. Dry the organic layer and concentrate.

    • Cyclization and Hydrolysis: The crude product from the previous step is then subjected to conditions that promote intramolecular cyclization to form the piperazinone ring, followed by hydrolysis of the ester to yield (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid.

Synthesis from L-Serine Workflow

lser L-Serine nboc N-Boc-L-serine methyl ester lser->nboc Protection inter Acyclic Intermediate nboc->inter Reductive Amination reduc Reductive Amination (Ethyl glyoxylate, NaBH(OAc)₃) prod (S)-N-Boc-5-oxo- piperazine-2-carboxylic acid inter->prod Cyclization & Hydrolysis cycl Intramolecular Cyclization

Caption: Synthesis of a piperazine precursor from L-serine.

Conclusion

The synthesis of this compound has evolved significantly, driven by its importance in the pharmaceutical industry. The methods of asymmetric hydrogenation, enzymatic kinetic resolution, and synthesis from the chiral pool each offer distinct advantages in terms of efficiency, selectivity, and scalability. For industrial applications, asymmetric hydrogenation is often favored for its high throughput, while enzymatic resolutions provide an environmentally friendly alternative with excellent enantioselectivity. The choice of synthetic route will ultimately depend on factors such as cost, scale, and the specific requirements of the final product. Continued innovation in catalysis and biocatalysis is expected to further refine these processes, making this vital chiral building block even more accessible for the development of new and improved medicines.

References

(S)-Piperazine-2-carboxylic Acid: A Comprehensive Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Piperazine-2-carboxylic acid , a chiral heterocyclic compound, has emerged as a critical building block in modern medicinal chemistry. Its rigid, dissymmetric structure provides a valuable scaffold for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1] This technical guide offers an in-depth overview of this compound, covering its synthesis, key chemical properties, and diverse applications in drug discovery, with a focus on providing practical data and experimental methodologies for researchers and drug development professionals.

Core Properties and Significance

This compound (CAS 147650-70-2) is a piperazine derivative with a defined stereocenter at the C-2 position.[1] This specific three-dimensional arrangement is crucial for its utility in creating stereochemically pure drugs, which often exhibit improved efficacy, selectivity, and reduced off-target effects compared to their racemic counterparts.[1] The piperazine motif itself is a well-established pharmacophore, known to impart desirable properties such as aqueous solubility and the ability to serve as a versatile scaffold.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₁₀N₂O₂[3][4][5]
Molecular Weight130.15 g/mol [3][4][5]
Melting Point243-247 °C (dec.)[3]
AppearanceWhite to off-white crystalline solid
Chirality(S)-configuration[3]

Synthesis of this compound

The enantioselective synthesis of this compound is a key area of research, with several effective strategies developed to ensure high optical purity. These methods primarily include asymmetric hydrogenation, enzymatic resolution, and biocatalytic kinetic resolution.

Asymmetric Hydrogenation

A prominent industrial-scale method involves the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives.[6] This approach utilizes chiral rhodium complexes as catalysts to stereoselectively reduce the pyrazine ring, yielding the desired (S)-enantiomer with high enantiomeric excess (ee).[6]

Asymmetric_Hydrogenation Pyrazinecarboxylate Pyrazine-2-carboxylate Derivative Hydrogenation Asymmetric Hydrogenation Pyrazinecarboxylate->Hydrogenation H₂, Chiral Rh Catalyst SPiperazine (S)-Piperazine-2-carboxylate Derivative Hydrogenation->SPiperazine Hydrolysis Hydrolysis SPiperazine->Hydrolysis FinalProduct (S)-Piperazine-2- carboxylic acid Hydrolysis->FinalProduct

Caption: Asymmetric hydrogenation of a pyrazinecarboxylate derivative.

Table 2: Asymmetric Hydrogenation of Pyrazinecarboxylate Derivatives [6]

SubstrateCatalystSolventTemp (°C)Pressure (bar)Conversion (%)ee (%)
tert-Butyl pyrazinecarboxylate[Rh(cod)Cl]₂ + Chiral LigandMethanol70506777.6
Pyrazine-2-carboxamide[Rh(cod)Cl]₂ + Chiral LigandMethanol100508549
Biocatalytic and Enzymatic Resolution

Biocatalysis offers a green and highly selective alternative for producing enantiopure this compound. These methods typically involve the kinetic resolution of a racemic mixture.

One notable approach employs an aminopeptidase from Aspergillus oryzae (LAP2) for the chiral resolution of racemic piperazine-2-carboxamide.[7][8] The enzyme selectively hydrolyzes the (S)-amide to the corresponding carboxylic acid, leaving the (R)-amide unreacted.[7]

Another strategy involves the use of whole bacterial cells. For instance, Klebsiella terrigena has been used to produce this compound dihydrochloride with high enantiomeric excess.[9][10] Similarly, the enzyme alcalase has been utilized for the kinetic resolution of a protected piperazine-2-carboxylate ester.[10][11][12]

Biocatalytic_Resolution RacemicAmide Racemic Piperazine- 2-carboxamide Enzyme Enzymatic Hydrolysis (e.g., LAP2) RacemicAmide->Enzyme S_Acid (S)-Piperazine-2- carboxylic acid Enzyme->S_Acid Selective hydrolysis R_Amide (R)-Piperazine-2- carboxamide (unreacted) Enzyme->R_Amide

Caption: Enzymatic resolution of racemic piperazine-2-carboxamide.

Table 3: Biocatalytic Resolution Methods

SubstrateBiocatalystProductYield (%)ee (%)Reference
(rac)-Piperazine-2-carboxamideKlebsiella terrigena DSM 9174This compound dihydrochloride4199.4[9][10]
Methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylateAlcalase(S)-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylic acid->99[10][11]
(rac)-Piperazine-2-carboxamideAminopeptidase from Aspergillus oryzae (LAP2)This compound~50 (resolution)excellent[7]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a wide array of therapeutic agents.[1] Its structural motif is found in drugs targeting various diseases, including infectious diseases, neurological disorders, and metabolic syndromes.[1]

A prominent application is in the development of HIV protease inhibitors.[6] The piperazine moiety can be strategically functionalized to interact with the active site of the enzyme, leading to potent antiviral activity. It is also a precursor for the synthesis of Linvencorvir, an investigational drug for the treatment of Hepatitis B.[13] Furthermore, derivatives of piperazine-2-carboxylic acid have been investigated as multi-target-directed ligands for Alzheimer's disease, exhibiting anticholinesterase activity.[14]

Drug_Development_Workflow cluster_0 Synthesis of Chiral Intermediate cluster_1 Functionalization and Elaboration cluster_2 Target API SPiperazine (S)-Piperazine-2- carboxylic acid Protection N-Protection (e.g., Boc, Cbz) SPiperazine->Protection Coupling Amide Bond Formation Protection->Coupling FurtherMods Further Modifications Coupling->FurtherMods API Active Pharmaceutical Ingredient FurtherMods->API

Caption: General workflow for utilizing this compound.

Key Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of this compound in synthesis.

N-Protection of this compound with Di-tert-butyl dicarbonate (Boc₂O)

This protocol describes the protection of both nitrogen atoms of the piperazine ring.

  • Materials: this compound dihydrochloride, triethylamine, di-tert-butyl dicarbonate, methanol, water, 1N hydrochloric acid, n-hexane.[15]

  • Procedure:

    • A slurry of this compound dihydrochloride (91.2 mmol) in methanol (100 ml) is prepared.[15]

    • Triethylamine (273 mmol) is added to the slurry.[15]

    • A solution of di-tert-butyl dicarbonate (229 mmol) in methanol (100 ml) is added dropwise over 20 minutes.[15]

    • The mixture is stirred overnight at 50°C and then evaporated to dryness.[15]

    • The residue is mixed with water (250 ml) and the pH is adjusted to 2 with 1N hydrochloric acid.[15]

    • The product is extracted, and the filtrate is evaporated. n-Hexane is added, and the mixture is cooled to 0°C to precipitate the product.[15]

    • The white, crystalline solid is filtered, washed with n-hexane, and dried.[15]

  • Yield: 92%[15]

Amide Coupling using EDC/HOBt

This is a general procedure for forming an amide bond between a carboxylic acid and the piperazine nitrogen.

  • Materials: Carboxylic acid (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), N-Boc-piperazine (1.1 eq), anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).[16]

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.[16]

    • Add DIPEA (2.0 eq) and cool the mixture to 0°C.[16]

    • Add EDC (1.2 eq) and stir for 15-30 minutes at 0°C to pre-activate the carboxylic acid.[16]

    • Add the N-protected piperazine derivative (1.1 eq).[16]

    • Allow the reaction to warm to room temperature and stir for 4-24 hours.[16]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute with DCM and wash with saturated aqueous NaHCO₃, water, and brine.[16]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[16]

    • Purify the crude product by flash column chromatography.[16]

Conclusion

This compound stands out as a premier chiral building block for the pharmaceutical industry. Its defined stereochemistry and the inherent properties of the piperazine ring make it an invaluable tool for constructing novel, enantiomerically pure drug candidates.[1] The development of efficient and scalable synthetic routes, particularly through asymmetric catalysis and biocatalysis, has made this crucial intermediate more accessible, empowering chemists to accelerate their drug discovery pipelines and develop the next generation of life-saving medicines.[1]

References

(S)-Piperazine-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Piperazine-2-carboxylic acid, a chiral heterocyclic compound, stands as a cornerstone in modern medicinal chemistry. Its rigid structure and versatile functional groups make it a prized building block in the synthesis of a wide array of therapeutic agents. This technical guide provides an in-depth overview of the fundamental characteristics of this compound, encompassing its physicochemical properties, synthesis methodologies, and significant role in drug discovery.

Core Physicochemical Characteristics

This compound is a white to off-white crystalline solid. The presence of both an acidic carboxylic acid group and basic secondary amine functionalities imparts zwitterionic properties, influencing its solubility and reactivity.

PropertyValueReference
CAS Number 147650-70-2[1]
Molecular Formula C₅H₁₀N₂O₂[1]
Molecular Weight 130.15 g/mol [1]
Melting Point 243-247 °C (decomposes)[1]
Predicted pKa1 (Carboxylic Acid) 1.90 ± 0.20[2]
Predicted pKa2 (Amine) Not specified
Solubility Highly soluble in water; soluble in polar organic solvents like methanol and ethanol. Derivatives with protecting groups (e.g., Boc, Cbz) exhibit higher solubility in solvents like dichloromethane and dimethylformamide.[3]

Spectroscopic Profile

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

TechniqueKey Features and Observations
¹H NMR The proton NMR spectrum in D₂O for the dihydrochloride salt shows characteristic signals for the piperazine ring protons and the alpha-proton adjacent to the carboxylic acid.
¹³C NMR The carbon NMR spectrum of the dihydrochloride salt in D₂O displays distinct peaks for the five carbon atoms, with the carboxyl carbon resonating at the lowest field.
FT-IR The infrared spectrum exhibits characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), N-H stretches of the secondary amines, and the C=O stretch of the carbonyl group.
Mass Spectrometry The mass spectrum typically shows the molecular ion peak and fragmentation patterns corresponding to the loss of the carboxyl group and cleavage of the piperazine ring.

Synthesis and Chiral Resolution

The enantiomerically pure form of piperazine-2-carboxylic acid is crucial for its application in pharmaceuticals. Two primary strategies are employed for its synthesis: asymmetric hydrogenation and enzymatic resolution.

Asymmetric Hydrogenation of Pyrazine-2-carboxylic Acid Derivatives

This method involves the direct hydrogenation of a prochiral pyrazine precursor using a chiral catalyst to induce stereoselectivity.

Experimental Protocol:

  • Substrate Preparation: A suitable derivative of pyrazine-2-carboxylic acid (e.g., an ester or amide) is prepared.

  • Catalyst System: A rhodium or iridium complex with a chiral phosphine ligand (e.g., a derivative of BINAP) is used as the catalyst.

  • Hydrogenation: The substrate and catalyst are dissolved in an appropriate solvent (e.g., methanol, toluene) in a high-pressure reactor.

  • Reaction Conditions: The reaction is carried out under a hydrogen atmosphere (typically 1 to 200 bar) at a temperature ranging from 20 to 200 °C.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed, and the product is isolated and purified, often through crystallization or chromatography. Subsequent hydrolysis of the ester or amide group yields this compound.[4]

Enzymatic Resolution of Racemic Piperazine-2-carboxamide

This biocatalytic approach utilizes the stereoselectivity of enzymes to separate the desired (S)-enantiomer from a racemic mixture.

Experimental Protocol:

  • Racemate Preparation: Racemic piperazine-2-carboxamide is synthesized, typically by the hydrogenation of pyrazine-2-carboxamide.

  • Enzyme Selection: An aminopeptidase, such as one from Aspergillus oryzae, is selected for its ability to selectively hydrolyze the (S)-amide.

  • Enzymatic Hydrolysis: The racemic piperazine-2-carboxamide is dissolved in an aqueous buffer at an optimal pH for the enzyme (e.g., pH 9). The enzyme is added to the solution.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as HPLC to determine the conversion to this compound.

  • Separation: Once the desired conversion is reached (typically around 50%), the reaction is stopped. The resulting this compound is separated from the unreacted (R)-piperazine-2-carboxamide.

  • Product Isolation: The this compound is isolated from the reaction mixture, often by crystallization after acidification.

Role in Drug Discovery and Development

This compound is a versatile scaffold in the design of novel therapeutics across various disease areas. Its incorporation into drug candidates can enhance potency, selectivity, and pharmacokinetic properties.

Key Therapeutic Areas:

  • Neuroscience: The piperazine moiety is a common feature in centrally acting agents. Derivatives of this compound have been investigated as antagonists for the NK1 receptor for use as antiemetics and anxiolytics, and as components of multi-target-directed ligands for Alzheimer's disease.[5][6]

  • Infectious Diseases: The piperazine nucleus is present in numerous antimicrobial and antiviral drugs. Its derivatives are being explored for activity against multidrug-resistant bacteria and viruses like SARS-CoV-2.[7][8]

  • Metabolic Disorders: Piperazine-containing compounds have shown potential as antidiabetic agents, for example, through the inhibition of α-glucosidase.[9]

The general workflow for utilizing this compound in a drug discovery program is outlined below.

G Experimental Workflow: Drug Discovery with this compound A Synthesis/Procurement of This compound B Chemical Modification and Derivative Synthesis A->B Building Block C In Vitro Biological Screening (e.g., enzyme assays, receptor binding) B->C Compound Library D Lead Compound Identification C->D Hit Identification E Lead Optimization (Structure-Activity Relationship Studies) D->E SAR F In Vivo Efficacy and Toxicity Studies E->F Candidate Selection G Preclinical Development F->G Safety & Efficacy Data

Caption: Drug Discovery Workflow.

Conclusion

This compound is a fundamentally important chiral building block with broad applications in pharmaceutical research and development. Its well-defined stereochemistry and versatile reactivity allow for its incorporation into a diverse range of bioactive molecules. A thorough understanding of its synthesis, physicochemical properties, and spectroscopic characteristics is essential for medicinal chemists aiming to design and develop the next generation of innovative therapeutics. The continued exploration of novel derivatives based on this privileged scaffold holds significant promise for addressing unmet medical needs in neuroscience, infectious diseases, and metabolic disorders.

References

An In-depth Technical Guide to the Stereochemistry and Purity of (S)-Piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and purity analysis of (S)-Piperazine-2-carboxylic acid, a crucial chiral building block in modern drug discovery and development. Its defined stereocenter at the C2 position is a key structural feature that significantly influences the biological activity of many pharmaceutical compounds.[1] This document details the determination of its absolute configuration, methods for assessing its enantiomeric and diastereomeric purity, and relevant experimental protocols.

Stereochemistry of this compound

The stereochemistry of piperazine-2-carboxylic acid is defined by the spatial arrangement of the atoms around the chiral center at the C2 carbon. The (S) designation indicates the specific counter-clockwise arrangement of substituents when viewed with the lowest priority group pointing away, according to the Cahn-Ingold-Prelog priority rules.

Absolute Configuration

The absolute configuration of this compound is fundamental to its utility as a chiral synthon. The precise three-dimensional structure is critical for its interaction with biological targets, leading to the development of enantiomerically pure active pharmaceutical ingredients (APIs) with improved specificity and reduced off-target effects.

Key Stereochemical Features:

  • Chiral Center: The carbon atom at the 2-position of the piperazine ring.

  • Enantiomers: this compound and its non-superimposable mirror image, (R)-Piperazine-2-carboxylic acid.

  • Biological Significance: The specific stereoisomer often dictates the pharmacological activity of the final drug molecule.

Synthesis and Purification for Stereochemical Control

The synthesis of enantiopure this compound is a critical step in its application. Several methods are employed to achieve high stereochemical purity.

Synthesis Methods

Two primary strategies for obtaining enantiomerically enriched this compound are asymmetric synthesis and chiral resolution.

  • Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral precursor, such as a pyrazine-2-carboxylic acid derivative, using a chiral catalyst. For instance, optically active rhodium complexes can be used to catalyze the asymmetric hydrogenation to yield optically active piperazine-2-carboxylic acid derivatives.

  • Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes to separate a racemic mixture. A common approach is the kinetic resolution of a racemic ester derivative, such as methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate, using enzymes like alcalase.[2][3][4] Another method involves the kinetic resolution of racemic piperazine-2-carboxamide using stereoselective amidases from whole bacterial cells, which has been shown to produce this compound dihydrochloride with an enantiomeric excess (ee) of 99.4%.[5]

A two-step approach involving the hydrogenation of pyrazine-2-carboxamide to racemic piperazine-2-carboxamide, followed by enzymatic resolution using a leucine aminopeptidase (LAP), has also been reported to produce this compound dihydrochloride with an enantiomeric excess greater than 99%.[6]

Purification

Purification is essential to isolate the desired (S)-enantiomer and remove impurities, including the unwanted (R)-enantiomer. Recrystallization is a common and effective method. For piperazine derivatives, recrystallization from solvents like isopropyl alcohol is often employed. For the dihydrochloride salt, precipitation from an aqueous solution by the addition of concentrated hydrochloric acid is a key step in purification. The resulting crystals can be washed with cold dilute hydrochloric acid and dried under vacuum.

Purity Analysis: Enantiomeric and Diastereomeric

Ensuring the stereochemical purity of this compound is paramount for its use in pharmaceutical applications. This involves the determination of both enantiomeric and diastereomeric purity.

Enantiomeric Purity

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the amount of one enantiomer present in a mixture compared to the other.

Analytical Techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable technique for separating and quantifying enantiomers. A chiral stationary phase (CSP) is used to achieve separation.

  • Chiral Gas Chromatography (GC): For volatile derivatives, chiral GC can be an effective method for determining enantiomeric purity. The amino acid is typically derivatized to increase its volatility before analysis.

Diastereomeric Purity

In cases where the synthesis of this compound derivatives involves multiple chiral centers, the determination of diastereomeric purity is necessary. Diastereomers have different physical properties and can often be separated by standard chromatographic techniques.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Achiral HPLC with a suitable stationary and mobile phase can often separate diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to distinguish between diastereomers, as they will typically exhibit different chemical shifts and coupling constants.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of this compound.

Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol is based on a method described for the determination of the enantiomeric excess of this compound.

  • Column: Astec Chirobiotic T (25 cm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: To be optimized based on the specific derivative being analyzed. A common starting point for chiral separations of amino acids on polysaccharide-based columns is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm)

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a solution of the racemic piperazine-2-carboxylic acid to determine the retention times of the (R) and (S) enantiomers.

    • Inject the sample solution of this compound.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

NMR Spectroscopy for Stereochemical Analysis

NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of this compound and its derivatives.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated water (D₂O) or other suitable deuterated solvents.

  • Experiments:

    • ¹H NMR: Provides information on the proton environment and can be used to identify the presence of impurities.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Can be used to assign all proton and carbon signals and confirm the connectivity of the molecule.

    • NOESY/ROESY: Can provide information about the spatial proximity of protons, which can be used to help determine the relative stereochemistry in derivatives with multiple chiral centers.

Optical Rotation Measurement

Optical rotation is a key physical property used to characterize chiral compounds.[7]

  • Instrumentation: Polarimeter.

  • Light Source: Sodium D-line (589 nm).

  • Solvent: Water or other suitable solvent.

  • Procedure:

    • Prepare a solution of this compound of a known concentration.

    • Measure the observed rotation (α) using the polarimeter.

    • Calculate the specific rotation [α] using the formula: [α] = α / (l x c) where:

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter tube in decimeters (dm).

      • c is the concentration of the solution in g/mL.

A reported value for this compound hydrochloride is [α]D²⁰ = -8.88 (c 1.2; H₂O).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules and can provide information about the absolute configuration and conformation of the molecule.

  • Instrumentation: CD Spectrometer.

  • Solvent: A solvent that does not absorb in the region of interest (e.g., water, methanol).

  • Procedure:

    • Prepare a solution of the sample of known concentration.

    • Record the CD spectrum over a suitable wavelength range.

    • The sign and intensity of the Cotton effects in the CD spectrum can be related to the stereochemistry of the molecule.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₅H₁₀N₂O₂
Molecular Weight130.15 g/mol
AppearanceWhite to off-white crystalline powder
Melting PointDecomposes
Specific Rotation [α]D²⁰-8.88° (c=1.2 in H₂O) for the hydrochloride salt

Table 2: Purity Data from Different Methods

MethodPurity/Enantiomeric Excess (ee)Reference
Enzymatic Resolution (amidases)> 99.4% ee[5]
Enzymatic Resolution (LAP)> 99% ee[6]

Visualizations

The following diagrams illustrate key workflows and concepts related to the stereochemistry and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis synthesis Synthesis (Asymmetric or Resolution) purification Purification (Recrystallization) synthesis->purification hplc Chiral HPLC (Enantiomeric Purity) purification->hplc Purity Check nmr NMR Spectroscopy (Structure & Diastereomeric Purity) purification->nmr polarimetry Polarimetry (Optical Rotation) purification->polarimetry cd CD Spectroscopy (Absolute Configuration) purification->cd final_product Enantiopure This compound hplc->final_product nmr->final_product polarimetry->final_product cd->final_product chiral_hplc_logic racemic_mixture Racemic Mixture of Piperazine-2-carboxylic acid chiral_column Chiral Stationary Phase (CSP) racemic_mixture->chiral_column Injection detector UV Detector chiral_column->detector Separated Enantiomers chromatogram Chromatogram detector->chromatogram Signal peak_r (R)-Enantiomer Peak peak_s (S)-Enantiomer Peak

References

An In-depth Technical Guide to the Physical Properties of (S)-Piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Piperazine-2-carboxylic acid, a chiral heterocyclic compound, serves as a crucial building block and pharmaceutical intermediate in the synthesis of a diverse array of therapeutic agents.[1] Its defined stereochemistry is pivotal for creating enantiomerically pure active pharmaceutical ingredients (APIs), which often exhibit greater specificity and a reduced potential for off-target effects.[1] The piperazine scaffold is a prevalent feature in modern pharmaceuticals, particularly in drugs targeting neurological disorders, infectious diseases, and metabolic syndromes.[1] A thorough understanding of the physical properties of this compound is fundamental for its effective use in process development, quality control, and formulation. This guide provides a comprehensive overview of its key physical characteristics, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and characterization.

Core Physical and Chemical Properties

The physical properties of this compound are summarized below. These values are essential for handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₅H₁₀N₂O₂[2]
Molecular Weight 130.15 g/mol [2][3]
Melting Point 243-247 °C (decomposes)[3]
Boiling Point 271.2 ± 50.0 °C at 760 mmHg (Predicted)
Density 1.2 ± 0.1 g/cm³ (Predicted)
pKa pKa1: 1.5, pKa2: 5.41, pKa3: 9.53 (for dihydrochloride)
Appearance White or yellow crystalline powder
Solubility As an amino acid derivative, it is expected to be soluble in water and polar protic solvents, with limited solubility in nonpolar organic solvents.
Optical Rotation ([α]D) Data not available in the reviewed literature. A standard protocol for its determination is provided below.
Spectral Data ¹H NMR spectra are available and consistent with the proposed structure.[4]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below.

Melting Point Determination

The melting point is a critical indicator of purity for crystalline solids.

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes (sealed at one end), mortar and pestle.

  • Procedure:

    • Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.

    • Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

    • Initial Determination (Rapid Scan): The capillary tube is placed in the heating block of the apparatus. A rapid heating rate (e.g., 10-20 °C/min) is used to quickly determine an approximate melting range.

    • Accurate Determination (Slow Scan): The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A new sample is prepared and heated at a slow, controlled rate (1-2 °C/min) through the expected melting range.

    • Data Recording: The temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.5 °C).

Solubility Determination

Solubility is determined to understand the compound's behavior in various solvent systems for reaction, purification, and formulation.

  • Apparatus: Analytical balance, vials or test tubes, vortex mixer, temperature-controlled shaker or water bath, filtration device (e.g., syringe filter).

  • Procedure (Gravimetric Method):

    • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

    • Equilibration: The mixture is agitated (e.g., vortexed and then placed in a temperature-controlled shaker) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained and recorded.

    • Phase Separation: The suspension is allowed to settle. A clear aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred. The aliquot may be filtered through a syringe filter (of a material compatible with the solvent) to remove any fine particulates.

    • Solvent Evaporation: A known volume of the clear saturated solution is transferred to a pre-weighed container. The solvent is carefully evaporated under reduced pressure or gentle heating.

    • Quantification: The container with the dried residue is weighed again. The mass of the dissolved solid is calculated by subtraction.

    • Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/L).

pKa Determination

The acid dissociation constants (pKa) are crucial for understanding the ionization state of the molecule at different pH values, which affects its solubility, reactivity, and biological interactions.

  • Apparatus: pH meter with a calibrated electrode, automatic titrator or burette, jacketed beaker, magnetic stirrer, constant temperature water bath.

  • Procedure (Potentiometric Titration):

    • Solution Preparation: A precise mass of this compound is dissolved in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).

    • Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). The calibrated pH electrode and the tip of the burette containing a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) are immersed in the solution. The solution is stirred gently.

    • Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

    • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence points are identified from the points of inflection in the curve.

    • pKa Calculation: The pKa values correspond to the pH at the half-equivalence points. For a molecule with multiple ionizable groups like piperazine-2-carboxylic acid, multiple pKa values will be determined from the titration curve.

Optical Rotation Measurement

Optical rotation is the defining physical property of a chiral molecule, confirming its enantiomeric identity and purity.

  • Apparatus: Polarimeter, specific wavelength light source (typically a sodium D-line at 589 nm), polarimeter cell (of a known path length, e.g., 1 dm), analytical balance, volumetric flasks.

  • Procedure:

    • Solution Preparation: A precise mass of this compound is dissolved in a suitable, optically inactive solvent (e.g., water, methanol) in a volumetric flask to achieve a known concentration (c, in g/mL).

    • Instrument Calibration: The polarimeter is turned on and allowed to warm up. The polarimeter cell is filled with the pure solvent (the blank), ensuring no air bubbles are present. The cell is placed in the instrument, and the reading is zeroed.

    • Sample Measurement: The cell is rinsed and filled with the prepared sample solution, again ensuring the absence of air bubbles. The cell is placed in the polarimeter, and the observed rotation (α) is measured and recorded. The temperature (T) and wavelength (λ) are also noted.

    • Specific Rotation Calculation: The specific rotation [α] is calculated using the Biot's law formula: [α]Tλ = α / (l × c) Where:

      • [α]Tλ is the specific rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

Visualizations: Workflows and Relationships

The following diagrams illustrate key workflows and concepts related to this compound.

G cluster_synthesis Synthesis & Purification start Pyrazine-2-carboxamide hydrogenation Heteroaromatic Hydrogenation (e.g., Pd/C) start->hydrogenation racemic_amide Racemic Piperazine- 2-carboxamide hydrogenation->racemic_amide resolution Enzymatic Kinetic Resolution (Amidase) racemic_amide->resolution s_acid (S)-Piperazine-2- carboxylic Acid resolution->s_acid r_amide (R)-Piperazine-2- carboxamide (byproduct) resolution->r_amide purification Purification (e.g., Crystallization, Chromatography) s_acid->purification final_product Pure (S)-Piperazine- 2-carboxylic Acid purification->final_product

Caption: A generalized workflow for the synthesis of this compound.

G cluster_characterization Physicochemical Characterization Workflow cluster_identity Identity & Structure cluster_purity Purity Assessment cluster_properties Physical Properties sample Purified Sample of This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr Structural Elucidation ms Mass Spectrometry (MS) sample->ms Structural Elucidation ir Infrared Spectroscopy (IR) sample->ir Structural Elucidation mp Melting Point Determination sample->mp Purity Check hplc Chiral HPLC sample->hplc Purity Check sol Solubility Test sample->sol Property Measurement pka pKa Determination sample->pka Property Measurement or Optical Rotation sample->or Property Measurement hplc->or Confirms Chirality

Caption: A logical workflow for the characterization of this compound.

Chirality cluster_concept Chirality and Optical Activity ChiralMolecule This compound (Chiral) Interaction Interaction with Chiral Molecule ChiralMolecule->Interaction PlanePolarizedLight Plane-Polarized Light PlanePolarizedLight->Interaction RotatedLight Rotated Plane of Light Interaction->RotatedLight Measurement Measurement via Polarimeter RotatedLight->Measurement Result Specific Rotation [α] (Quantitative Value) Measurement->Result

Caption: The logical relationship between a chiral molecule and its optical activity.

References

(S)-Piperazine-2-carboxylic Acid: A Core Scaffold for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-Piperazine-2-carboxylic acid is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its constrained cyclic structure and the presence of two nitrogen atoms make it a versatile scaffold for designing ligands that can interact with various biological targets with high specificity. This technical guide provides a comprehensive overview of the commercial availability, synthesis, analytical characterization, and biological significance of this compound, with a focus on its application in drug discovery, particularly in the context of neurological disorders.

Commercial Availability and Suppliers

This compound and its dihydrochloride salt are commercially available from various suppliers. The purity and pricing can vary, and it is crucial for researchers to select a supplier that meets the specific requirements of their intended application. Below is a summary of representative suppliers and their product specifications.

SupplierProduct NameCAS NumberMolecular FormulaPurityAdditional Notes
Sigma-Aldrich Piperazine-2-carboxylic acid dihydrochloride3022-15-9C₅H₁₀N₂O₂ · 2HCl98%Racemic mixture also available.
Thermo Fisher Scientific (Alfa Aesar) (S)-(-)-Piperazine-2-carboxylic acid dihydrochloride158663-69-5C₅H₁₂Cl₂N₂O₂98+%Optical rotation data provided.[1]
BLD Pharm Piperazine-2-carboxylic acid2762-32-5C₅H₁₀N₂O₂≥98%
Astatech (Chengdu) Biopharm. Co. Ltd This compound147650-70-2C₅H₁₀N₂O₂Not specifiedBelongs to amino acids/chiral compound category.[2]
Career Henan Chemical Co. This compound147650-70-2C₅H₁₀N₂O₂97%-99%
Synblock piperazine-2-carboxylic acid2762-32-5C₅H₁₀N₂O₂NLT 98%Provides MSDS, NMR, HPLC, LC-MS documentation.[3]
AK Scientific L-Piperazinecarboxylicacid147650-70-2C₅H₁₀N₂O₂Not specified
Alichem (S)-Piperazine-2-carboxylicacid147650-70-2C₅H₁₀N₂O₂Not specified

Synthesis and Manufacturing

The enantiomerically pure this compound is a valuable chiral intermediate. Several synthetic strategies have been developed to produce this compound with high optical purity, primarily focusing on enzymatic resolution and asymmetric synthesis.

Experimental Protocol 1: Enzymatic Resolution of Racemic Piperazine-2-carboxamide

This method utilizes a stereoselective amidase to hydrolyze the (S)-enantiomer of racemic piperazine-2-carboxamide, allowing for the separation of the desired (S)-acid from the unreacted (R)-amide.[4][5][6]

Materials:

  • Racemic piperazine-2-carboxamide

  • Immobilized aminopeptidase from Aspergillus oryzae (LAP2)[7]

  • Water

  • Hydrochloric acid (HCl)

  • Fmoc-Cl (for derivatization during analysis)

Procedure:

  • Preparation of Racemic Piperazine-2-carboxamide Solution: Prepare a 20% (w/v) solution of racemic piperazine-2-carboxamide in water. Adjust the pH to 9.0.

  • Enzymatic Resolution: Add the immobilized LAP2 enzyme to the substrate solution. The reaction can be carried out in a batch reactor or a continuous flow system.[7]

  • Monitoring the Reaction: The progress of the reaction is monitored by taking aliquots at different time intervals. The samples are derivatized with Fmoc-Cl for chiral HPLC analysis to determine the conversion and enantiomeric excess (ee).[7]

  • Work-up: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off.

  • Isolation of this compound: The pH of the filtrate is adjusted to be acidic with HCl. The this compound is then isolated as its dihydrochloride salt by crystallization. The unreacted (R)-piperazine-2-carboxamide remains in the aqueous solution.

Experimental Protocol 2: Asymmetric Hydrogenation of Pyrazine-2-carboxylic Acid Derivatives

This approach involves the asymmetric hydrogenation of a prochiral pyrazine-2-carboxylic acid derivative using a chiral catalyst, typically a rhodium or palladium complex with a chiral ligand.

Materials:

  • Pyrazine-2-carboxylic acid

  • Thionyl chloride

  • Methanol

  • Chiral Rhodium or Palladium catalyst (e.g., with DuanPhos or Phanephos ligands)[8]

  • Hydrogen gas

  • Suitable solvent (e.g., methanol, toluene)

Procedure:

  • Esterification of Pyrazine-2-carboxylic Acid: Convert pyrazine-2-carboxylic acid to its methyl ester by reacting with thionyl chloride in methanol.

  • Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the pyrazine-2-carboxylate in a suitable solvent. Add the chiral catalyst. Pressurize the reactor with hydrogen gas and heat to the desired temperature. The reaction is stirred until completion.[9][10][11]

  • Monitoring the Reaction: The reaction progress and enantioselectivity are monitored by techniques such as NMR and chiral HPLC.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated, and the resulting crude product is purified by chromatography or crystallization to yield the optically active piperazine-2-carboxylate.

  • Hydrolysis: The ester is then hydrolyzed to the carboxylic acid using standard procedures.

Below is a generalized workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (e.g., Racemic Piperazine-2-carboxamide or Pyrazine-2-carboxylic acid) reaction Chemical Transformation (Enzymatic Resolution or Asymmetric Hydrogenation) start->reaction crude Crude Product Mixture reaction->crude filtration Filtration (Removal of Catalyst/Enzyme) crude->filtration extraction Extraction/Crystallization filtration->extraction chromatography Column Chromatography (Optional) extraction->chromatography hplc Chiral HPLC (Enantiomeric Excess) chromatography->hplc Final Product nmr NMR Spectroscopy (Structure Verification) hplc->nmr ms Mass Spectrometry (Molecular Weight) nmr->ms

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the protons on the piperazine ring and the alpha-proton adjacent to the carboxylic acid. A representative ¹H NMR spectrum is available in the literature.[12]

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. For piperazine derivatives, characteristic chemical shifts for the carbons in the heterocyclic ring are observed.

Sample Preparation for NMR:

  • Weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[13]

  • Dissolve the sample in an appropriate deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a vial.

  • Transfer the solution to an NMR tube using a Pasteur pipette. The typical volume is 0.6-0.7 mL.[13]

  • If necessary, filter the sample to remove any particulate matter before transferring it to the NMR tube.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For piperazine-2-carboxylic acid, the molecular ion peak [M+H]⁺ would be expected at m/z 131.0769 in high-resolution mass spectrometry. The fragmentation pattern of piperazine derivatives often involves cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine ring and any substituents.[14][15]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of this compound.

Method Development Considerations:

  • Chiral Stationary Phase (CSP): The selection of the appropriate CSP is critical. Polysaccharide-based and macrocyclic glycopeptide columns are commonly used for chiral separations.[16][17]

  • Mobile Phase: The mobile phase composition (a mixture of organic solvents and buffers) needs to be optimized to achieve good resolution between the enantiomers.

  • Derivatization: If the compound lacks a suitable chromophore for UV detection, derivatization with a UV-active reagent may be necessary.[16] A screening approach using different columns and mobile phases is often employed for efficient method development.

Role in Drug Discovery: Targeting Neurological Disorders

The piperazine scaffold is a privileged structure in medicinal chemistry, particularly for compounds targeting the central nervous system (CNS). Derivatives of this compound have been investigated for their potential in treating a range of neurological and psychiatric conditions, including depression and anxiety.

Interaction with Serotonin Receptors

Many piperazine derivatives exhibit activity at serotonin (5-HT) receptors. The 5-HT₁A receptor subtype is a key target for anxiolytic and antidepressant drugs.[5] Activation of the 5-HT₁A receptor is coupled to a G-protein signaling cascade that ultimately modulates neuronal excitability and gene expression.

5-HT₁A Receptor Signaling Pathway: The activation of the 5-HT₁A receptor by an agonist, such as a derivative of this compound, initiates a downstream signaling cascade. This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, affects the activity of Protein Kinase A (PKA). Furthermore, 5-HT₁A receptor activation can influence the expression of Brain-Derived Neurotrophic Factor (BDNF), a key protein involved in neuronal survival and plasticity.[18][19][20] The interplay between serotonin signaling and BDNF is a crucial area of research in the pathophysiology and treatment of depression.[21]

The following diagram illustrates the key components of the 5-HT₁A receptor signaling pathway.

G 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Serotonin Serotonin or Piperazine Derivative Receptor 5-HT1A Receptor (GPCR) Serotonin->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates BDNF_gene BDNF Gene CREB->BDNF_gene activates transcription BDNF BDNF (Brain-Derived Neurotrophic Factor) BDNF_gene->BDNF Neuronal_Survival Neuronal_Survival BDNF->Neuronal_Survival promotes Synaptic_Plasticity Synaptic_Plasticity BDNF->Synaptic_Plasticity promotes

Caption: The 5-HT1A receptor signaling pathway, leading to the expression of BDNF.

Conclusion

This compound is a cornerstone chiral building block for the development of novel therapeutics, particularly for CNS disorders. Its commercial availability from a range of suppliers provides researchers with access to this important scaffold. The synthetic routes, primarily enzymatic resolution and asymmetric hydrogenation, allow for the production of highly enantiopure material. A thorough understanding of the analytical techniques for its characterization is paramount for quality control and regulatory compliance. The continued exploration of derivatives of this compound as modulators of key signaling pathways, such as the serotonergic system, holds significant promise for the discovery of new and improved treatments for a variety of diseases.

References

An In-depth Technical Guide to Early Studies on (S)-Piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Piperazine-2-carboxylic acid is a chiral heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its rigid structure and the presence of two nitrogen atoms, along with a carboxylic acid functional group and a defined stereocenter, make it a valuable building block in the synthesis of complex pharmaceutical agents.[1][2] Early research on this molecule primarily focused on establishing efficient and stereoselective synthetic routes to obtain the enantiomerically pure (S)-form, which is often crucial for specific biological activity in the resulting drug molecules.[1] This technical guide provides a comprehensive overview of the early studies on this compound, detailing its synthesis, characterization, and its pivotal role as a pharmaceutical intermediate.

Synthesis of this compound

Initial synthetic strategies for this compound and its derivatives revolved around two main approaches: the resolution of a racemic mixture and asymmetric synthesis.

Resolution of Racemic Piperazine-2-carboxylic Acid

One of the early methods to obtain enantiomerically pure this compound was through the resolution of its racemic form. This process involves separating the two enantiomers from a 50:50 mixture. While effective, resolution can be a less efficient process as it discards half of the material.

A notable advancement in this area is the use of enzymatic kinetic resolution. For instance, the S-stereoselective hydrolysis of (R,S)-piperazine-2-tert-butylcarboxamide has been achieved using E. coli transformants overexpressing the laaA gene. This biocatalytic approach offers a highly selective means of obtaining the desired (S)-enantiomer.

Asymmetric Synthesis

Asymmetric synthesis, which aims to create the desired enantiomer directly, has been a major focus of research. A key early industrial-scale method involves the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives.

This process utilizes a chiral catalyst, typically an optically active rhodium complex, to hydrogenate a pyrazine precursor, leading directly to the chiral piperazine derivative. A general workflow for this process is outlined below.

cluster_synthesis Asymmetric Hydrogenation Workflow Pyrazine Pyrazinecarboxylic Acid Derivative Hydrogenation Asymmetric Hydrogenation (H₂, Chiral Rhodium Catalyst) Pyrazine->Hydrogenation SPiperazine (S)-Piperazine-2-carboxylic Acid Derivative Hydrogenation->SPiperazine Hydrolysis Hydrolysis SPiperazine->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: General workflow for the asymmetric synthesis of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following are representative experimental protocols derived from early studies.

Protocol 1: Preparation of tert-butyl (S)-piperazine-2-carboxylate via Asymmetric Hydrogenation

This protocol outlines the asymmetric hydrogenation of a pyrazinecarboxylate ester, followed by hydrolysis to yield the target compound.

  • Hydrogenation: A solution of tert-butyl pyrazinecarboxylate in methanol is placed in an autoclave. A chiral rhodium catalyst is added. The mixture is then subjected to hydrogen gas at a pressure of 50 bar and a temperature of 70°C for 20 hours.

  • Conversion Monitoring: The reaction progress is monitored by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the starting material.

  • Hydrolysis: The crude product from the hydrogenation step is treated with 32% hydrochloric acid in water and heated at 100°C for 20 minutes.

  • Isolation: The reaction mixture is cooled to 0°C and stirred for 1 hour to precipitate the hydrochloride salt of this compound. The precipitate is then filtered, washed with dichloromethane, and dried.

Protocol 2: N-Boc Protection of this compound dihydrochloride

Protecting the nitrogen atoms of the piperazine ring is a common step in the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) group is a widely used protecting group.

  • Base Treatment: A suspension of this compound dihydrochloride in methanol is treated with triethylamine.

  • Boc-Anhydride Addition: A solution of di-tert-butyl dicarbonate (Boc-anhydride) in methanol is added dropwise to the mixture over 20 minutes.

  • Reaction: The mixture is stirred overnight at 50°C.

  • Work-up: The solvent is removed by evaporation. The residue is taken up in water, and the pH is adjusted to 2 with 1N hydrochloric acid.

  • Extraction and Isolation: The aqueous solution is extracted with ethyl acetate. The combined organic layers are dried and evaporated to yield the N-Boc protected product.

Data Presentation

Quantitative data from early studies on the synthesis and characterization of this compound and its derivatives are summarized below.

PropertyValue
Molecular Formula C₅H₁₀N₂O₂
Molecular Weight 130.15 g/mol
Melting Point 243-247 °C (decomposes)
Appearance White, crystalline solid

Table 1: Physical and Chemical Properties of this compound.

PrecursorProductCatalyst/ReagentSolventConditionsYieldEnantiomeric Excess (ee)
tert-butyl pyrazinecarboxylatetert-butyl (S)-piperazine-2-carboxylateChiral Rhodium ComplexMethanol70°C, 50 bar H₂, 20h67%77.6%
This compound 2HCl1,4-di(t-butyl) ester of (S)-piperazine-1,2,4-tricarboxylic acidDi-tert-butyl dicarbonate, TriethylamineMethanol50°C, overnight92%-

Table 2: Summary of Synthetic Results for this compound and Derivatives.

Role as a Pharmaceutical Intermediate

Early research quickly identified the significance of this compound as a key intermediate in the synthesis of a variety of therapeutic agents.[1] Its incorporation into drug candidates is valued for the specific three-dimensional structure it imparts, which is often essential for high-affinity binding to biological targets.[1]

One of the most prominent early applications was in the development of HIV protease inhibitors.[3] The (S)-configured piperazine moiety serves as a crucial structural unit in these antiviral drugs. Beyond this, the scaffold has been utilized in the synthesis of compounds targeting a wide range of conditions, including:

  • Neurological disorders [1]

  • Infectious diseases [1]

  • Metabolic syndromes [1]

The general logic for its use in drug development is depicted in the following diagram.

cluster_drug_development Role in Drug Development SPCA This compound (Chiral Scaffold) Protection N-Protection (e.g., Boc) SPCA->Protection Coupling Coupling with other pharmacophores Protection->Coupling Deprotection Deprotection Coupling->Deprotection API Active Pharmaceutical Ingredient (API) Deprotection->API

Caption: Logical workflow for the use of this compound in drug synthesis.

Conclusion

The early studies on this compound were foundational in establishing its importance in the pharmaceutical industry. The development of robust and stereoselective synthetic methods, particularly asymmetric hydrogenation, enabled the large-scale production of this key chiral intermediate. While early biological studies on the core molecule itself are limited, its value as a scaffold for creating a diverse range of therapeutic agents is well-documented. The methodologies and data from these initial investigations continue to inform the synthesis of novel and complex drug molecules, underscoring the enduring significance of this compound in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-Piperazine-2-carboxylic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Piperazine-2-carboxylic acid and its derivatives are pivotal chiral building blocks in medicinal chemistry. Their rigid cyclic structure and the presence of two nitrogen atoms allow for diverse functionalization, leading to compounds with a wide range of pharmacological activities. This document provides detailed application notes and protocols for the synthesis of enantiomerically pure this compound derivatives and their application in drug discovery, with a focus on their role as cholinesterase inhibitors for Alzheimer's disease and as intermediates for HIV protease inhibitors.

I. Synthesis of this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is crucial for developing specific and effective drug candidates. Two primary methods for achieving high enantiomeric purity are enzymatic kinetic resolution and asymmetric hydrogenation.

Enzymatic Kinetic Resolution of (±)-N-Boc-piperazine-2-carboxylic acid methyl ester

This method utilizes a lipase to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

Experimental Protocol:

Materials:

  • (±)-N-4-Boc-piperazine-2-carboxylic acid methyl ester

  • Candida antarctica lipase A (CAL-A)

  • 2,2,2-trifluoroethyl butanoate

  • tert-Butyl methyl ether (TBME)

  • Celite

  • Silica gel for column chromatography

Procedure:

  • Immobilization of CAL-A: Prepare the CAL-A on Celite support as described in the literature.

  • Reaction Setup: In a dried flask, dissolve (±)-N-4-Boc-piperazine-2-carboxylic acid methyl ester (1.0 eq) in TBME.

  • Add the immobilized CAL-A preparation and 2,2,2-trifluoroethyl butanoate (1.2 eq).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC. The reaction is typically complete within 48-72 hours, reaching approximately 50% conversion.

  • Work-up: Once the desired conversion is reached, filter off the enzyme.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing the acylated (R)-enantiomer and the unreacted (S)-enantiomer, is then purified by silica gel column chromatography to separate the two compounds.

  • Hydrolysis (optional): The separated (S)-N-4-Boc-piperazine-2-carboxylic acid methyl ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures if required.

Data Presentation:

SubstrateAcyl DonorEnzymeSolventConversion (%)Enantiomeric Excess (ee%) of SubstrateEnantiomeric Excess (ee%) of ProductRef.
(±)-N-4-Boc-piperazine-2-carboxylic acid methyl ester2,2,2-trifluoroethyl butanoateCAL-ATBME>47>88>99[1]
Asymmetric Hydrogenation of Pyrazine-2-carboxylic acid tert-butylamide

This method involves the direct hydrogenation of a prochiral pyrazine ring using a chiral catalyst to produce the desired (S)-enantiomer with high enantioselectivity.

Experimental Protocol:

Materials:

  • Pyrazine-2-carboxylic acid tert-butylamide

  • [(R)-BINAP(COD)Rh]TfO catalyst

  • Methanol

  • Hydrogen gas

  • Palladium on carbon (Pd/C) for deprotection (if necessary)

Procedure:

  • Reaction Setup: In a high-pressure reactor, dissolve pyrazine-2-carboxylic acid tert-butylamide (1.0 eq) in methanol.

  • Add the [(R)-BINAP(COD)Rh]TfO catalyst (typically 0.01 to 1 mol%).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (pressure may vary, e.g., 50-100 atm) and heat to the desired temperature (e.g., 50-70 °C).

  • Reaction Monitoring: Monitor the reaction for completeness using techniques like TLC or LC-MS.

  • Work-up: After the reaction is complete, carefully depressurize the reactor and remove the catalyst by filtration.

  • Purification: The crude product can be purified by crystallization or column chromatography.

  • Deprotection (if necessary): If a protecting group is used on the nitrogen, it can be removed, for example, by hydrogenolysis using Pd/C.

Data Presentation:

SubstrateCatalystSolventYield (%)Enantiomeric Excess (ee%)Ref.
Pyrazine-2-carboxylic acid tert-butylamide[(R)-BINAP(COD)Rh]TfOMethanol9699[2]

II. Application in Drug Discovery: Anti-Alzheimer's Agents

This compound derivatives have emerged as promising candidates for the treatment of Alzheimer's disease, primarily through the inhibition of cholinesterases.

Synthesis of 1,4-bis(4-chlorobenzyl)piperazine-2-carboxylic acid

Experimental Protocol:

Materials:

  • This compound dihydrochloride

  • 4-chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

Procedure:

  • N-Alkylation: To a solution of this compound dihydrochloride (1.0 eq) in DMF, add K₂CO₃ (4.0 eq) and 4-chlorobenzyl chloride (2.2 eq).

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Cholinesterase Inhibition Activity

Data Presentation:

CompoundTarget EnzymeKᵢ (µM)Selectivity Index (SI) for AChERef.
1,4-bis(4-chlorobenzyl)piperazine-2-carboxylic acid (4c)AChE10.18 ± 1.00~17.90[3]
Donepezil (Reference)BChE12.5 ± 2.6-[3]
Tacrine (Reference)BChE17.3 ± 2.3 nM-[3]
Signaling Pathway of Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a crucial therapeutic strategy for Alzheimer's disease, where there is a deficit in cholinergic function.

Acetylcholinesterase_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle Packaging ACh_released Acetylcholine (ACh) ACh_vesicle->ACh_released Release ACh_receptor Acetylcholine Receptor ACh_released->ACh_receptor Binding AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis Signal_transduction Signal Transduction (Cognitive Function) ACh_receptor->Signal_transduction Activation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Piperazine_Derivative (S)-Piperazine-2-carboxylic acid derivative Piperazine_Derivative->AChE Inhibition

Caption: Acetylcholinesterase Inhibition Pathway.

III. Application in Drug Discovery: HIV Protease Inhibitors

This compound derivatives are key intermediates in the synthesis of several potent HIV protease inhibitors, such as Indinavir.

Experimental Workflow for Drug Discovery

The process of discovering and developing a new drug based on the this compound scaffold involves a multi-step workflow from initial synthesis to preclinical studies.

Drug_Discovery_Workflow start Start: Identification of (S)-Piperazine-2-carboxylic acid scaffold synthesis 1. Chiral Synthesis - Enzymatic Resolution - Asymmetric Hydrogenation start->synthesis derivatization 2. Library Synthesis (Derivative Generation) synthesis->derivatization screening 3. High-Throughput Screening (HTS) - Target-based assays (e.g., HIV Protease) derivatization->screening hit_id 4. Hit Identification screening->hit_id hit_id->derivatization Inactive/Revise lead_opt 5. Lead Optimization - SAR Studies - ADME/Tox Profiling hit_id->lead_opt Active Hits preclinical 6. Preclinical Studies - In vivo efficacy - Safety pharmacology lead_opt->preclinical end End: Investigational New Drug (IND) preclinical->end

Caption: Drug Discovery Workflow.

Conclusion

The this compound scaffold is a versatile and valuable tool in modern drug discovery. The synthetic protocols provided herein offer robust methods for accessing enantiomerically pure derivatives. The application of these compounds as cholinesterase inhibitors and as building blocks for HIV protease inhibitors highlights their therapeutic potential. The presented workflows and pathway diagrams serve as a guide for researchers in the rational design and development of novel therapeutics based on this privileged scaffold.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic Piperazine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine-2-carboxylic acid is a crucial chiral building block in the synthesis of numerous pharmaceuticals, including antiviral and central nervous system-acting agents. The stereochemistry of this scaffold is critical for biological activity, necessitating the development of efficient methods for the preparation of its enantiomerically pure forms. Enzymatic kinetic resolution has emerged as a powerful and environmentally benign strategy for accessing single enantiomers of piperazine-2-carboxylic acid and its derivatives. This document provides detailed application notes and protocols for the enzymatic resolution of racemic piperazine-2-carboxylic acid, focusing on methodologies employing lipases and amidases.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process wherein an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. This selectivity arises from the chiral environment of the enzyme's active site, which preferentially binds and acts upon one stereoisomer. The efficiency of a kinetic resolution is typically evaluated by the enantiomeric excess (e.e.) of both the product and the remaining substrate, as well as the conversion rate.

Application Note 1: Lipase-Catalyzed N-Acylation of Piperazine-2-Carboxylic Acid Methyl Esters

Lipases are versatile enzymes that can catalyze the enantioselective acylation of amines in non-aqueous media. This approach has been successfully applied to the resolution of racemic piperazine-2-carboxylic acid derivatives.

Key Enzymes and Substrates
  • Enzyme: Candida antarctica lipase A (CAL-A) is a highly effective biocatalyst for this transformation, exhibiting excellent enantioselectivity.[1][2]

  • Substrate: The resolution is typically performed on N-protected methyl esters of piperazine-2-carboxylic acid, such as N-4-Boc-piperazine-2-carboxylic acid methyl ester and N-1-Boc-piperazine-2-carboxylic acid methyl ester.[1][2]

  • Acyl Donor: Acyl donors like 2,2,2-trifluoroethyl butanoate or vinyl butanoate are commonly used.[1][2]

Quantitative Data Summary
EnzymeSubstrateAcyl DonorSolventConversion (%)Product e.e. (%)Substrate e.e. (%)Enantioselectivity (E)Reference
CAL-Arac-N-4-Boc-piperazine-2-carboxylic acid methyl ester2,2,2-trifluoroethyl butanoateTBME47>99 (S-enantiomer)88>200[1][2]
CAL-Arac-N-1-Boc-piperazine-2-carboxylic acid methyl ester2,2,2-trifluoroethyl butanoateTBME16>99 (R-enantiomer)18200[1][2]

Experimental Workflow: Lipase-Catalyzed Resolution

G cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_workup Work-up and Separation cluster_analysis Analysis rac_pca Racemic Piperazine-2-Carboxylic Acid esterification Esterification (e.g., SOCl2, MeOH) rac_pca->esterification rac_pca_me Racemic Piperazine-2-Carboxylic Acid Methyl Ester esterification->rac_pca_me protection N-Boc Protection (e.g., Boc2O) rac_pca_me->protection rac_nboc_pca_me rac-N-Boc-Piperazine-2-Carboxylic Acid Methyl Ester protection->rac_nboc_pca_me rac_nboc_pca_me_res rac-N-Boc-Piperazine-2-Carboxylic Acid Methyl Ester enzyme_acyl CAL-A, Acyl Donor (e.g., 2,2,2-trifluoroethyl butanoate), Organic Solvent (e.g., TBME) rac_nboc_pca_me_res->enzyme_acyl reaction_mixture Reaction Mixture: (S)-N-Acyl-N-Boc-PCA-Me (R)-N-Boc-PCA-Me enzyme_acyl->reaction_mixture filtration Enzyme Filtration reaction_mixture->filtration extraction Solvent Evaporation & Chromatography filtration->extraction s_product (S)-N-Acyl-N-Boc-PCA-Me extraction->s_product r_substrate (R)-N-Boc-PCA-Me extraction->r_substrate chiral_hplc Chiral HPLC Analysis s_product->chiral_hplc r_substrate->chiral_hplc ee_determination Determination of e.e. and Conversion chiral_hplc->ee_determination

Caption: Workflow for the lipase-catalyzed resolution of racemic piperazine-2-carboxylic acid methyl ester.

Protocol: CAL-A Catalyzed N-Acylation
  • Substrate Preparation: Synthesize and protect racemic piperazine-2-carboxylic acid to obtain rac-N-Boc-piperazine-2-carboxylic acid methyl ester.

  • Enzymatic Reaction:

    • To a solution of rac-N-Boc-piperazine-2-carboxylic acid methyl ester (1 equivalent) in tert-butyl methyl ether (TBME), add 2,2,2-trifluoroethyl butanoate (1.5 equivalents).

    • Add immobilized Candida antarctica lipase A (CAL-A, e.g., Novozym 435). The enzyme loading should be empirically determined but can start at 10-20% (w/w) of the substrate.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess of the substrate and product.

  • Work-up:

    • Once the desired conversion is reached (typically around 50%), filter off the immobilized enzyme.

    • Wash the enzyme with fresh solvent to recover any adsorbed product or substrate.

    • Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Separate the acylated product from the unreacted substrate using column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified product and unreacted substrate by chiral HPLC.

Application Note 2: Amidase-Catalyzed Hydrolysis of Racemic Piperazine-2-carboxamide

The use of whole bacterial cells containing stereoselective amidases provides an alternative route for the kinetic resolution of racemic piperazine-2-carboxamide. This method directly yields the enantiomerically enriched carboxylic acid.

Key Biocatalysts and Substrates
  • Biocatalysts: Whole cells of Klebsiella terrigena DSM 9174 and Burkholderia sp. DSM 9925 have been shown to contain stereospecific amidases for this resolution.[3][4]

  • Substrate: Racemic piperazine-2-carboxamide.

Quantitative Data Summary
BiocatalystProductYield (%)e.e. (%)Reference
Klebsiella terrigena DSM 9174(S)-Piperazine-2-carboxylic acid dihydrochloride4199.4[3][4]
Burkholderia sp. DSM 9925(R)-Piperazine-2-carboxylic acid dihydrochloride2299.0[3][4]

Experimental Workflow: Amidase-Catalyzed Resolution

G cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_workup Work-up and Separation cluster_analysis Analysis rac_pca_amide Racemic Piperazine-2-carboxamide rac_pca_amide_res Racemic Piperazine-2-carboxamide biocatalyst Whole Cells (e.g., K. terrigena or Burkholderia sp.), Aqueous Buffer rac_pca_amide_res->biocatalyst reaction_mixture Reaction Mixture: This compound (R)-Piperazine-2-carboxamide biocatalyst->reaction_mixture centrifugation Cell Removal (Centrifugation) reaction_mixture->centrifugation separation Ion-Exchange Chromatography centrifugation->separation s_product This compound separation->s_product r_substrate (R)-Piperazine-2-carboxamide separation->r_substrate chiral_hplc Chiral HPLC Analysis (after derivatization) s_product->chiral_hplc r_substrate->chiral_hplc ee_determination Determination of e.e. and Conversion chiral_hplc->ee_determination

Caption: Workflow for the amidase-catalyzed resolution of racemic piperazine-2-carboxamide.

Protocol: Whole-Cell Amidase Catalyzed Hydrolysis
  • Biocatalyst Preparation: Cultivate the selected bacterial strain (e.g., Klebsiella terrigena DSM 9174) under optimal conditions to induce amidase expression. Harvest the cells by centrifugation and prepare a cell suspension in a suitable buffer (e.g., phosphate buffer, pH 7-8).

  • Enzymatic Reaction:

    • Suspend racemic piperazine-2-carboxamide in the buffered cell suspension. The substrate concentration should be optimized to avoid inhibition.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-35 °C) with shaking.

  • Monitoring the Reaction: Monitor the formation of the carboxylic acid and the consumption of the carboxamide using HPLC.

  • Work-up:

    • After reaching the desired conversion, remove the bacterial cells by centrifugation or filtration.

    • Adjust the pH of the supernatant to facilitate the separation of the product and unreacted substrate.

  • Purification: Separate the this compound from the unreacted (R)-piperazine-2-carboxamide using ion-exchange chromatography. The carboxylic acid can be isolated as its salt (e.g., dihydrochloride).

  • Analysis: The enantiomeric purity of the resulting carboxylic acid and the remaining carboxamide should be determined by chiral HPLC, potentially after a suitable derivatization step to improve detection.

Analytical Methods

The accurate determination of enantiomeric excess is paramount in evaluating the success of an enzymatic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

  • Chiral Stationary Phases (CSPs): A variety of CSPs are available for the separation of piperazine derivatives. Polysaccharide-based columns (e.g., Chiralpak series) are often effective.[5] The selection of the appropriate column and mobile phase is crucial and requires empirical screening.

  • Mobile Phase: A mixture of solvents such as acetonitrile, methanol, and an amine modifier (e.g., diethylamine) is often used to achieve good separation on chiral columns.[5]

  • Derivatization: In some cases, derivatization of the piperazine moiety or the carboxylic acid/amide functional groups can enhance the separation and detection of the enantiomers.

Conclusion

Enzymatic kinetic resolution offers a highly efficient and selective methodology for the production of enantiomerically pure piperazine-2-carboxylic acid and its derivatives. The choice of enzyme (lipase or amidase) and reaction strategy (N-acylation or hydrolysis) will depend on the desired enantiomer and the available starting materials. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to implement these valuable biocatalytic methods in their synthetic endeavors. Careful optimization of reaction conditions and robust analytical methods are key to achieving high enantiopurity and yields.

References

Application Notes and Protocols: The Role of (S)-Piperazine-2-carboxylic Acid in the Synthesis of HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Piperazine-2-carboxylic acid and its derivatives are crucial chiral building blocks in the synthesis of several key HIV protease inhibitors. The piperazine moiety often serves as a central scaffold, contributing to the molecule's structural rigidity, solubility, and interaction with the active site of the HIV protease enzyme. This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound in the synthesis of these vital antiretroviral drugs.

Data Presentation: Synthesis of Key Piperazine Intermediates

The following table summarizes quantitative data for various synthetic routes to key (S)-piperazine-2-carboxamide intermediates, which are precursors for HIV protease inhibitors like Indinavir.

Starting MaterialKey TransformationCatalyst/ReagentSolventYield (%)Enantiomeric Excess (ee %)Reference
Pyrazine-2-carboxylic acidHydrogenation and resolutionPearlman's catalyst, (S)-CSA-26 (overall)>99[1]
2-Pyrazinecarboxylic acid t-butylamideAsymmetric hydrogenation2% [(R)-BINAP(COD)Rh]TfOMethanol9699[1]
N-Boc-ethylenediamine, dichloroacetaldehyde, t-butylisocyanideUgi-type condensation and cyclizationt-BuOK-60 (cyclization)97 (after hydrogenation)[1]
Racemic piperazine-2-carboxamideKinetic resolutionL-leucine-amino-peptidase-38-[2]
Pyrazine-2-tert-butylamineAsymmetric hydrogenation[(R)-BINAP(COD)Rh]TfO-9699[2]

Signaling Pathway: Mechanism of HIV Protease Inhibition

HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. HIV protease inhibitors are designed to mimic the transition state of this cleavage process, binding to the active site of the enzyme with high affinity and preventing the processing of viral polyproteins. This leads to the production of immature, non-infectious viral particles.

HIV_Protease_Inhibition polyprotein Gag-Pol Polyprotein cleavage Proteolytic Cleavage polyprotein->cleavage Substrate immature_virion Immature, Non-infectious Virion polyprotein->immature_virion hiv_protease HIV Protease (Aspartyl Protease) hiv_protease->cleavage Enzyme hiv_protease->immature_virion viral_proteins Mature Viral Proteins (e.g., Reverse Transcriptase, Integrase) cleavage->viral_proteins assembly Viral Assembly viral_proteins->assembly virion Mature, Infectious Virion assembly->virion inhibitor HIV Protease Inhibitor (e.g., Indinavir) inhibition Inhibition inhibitor->inhibition inhibition->hiv_protease Binds to active site

Caption: Mechanism of action of HIV protease inhibitors.

Experimental Protocols

Protocol 1: Synthesis of (S)-N-Boc-piperazine-2-tert-butylcarboxamide via Asymmetric Hydrogenation[1][2]

This protocol describes the asymmetric hydrogenation of a tetrahydropyrazine precursor to yield the desired (S)-piperazine derivative with high enantiomeric excess.

Materials:

  • 2-Pyrazinecarboxylic acid tert-butylamide

  • [(R)-BINAP(COD)Rh]TfO (Rhodium catalyst)

  • Methanol (anhydrous)

  • Hydrogen gas

  • Palladium on carbon (Pd/C) for subsequent deprotection if necessary.

Procedure:

  • In a suitable pressure reactor, dissolve 2-pyrazinecarboxylic acid tert-butylamide in anhydrous methanol.

  • Add the rhodium catalyst, [(R)-BINAP(COD)Rh]TfO, to the solution under an inert atmosphere.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure and stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by an appropriate method (e.g., TLC, HPLC).

  • Upon completion, carefully vent the reactor and purge with an inert gas.

  • The resulting product, (S)-piperazine-2-tert-butylcarboxamide, can be isolated and purified by standard techniques such as crystallization. The enantiomeric excess can be determined by chiral HPLC.[2]

  • If a Cbz protecting group is present, it can be removed by hydrogenation over Pd/C in methanol to afford the desired piperazine derivative.[1]

Protocol 2: Resolution of Racemic Piperazine-2-carboxylic acid[1]

This protocol outlines the resolution of racemic piperazine-2-carboxylic acid using a chiral resolving agent.

Materials:

  • Racemic piperazine-2-carboxylic acid

  • (S)-(+)-Camphorsulfonic acid ((S)-CSA)

  • Suitable solvent (e.g., ethanol, water)

Procedure:

  • Dissolve the racemic piperazine-2-carboxylic acid in a suitable solvent.

  • Add a stoichiometric amount of (S)-(+)-camphorsulfonic acid to the solution.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the diastereomeric salt.

  • Collect the crystalline salt by filtration. The desired diastereomer, being less soluble, will precipitate out.

  • The collected salt can be further purified by recrystallization to improve diastereomeric purity.

  • Treat the purified diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the camphorsulfonic acid and liberate the free this compound.

  • Isolate the final product by extraction and subsequent purification.

Application in HIV Protease Inhibitor Synthesis

This compound and its derivatives are key components in the synthesis of several FDA-approved HIV protease inhibitors.

Indinavir

The synthesis of Indinavir heavily relies on a chiral piperazine fragment derived from this compound.[1] Various synthetic strategies have been developed to produce this intermediate with high optical purity. One common approach involves the hydrogenation of a pyrazine precursor followed by resolution.[1] More advanced methods utilize asymmetric hydrogenation to directly obtain the desired (S)-enantiomer.[1][2]

Indinavir_Synthesis_Workflow start Pyrazine-2-carboxylic acid or derivative hydrogenation Hydrogenation (e.g., Pd/C or Rh-BINAP) start->hydrogenation racemic Racemic piperazine derivative hydrogenation->racemic Route A spiperazine (S)-Piperazine-2-carboxylic acid derivative hydrogenation->spiperazine Route B (Asymmetric) resolution Chiral Resolution (e.g., with (S)-CSA) racemic->resolution resolution->spiperazine protection Protection/Functionalization spiperazine->protection intermediate Key Piperazine Intermediate for Indinavir protection->intermediate coupling Coupling with other fragments intermediate->coupling indinavir Indinavir coupling->indinavir

Caption: Synthetic workflow for the piperazine fragment of Indinavir.

Other HIV Protease Inhibitors

While this compound is a direct precursor for the piperazine moiety in Indinavir, its role in the synthesis of other protease inhibitors is less direct or involves different piperazine-containing starting materials.

  • Saquinavir: The synthesis of Saquinavir involves the coupling of three main fragments: a carboxylic acid moiety derived from quinaldic acid and L-asparagine, an electrophilic amino alcohol isostere, and a decahydroisoquinoline derivative.[1] The core structure of Saquinavir does not contain a piperazine ring.

  • Nelfinavir: The synthesis of Nelfinavir also proceeds through the coupling of key fragments, including a hydroxyethylamine isostere and 3-hydroxy-2-methylbenzoic acid.[1] Nelfinavir does not incorporate a piperazine moiety.

  • Amprenavir: The synthesis of Amprenavir involves fragments such as a benzyl-substituted amino epoxide and (S)-3-hydroxytetrahydrofuran.[1] It does not contain a piperazine ring.

  • Darunavir: The synthesis of Darunavir involves a bis-tetrahydrofuranyl ligand and does not typically start from this compound.[3]

It is important for researchers to note that while piperazine and its derivatives are common in medicinal chemistry, the specific starting material and synthetic route are highly dependent on the target molecule's structure.

Conclusion

This compound is an indispensable chiral building block, particularly in the synthesis of the HIV protease inhibitor Indinavir. The development of efficient and stereoselective synthetic routes to its derivatives has been a significant focus in pharmaceutical process chemistry. The protocols and data presented here offer a valuable resource for researchers in the field of antiretroviral drug development, highlighting the importance of this versatile intermediate.

References

Application Notes and Protocols: Asymmetric Synthesis of (S)-Piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Piperazine-2-carboxylic acid is a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds, notably as a component of several HIV protease inhibitors. Its defined stereochemistry is essential for the biological activity of these therapeutic agents. This document provides detailed application notes and protocols for two prominent methods for the asymmetric synthesis of this compound: Asymmetric Hydrogenation of pyrazine derivatives and Enzymatic Kinetic Resolution of racemic piperazine-2-carboxamides.

Method 1: Asymmetric Hydrogenation of Pyrazine-2-carboxylic Acid Derivatives

This method involves the enantioselective hydrogenation of a pyrazine-2-carboxylic acid derivative using a chiral rhodium complex as a catalyst. The resulting saturated piperazine derivative can then be hydrolyzed to yield this compound. The tert-butylamide derivative is a preferred substrate due to high conversions and enantioselectivities.

Logical Workflow

cluster_prep Substrate Preparation cluster_hydrogenation Asymmetric Hydrogenation cluster_hydrolysis Hydrolysis Pyrazine Pyrazine-2-carboxylic acid Amide Pyrazine-2-carboxylic acid tert-butylamide Pyrazine->Amide Thionyl chloride, tert-Butylamine SPiperazineAmide This compound tert-butylamide Amide->SPiperazineAmide H₂, Chiral Rhodium Catalyst (e.g., Rh(I)-Josiphos) FinalProduct This compound SPiperazineAmide->FinalProduct Aqueous HCl, Heat

Caption: Workflow for Asymmetric Hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of Pyrazine-2-carboxylic acid tert-butylamide

Materials:

  • Pyrazine-2-carboxylic acid tert-butylamide

  • Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer

  • 1-[(R)-(dicyclohexylphosphino)ethyl]-2(S)-(diphenylphosphino)ferrocene (Josiphos ligand)

  • Methanol (degassed)

  • Hydrogen gas (high pressure)

  • Argon or Nitrogen gas (inert)

  • Autoclave (high-pressure reactor)

  • Standard glassware for organic synthesis

  • 32% Hydrochloric acid

  • Dichloromethane

Procedure:

  • Catalyst Preparation and Reaction Setup:

    • In a glovebox or under a stream of argon, charge a high-pressure autoclave with pyrazine-2-carboxylic acid tert-butylamide (0.5 g, 2.7 mmol), bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer (26.9 mg, 58 µmol), and 1-[(R)-(dicyclohexylphosphino)ethyl]-2(S)-(diphenylphosphino)ferrocene (72 mg, 121 µmol).[1]

    • Add degassed methanol (10 ml) to the autoclave.[1]

    • Seal the autoclave and flush the system three times with argon and then twice with hydrogen gas.[1]

  • Hydrogenation:

    • Pressurize the autoclave with hydrogen to 50 bar.[1]

    • Heat the reaction mixture to 70°C and maintain stirring for 20 hours.[1]

  • Work-up and Isolation of the Amide:

    • After 20 hours, cool the autoclave to room temperature and carefully depressurize it, flushing with nitrogen.[1]

    • Remove the solvent by distillation under reduced pressure to obtain the crude this compound tert-butylamide.[1]

  • Hydrolysis to this compound:

    • The crude tert-butyl (S)-piperazine-2-carboxylate is stirred in a mixture of water (2.9 g) and 32% hydrochloric acid (2.1 g, 18.4 mmol) for 20 minutes at 100°C.[1]

    • Cool the mixture to 0°C and stir for an additional hour.[1]

    • The precipitated hydrochloride salt of the product is collected by filtration and washed with dichloromethane (10 ml).[1]

    • Dry the solid under vacuum to yield this compound dihydrochloride.

Data Presentation: Asymmetric Hydrogenation
SubstrateCatalyst SystemTemp (°C)Pressure (bar)Conversion (%)ee (%)Yield (%)Reference
Pyrazinecarboxylic acid tert-butylamide[Rh(cod)Cl]₂ / (R)-(S)-PPF-P(t-Bu)₂70509757.6-[1]
Pyrazinecarboxylic acid tert-butylamide[Rh(nbd)Cl]₂ / Josiphos70508077.6-[1]
tert-Butyl pyrazinecarboxylate[Rh(nbd)Cl]₂ / Josiphos100508549-[1]
tert-Butyl pyrazinecarboxylate[Rh(nbd)Cl]₂ / (R)-(S)-PPF-P(t-Bu)₂70506777.641[1]

Method 2: Enzymatic Kinetic Resolution of Racemic Piperazine-2-carboxamide

This biocatalytic approach utilizes a stereoselective amidase to hydrolyze the (S)-enantiomer of a racemic piperazine-2-carboxamide to the corresponding (S)-carboxylic acid, leaving the unreacted (R)-carboxamide. The separation of the acidic product from the basic unreacted starting material is straightforward.

Signaling Pathway/Workflow

cluster_resolution Enzymatic Resolution cluster_separation Separation RacemicAmide rac-Piperazine-2-carboxamide Enzyme Stereoselective Amidase (e.g., from Klebsiella terrigena) RacemicAmide->Enzyme S_Acid This compound Enzyme->S_Acid Selective Hydrolysis R_Amide (R)-Piperazine-2-carboxamide (unreacted) Enzyme->R_Amide Remains Separation Acid/Base Extraction or Ion Exchange S_Acid->Separation R_Amide->Separation Isolated_S_Acid Isolated (S)-Acid Separation->Isolated_S_Acid Isolated_R_Amide Isolated (R)-Amide Separation->Isolated_R_Amide

References

Application of (S)-Piperazine-2-carboxylic Acid in the Development of Anti-Alzheimer's Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the formation of intracellular neurofibrillary tangles. Key enzymatic targets in the effort to develop disease-modifying therapies include β-secretase (BACE1) and γ-secretase, which are responsible for the production of Aβ peptides from the amyloid precursor protein (APP), as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that regulate neurotransmitter levels. The chiral scaffold of (S)-piperazine-2-carboxylic acid has emerged as a valuable building block in the design of potent and selective inhibitors and modulators of these key targets. Its rigid conformation and the presence of multiple functionalization points allow for the synthesis of diverse chemical libraries with tailored pharmacological profiles, leading to the development of multi-target-directed ligands (MTDLs) that can address the complex pathophysiology of AD.

Signaling Pathways in Alzheimer's Disease and Points of Intervention

The primary focus of agents derived from this compound is the amyloidogenic pathway, which leads to the formation of toxic Aβ peptides. Additionally, the cholinergic pathway is a target for symptomatic treatment.

amyloid_pathway cluster_0 Amyloidogenic Pathway cluster_1 Cholinergic Pathway cluster_2 Therapeutic Intervention APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase (BACE1) cleavage C99 C99 fragment APP->C99 β-secretase (BACE1) cleavage Ab Amyloid-β (Aβ) Peptides (Aβ40, Aβ42) C99->Ab γ-secretase cleavage plaques Aβ Plaques Ab->plaques ACh Acetylcholine (ACh) Choline Choline + Acetate ACh->Choline AChE / BChE BACE1_Inhibitor This compound derived BACE1 Inhibitors BACE1_Inhibitor->C99 Inhibits gSecretase_Modulator This compound derived γ-Secretase Modulators gSecretase_Modulator->Ab Modulates Aβ42 production ChE_Inhibitor This compound derived Cholinesterase Inhibitors ChE_Inhibitor->ACh Prevents breakdown

Figure 1: Therapeutic intervention points in Alzheimer's disease pathways.

Quantitative Data Summary

The following tables summarize the in vitro activities of various derivatives of this compound against key Alzheimer's disease targets.

Table 1: Cholinesterase Inhibitory Activity of 1,4-bisbenzylpiperazine-2-carboxylic Acid Derivatives [1]

CompoundSubstituentAChE Ki (μM)BChE Ki (nM)Selectivity Index (SI) for BChE
4c 1,4-bis(4-chlorobenzyl)10.18 ± 1.00-~17.90 (for AChE)
7b 1,4-bis(2-chlorobenzyl) hydroxamic acid-1.6 ± 0.0821862.5
Donepezil Reference12.5 ± 2.6 (μM)--
Tacrine Reference-17.3 ± 2.3-

Table 2: BACE1 Inhibitory Activity of Piperazine Derivatives

Compound TypeSpecific Compound ExampleBACE1 IC50 (nM)Cellular Aβ1-42 Reduction IC50 (nM)Reference
Piperazine SulfonamideNot specified--[2]
Deoxyvasicinone-donepezil hybridCompound 290.1299.26[3]
N-aryl-sulfonamidesEnantiomerically purelow μM range-[4]

Table 3: γ-Secretase Modulatory Activity of Piperazine Derivatives [5]

CompoundAβ42 Secretion IC50 (nM)Aβ40 Secretion IC50 (nM)Aβ38 Secretion EC50 (nM)
Compound 2 4.18018
Compound 3 5.38729

Experimental Protocols

Synthesis of this compound Derivatives

The following diagram outlines a general workflow for the synthesis of multi-targeted this compound derivatives.

synthesis_workflow start (S)-Piperazine-2- carboxylic acid step1 N-protection (e.g., Boc) and esterification start->step1 step2 N-alkylation/ N-arylation step1->step2 step3 Deprotection step2->step3 step4 Amide coupling or hydroxamic acid formation step3->step4 final_product Target Anti-Alzheimer's Agent step4->final_product

Figure 2: General synthetic workflow for this compound derivatives.

Protocol 1: General Synthesis of 1,4-Disubstituted Piperazine Amides [6]

  • Carboxylic Acid Activation: To a solution of the desired carboxylic acid (1.1 mmol) in an appropriate solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.1 mmol) and 1-hydroxybenzotriazole (HOBt, 1.1 mmol).

  • Activation Reaction: Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

  • Amide Formation: Add the desired substituted piperazine (1.0 mmol) to the reaction mixture.

  • Reaction Completion: Continue stirring at room temperature overnight.

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography. Upon completion, quench the reaction and purify the product using standard techniques such as extraction and column chromatography.

Protocol 2: Preparation of Hydroxamic Acids from Carboxylic Acids [7][8]

  • Mixed Anhydride Formation: To a solution of the this compound derivative (10 mmol) in diethyl ether (30 mL) at 0°C, add ethyl chloroformate (12 mmol) and N-methylmorpholine (13 mmol).

  • Reaction and Filtration: Stir the mixture for 10 minutes. Filter off the resulting solid.

  • Hydroxylamine Reaction: Add the filtrate to a freshly prepared solution of hydroxylamine (15 mmol) in methanol.

  • Final Reaction: Stir the reaction mixture at room temperature for 15 minutes.

  • Purification: Purify the resulting hydroxamic acid derivative by appropriate methods.

Biological Assays

Protocol 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB Solution (10 mM in phosphate buffer).

    • Acetylthiocholine Iodide (ATCI) or Butyrylthiocholine Iodide (BTCI) substrate solution (75 mM in deionized water).

    • AChE or BChE enzyme solution.

    • Test compound solutions at various concentrations.

  • Assay Procedure (96-well plate):

    • To each well, add 20 µL of the test compound solution (or buffer for control), followed by 20 µL of the enzyme solution.

    • Pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature.

    • Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE, BTCI for BChE) and 120 µL of DTNB solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.

    • Calculate the IC50 or Ki values from the dose-response curves.

Protocol 4: BACE1 FRET Assay [9]

  • Reagent Preparation:

    • BACE1 Assay Buffer.

    • BACE1 FRET peptide substrate.

    • Purified recombinant human BACE1 enzyme.

    • Test compound solutions at various concentrations.

  • Assay Procedure (96-well plate):

    • Add 10 µL of the test compound solution (or buffer for control) to each well.

    • Add 10 µL of 3X BACE1 Substrate.

    • Initiate the reaction by adding 10 µL of 3X BACE1 Enzyme.

  • Data Acquisition and Analysis:

    • Incubate at room temperature for 60 minutes.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490 nm/520 nm).

    • Calculate the percentage of inhibition and determine the IC50 values.

Protocol 5: γ-Secretase Activity Assay [5]

  • Cell Culture: Use a suitable cell line, such as SH-SY5Y cells overexpressing APP.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Aβ Quantification: Collect the cell culture supernatant.

  • Analysis: Quantify the levels of Aβ40 and Aβ42 using a specific ELISA kit.

  • Data Analysis: Determine the IC50 values for the reduction of Aβ42 and Aβ40 secretion.

Protocol 6: Thioflavin T (ThT) Assay for Aβ Aggregation

  • Reagent Preparation:

    • Aβ peptide solution (e.g., Aβ1-42).

    • Thioflavin T (ThT) solution.

    • Assay buffer (e.g., phosphate buffer, pH 7.4).

    • Test compound solutions at various concentrations.

  • Assay Procedure (96-well plate):

    • Mix the Aβ peptide, ThT, and test compound in the assay buffer in each well.

    • Incubate the plate at 37°C with intermittent shaking.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals (e.g., every 10 minutes) with excitation at ~450 nm and emission at ~485 nm.

    • Plot the fluorescence intensity against time to obtain aggregation curves.

    • Analyze the lag time and the maximum fluorescence intensity to determine the inhibitory effect of the compounds on Aβ aggregation.

Conclusion

This compound serves as a versatile and powerful scaffold for the design and synthesis of novel anti-Alzheimer's agents. The ability to readily introduce diverse substituents allows for the fine-tuning of inhibitory potencies and selectivities against key pathological targets. The development of multi-target-directed ligands based on this core structure holds significant promise for creating effective disease-modifying therapies for Alzheimer's disease. The protocols and data presented herein provide a valuable resource for researchers in the field of neurodegenerative drug discovery.

References

Application Notes & Protocols: Biocatalytic Production of Enantiopure (S)-Piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enantiomerically pure (S)-piperazine-2-carboxylic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds.[1] This document outlines two primary biocatalytic strategies for its production: enzymatic kinetic resolution of a racemic mixture and deracemization using whole-cell biocatalysts. These methods offer significant advantages over traditional chemical synthesis, including high stereoselectivity and milder reaction conditions.

Enzymatic Kinetic Resolution of Racemic Piperazine-2-carboxamide

This method utilizes an aminopeptidase from Aspergillus oryzae (LAP2) to selectively hydrolyze the (S)-enantiomer of racemic piperazine-2-carboxamide to this compound, leaving the (R)-amide unreacted.[2][3]

Data Presentation

Table 1: Key Parameters for Kinetic Resolution using LAP2

ParameterValueReference
SubstrateRacemic piperazine-2-carboxamide[2]
EnzymeAminopeptidase from Aspergillus oryzae (LAP2)[2][3]
Substrate Concentration20% (w/v)[2]
pH9.0[2]
Temperature45 °C[2]
Conversion (Batch)~45-47% after 8 hours[2]
Enantiomeric Excess (ee)Excellent (not quantified in abstract)[2]
Experimental Protocols

Protocol 1.1: Batch Kinetic Resolution of Racemic Piperazine-2-carboxamide using Free LAP2

  • Reaction Setup:

    • Prepare a 20% (w/v) solution of racemic piperazine-2-carboxamide in water.

    • Adjust the pH of the solution to 9.0.

    • Equilibrate the reaction mixture to 45 °C.

  • Enzyme Addition:

    • Add the aminopeptidase from Aspergillus oryzae (LAP2) to the reaction mixture. The optimal enzyme loading should be determined empirically.

  • Reaction Monitoring:

    • Maintain the reaction at 45 °C with gentle agitation.

    • Monitor the progress of the reaction by taking samples at regular intervals.

    • Analyze the samples for the conversion of the starting material and the formation of this compound using a suitable analytical method such as chiral HPLC after derivatization (e.g., with FMOC).[2]

  • Work-up and Isolation:

    • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by denaturing the enzyme (e.g., by heat or pH change).

    • Separate the product, this compound, from the unreacted (R)-piperazine-2-carboxamide. This can be achieved by techniques such as extraction or chromatography, taking advantage of the different chemical properties of the acid and the amide.

Protocol 1.2: Continuous Flow Resolution using Immobilized LAP2

For process intensification, the LAP2 enzyme can be immobilized on a solid support (e.g., methacrylic resins) and used in a packed bed reactor (PBR) for continuous production.[2][3]

  • Immobilization of LAP2:

    • Immobilize the semi-purified LAP2 on a suitable support, such as HFA403/S-aldehyde resin, following established protocols.[2]

  • Packed Bed Reactor Setup:

    • Pack a column with the immobilized LAP2 biocatalyst.

    • Prepare the substrate feed solution: 20% (w/v) racemic piperazine-2-carboxamide in water, with the pH adjusted to 9.0.[2]

  • Continuous Reaction:

    • Pump the substrate solution through the PBR at a defined flow rate to achieve the desired residence time.[2]

    • Maintain the reactor at the optimal temperature (e.g., 45 °C).

    • Collect the effluent from the reactor, which will contain the this compound and the unreacted (R)-piperazine-2-carboxamide.

  • Downstream Processing:

    • Continuously separate the product from the unreacted substrate using an appropriate in-line or off-line separation method.

Visualization

G cluster_0 Upstream Preparation cluster_1 Biocatalytic Resolution cluster_2 Downstream Processing rac_amide Racemic Piperazine-2-carboxamide Solution (20% w/v) ph_adj Adjust pH to 9.0 rac_amide->ph_adj temp_eq Equilibrate to 45°C ph_adj->temp_eq reaction Enzymatic Reaction with LAP2 temp_eq->reaction Add LAP2 separation Separation of (S)-Acid and (R)-Amide reaction->separation Reaction Mixture product Enantiopure this compound separation->product unreacted Unreacted (R)-Piperazine-2-carboxamide separation->unreacted G cluster_0 Biocatalyst Preparation cluster_1 Deracemization Reaction cluster_2 Downstream Processing culture Cultivate Klebsiella terrigena harvest Harvest and Wash Cells culture->harvest reaction Incubate Cells with Racemic Piperazine-2-carboxylic acid harvest->reaction Resuspend Cells separation Separate Cells from Medium reaction->separation Reaction Mixture purification Purify this compound separation->purification product Enantiopure this compound purification->product

References

Application Notes and Protocols for Solid-Phase Synthesis of Piperazine-2-Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of piperazine-2-carboxamide libraries, a scaffold of significant interest in drug discovery. The methodologies outlined are based on established solid-phase organic chemistry principles, enabling the efficient generation of diverse compound libraries for high-throughput screening.

Introduction

The piperazine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1] Its rigid conformation and multiple points for diversification make it an ideal starting point for the construction of combinatorial libraries aimed at identifying novel therapeutic agents. Solid-phase synthesis offers a powerful platform for the rapid and systematic assembly of such libraries, facilitating purification and automation.[1]

This guide details two primary synthetic routes for the construction of piperazine-2-carboxamide libraries on solid support, utilizing orthogonally protected piperazine-2-carboxylic acid as a key building block. Protocols for resin loading, functional group deprotection, diversification at multiple positions, and final product cleavage and purification are provided.

Synthetic Strategy Overview

The synthesis of piperazine-2-carboxamide libraries on solid support typically begins with the immobilization of an appropriately protected piperazine-2-carboxylic acid scaffold onto a solid support, such as Wang or Rink Amide resin. The orthogonal protecting groups on the piperazine nitrogens (e.g., Fmoc and Alloc) allow for their selective removal and subsequent functionalization to introduce diversity.

A common and versatile scaffold for this purpose is 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid. The carboxylic acid is used for attachment to the resin, while the Fmoc and Alloc groups protect the N4 and N1 positions, respectively.

G cluster_scaffold Scaffold cluster_resin Solid Support cluster_synthesis Solid-Phase Synthesis cluster_final Final Product Scaffold 1-Alloc-4-Fmoc- piperazine-2-carboxylic acid Immobilization Immobilization Scaffold->Immobilization Resin Wang or Rink Amide Resin Resin->Immobilization Fmoc_Deprotection N4-Fmoc Deprotection Immobilization->Fmoc_Deprotection R1_Diversification R1 Diversification (Acylation, Sulfonylation, etc.) Fmoc_Deprotection->R1_Diversification Alloc_Deprotection N1-Alloc Deprotection R1_Diversification->Alloc_Deprotection R2_Diversification R2 Diversification (Acylation, Alkylation, etc.) Alloc_Deprotection->R2_Diversification Cleavage Cleavage from Resin R2_Diversification->Cleavage Library Piperazine-2-carboxamide Library Cleavage->Library

Experimental Protocols

Protocol 1: Loading of Piperazine Scaffold onto Wang Resin

This protocol describes the immobilization of the piperazine scaffold onto Wang resin, resulting in an ester linkage that can be cleaved under acidic conditions to yield a C-terminal carboxylic acid.

Materials:

  • Wang Resin

  • 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Diethyl ether (Et2O)

  • Reaction vessel with shaker

Procedure:

  • Swell Wang resin (1.0 eq, e.g., 5.0 g, 1.7 mmol/g) in anhydrous DCM (15-20 mL/g of resin) for 30-60 minutes in a reaction vessel.

  • In a separate flask, dissolve 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid (2.0-3.0 eq) in anhydrous DCM.

  • To the dissolved scaffold, add DIC (2.0-3.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq).

  • Drain the DCM from the swollen resin and add the activated scaffold solution.

  • Shake the reaction mixture at room temperature overnight.

  • Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), THF (3x), and Et2O (3x).

  • Dry the resin under high vacuum.

Protocol 2: Loading of Piperazine Scaffold onto Rink Amide Resin

This protocol details the attachment of the piperazine scaffold to Rink Amide resin, which upon cleavage yields a C-terminal primary amide.

Materials:

  • Fmoc-Rink Amide Resin

  • Piperidine

  • 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Diethyl ether (Et2O)

  • Reaction vessel with shaker

Procedure:

  • Swell Fmoc-Rink Amide resin (1.0 eq, e.g., 11.0 g, 0.78 mmol/g) in DMF (10-15 mL/g of resin) for 30-60 minutes.

  • Treat the resin with a solution of 20% piperidine in DMF (v/v) for 20-30 minutes to remove the Fmoc group. Repeat this step once.

  • Wash the resin thoroughly with DMF (5x), DCM (3x), and Et2O (3x).

  • In a separate flask, dissolve 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid (2.0-3.0 eq) and HBTU (2.0-3.0 eq) in anhydrous DMF.

  • Add DIEA (4.0-6.0 eq) to the solution and pre-activate for 5-10 minutes.

  • Drain the solvent from the resin and add the activated scaffold solution.

  • Shake the reaction mixture at room temperature overnight.[1]

  • Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), THF (3x), and Et2O (3x).

  • Dry the resin under high vacuum.

Protocol 3: Diversification at the N4 Position

This protocol outlines the deprotection of the Fmoc group and subsequent acylation to introduce diversity at the N4 position of the piperazine ring.

G cluster_diversification R1 Diversification Resin_Bound_Scaffold Resin-Bound Scaffold (N4-Fmoc protected) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Bound_Scaffold->Fmoc_Deprotection Free_N4_Amine Free N4 Amine on Resin Fmoc_Deprotection->Free_N4_Amine Acylation Acylation (R1-COOH, HBTU, DIEA) Free_N4_Amine->Acylation Sulfonylation Sulfonylation (R1-SO2Cl, DIEA) Free_N4_Amine->Sulfonylation Urea_Formation Urea Formation (R1-NCO) Free_N4_Amine->Urea_Formation Diversified_Product N4-Functionalized Piperazine on Resin Acylation->Diversified_Product Sulfonylation->Diversified_Product Urea_Formation->Diversified_Product

Materials:

  • Resin-bound piperazine scaffold (from Protocol 1 or 2)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Carboxylic acid (R1-COOH), Sulfonyl chloride (R1-SO2Cl), or Isocyanate (R1-NCO)

  • HBTU and DIEA (for acylation)

  • DIEA (for sulfonylation)

  • Dichloromethane (DCM)

Procedure:

  • Fmoc Deprotection: a. Swell the resin in DMF. b. Treat the resin with 20% piperidine in DMF (v/v) for 20-30 minutes. c. Drain and repeat the piperidine treatment. d. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Diversification (choose one):

    • Acylation: a. In a separate flask, dissolve the carboxylic acid (R1-COOH, 3.0-5.0 eq) and HBTU (3.0-5.0 eq) in DMF. b. Add DIEA (6.0-10.0 eq) and pre-activate for 5-10 minutes. c. Add the activated acid solution to the deprotected resin and shake for 2-4 hours.

    • Sulfonylation: a. Dissolve the sulfonyl chloride (R1-SO2Cl, 3.0-5.0 eq) and DIEA (4.0-6.0 eq) in DCM. b. Add the solution to the deprotected resin and shake for 2-4 hours.

    • Urea Formation: a. Dissolve the isocyanate (R1-NCO, 3.0-5.0 eq) in DCM. b. Add the solution to the deprotected resin and shake for 2-4 hours.

  • Washing: After the reaction, wash the resin with DMF (3x), DCM (3x), and Et2O (3x).

  • Dry the resin under vacuum.

Protocol 4: Diversification at the N1 Position

This protocol describes the removal of the Alloc protecting group and subsequent functionalization at the N1 position.

Materials:

  • N4-functionalized resin (from Protocol 3)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Phenylsilane (PhSiH3)

  • Anhydrous Dichloromethane (DCM)

  • Acylating or alkylating agent (e.g., R2-COOH with coupling reagents, or R2-Br)

  • Appropriate base (e.g., DIEA)

Procedure:

  • Alloc Deprotection: a. Swell the resin in anhydrous DCM. b. Add a solution of Pd(PPh3)4 (0.2-0.3 eq) and PhSiH3 (10-15 eq) in anhydrous DCM. c. Shake the mixture at room temperature for 1-2 hours. d. Wash the resin thoroughly with DCM (5x), DMF (3x), and DCM (3x).

  • Diversification (choose one):

    • Acylation: Follow the acylation procedure described in Protocol 3, using R2-COOH.

    • Reductive Amination: a. Swell the resin in 1% acetic acid in DMF. b. Add the aldehyde or ketone (R2=O, 5.0-10.0 eq) and sodium triacetoxyborohydride (5.0-10.0 eq). c. Shake at room temperature overnight.

  • Washing: After the reaction, wash the resin with DMF (3x), DCM (3x), and Et2O (3x).

  • Dry the resin under vacuum.

Protocol 5: Cleavage and Purification

This protocol details the final cleavage of the synthesized compounds from the solid support and their subsequent purification.

Materials:

  • Fully diversified resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (scavenger)

  • Water (scavenger)

  • Cold diethyl ether (Et2O)

  • Centrifuge

  • HPLC system for purification

Procedure:

  • Cleavage Cocktail Preparation:

    • For Wang Resin: Prepare a cleavage cocktail of 30% TFA in DCM.[1] A common general-purpose cocktail is 95:2.5:2.5 (v/v/v) TFA/TIS/H2O.

    • For Rink Amide Resin: Prepare a cleavage cocktail of 10% TFA in DCM.[1] A common general-purpose cocktail is 95:2.5:2.5 (v/v/v) TFA/TIS/H2O.

  • Cleavage: a. Place the dry resin in a reaction vessel. b. Add the cleavage cocktail (10-20 mL/g of resin) and shake at room temperature for 1-2 hours.

  • Work-up: a. Filter the resin and collect the filtrate. b. Wash the resin with additional TFA or DCM and combine the filtrates. c. Concentrate the filtrate under reduced pressure. d. Precipitate the crude product by adding cold diethyl ether. e. Centrifuge to pellet the product, decant the ether, and repeat the ether wash. f. Dry the crude product under vacuum.

  • Purification: a. Dissolve the crude product in a suitable solvent (e.g., DMSO, DMF, or acetonitrile/water). b. Purify the compound by preparative reverse-phase HPLC.

Data Presentation

The following tables provide representative data for the solid-phase synthesis of piperazine-2-carboxamide libraries. Note that yields can vary significantly depending on the specific building blocks and reaction conditions used.

Table 1: Resin Loading and Cleavage Conditions

Resin TypeLinker TypeTypical Loading (mmol/g)Cleavage CocktailCleavage Time (h)
Wang ResinEster1.0 - 1.730-95% TFA in DCM1 - 2
Rink Amide ResinAmide0.5 - 0.810-95% TFA in DCM1 - 2

Table 2: Representative Reagents for Diversification

PositionReaction TypeReagent ClassCoupling/Activating Agents
N4 (R1)AcylationCarboxylic AcidsHBTU, HATU, DIC/HOBt
N4 (R1)SulfonylationSulfonyl ChloridesDIEA, NMM
N4 (R1)Urea FormationIsocyanates-
N1 (R2)AcylationCarboxylic AcidsHBTU, HATU, DIC/HOBt
N1 (R2)Reductive AminationAldehydes, KetonesNaBH(OAc)3
N1 (R2)AlkylationAlkyl HalidesDIEA, K2CO3

Characterization of Libraries

The characterization of combinatorial libraries is crucial to confirm the identity and purity of the synthesized compounds. High-throughput methods are typically employed.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 5% to 95% B over 5-10 minutes.

  • Detection: UV detection at 214 nm and 254 nm.

Mass Spectrometry (MS):

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically used for piperazine-containing compounds.

  • Analysis: The molecular weight of each library member is confirmed by its corresponding [M+H]+ ion.

Conclusion

The solid-phase synthesis protocols described in this document provide a robust and versatile platform for the generation of diverse piperazine-2-carboxamide libraries. By employing orthogonal protection strategies and a variety of chemical transformations, researchers can efficiently explore the chemical space around this important scaffold, accelerating the discovery of new drug candidates. Careful monitoring of each synthetic step and thorough characterization of the final library are essential for ensuring the quality and integrity of the compounds for biological screening.

References

Application Notes and Protocols: Chiral Synthesis of (S)-(-)-Piperazine-2-carboxylic Acid Using Alcalase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chiral synthesis of (S)-(-)-piperazine-2-carboxylic acid via the enzymatic kinetic resolution of its corresponding racemic ester using Alcalase. (S)-(-)-piperazine-2-carboxylic acid is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. The enzymatic method offers a cost-effective and environmentally benign alternative to traditional chemical resolution techniques. The protocol described herein is based on the established method of enantioselective hydrolysis of racemic methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate.[1][2][3]

Introduction

Optically pure piperazine-2-carboxylic acid and its derivatives are crucial intermediates in the development of a wide range of therapeutic agents. The stereochemistry at the C-2 position is often critical for pharmacological activity. Traditional methods for obtaining the desired (S)-enantiomer, such as diastereomeric salt crystallization, can be laborious and inefficient. Enzymatic kinetic resolution presents a highly selective and efficient alternative. Alcalase, a robust and commercially available protease from Bacillus licheniformis, has been successfully employed for the enantioselective hydrolysis of the methyl ester of N-Boc-protected racemic piperazine-2-carboxylic acid.[1][2][3] This process yields the desired (S)-acid and the unreacted (R)-ester, which can be separated for further use.

Principle of the Method

The chiral synthesis is achieved through a kinetic resolution process. Alcalase selectively catalyzes the hydrolysis of the (S)-enantiomer of racemic methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate to the corresponding carboxylic acid. The (R)-enantiomer remains largely unreacted as the ester. The difference in the rate of hydrolysis between the two enantiomers allows for the separation of the (S)-acid from the (R)-ester, leading to the isolation of the enantiomerically enriched (S)-(-)-piperazine-2-carboxylic acid after deprotection.

Experimental Protocols

Materials and Reagents
  • Racemic methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate

  • Alcalase (e.g., Alcalase 2.4 L FG or equivalent)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment

  • Hydrochloric acid (HCl) for acidification and deprotection

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Deionized water

Instrumentation
  • pH meter

  • Stirred-tank reactor or temperature-controlled shaker

  • Separatory funnel

  • Rotary evaporator

  • Analytical balance

  • Chiral HPLC or GC system for enantiomeric excess (e.e.) determination

Protocol 1: Enzymatic Kinetic Resolution
  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of racemic methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5). The substrate concentration should be optimized, but a starting point of 5-10% (w/v) is recommended.

  • pH and Temperature Adjustment: Adjust the pH of the substrate solution to the optimal range for Alcalase (typically pH 7.0-8.5) using a dilute NaOH solution. Bring the solution to the optimal reaction temperature (typically 30-50 °C).

  • Enzyme Addition: Add Alcalase to the reaction mixture. The enzyme loading should be optimized, but a starting point of 1-5% (w/w) of the substrate weight can be used.

  • Reaction Monitoring: Maintain the pH of the reaction mixture at the setpoint by the controlled addition of a base (e.g., 1 M NaOH), as the hydrolysis of the ester will release carboxylic acid and lower the pH. The progress of the reaction can be monitored by measuring the consumption of the base or by taking aliquots for analysis by HPLC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Reaction Quench: Once the desired conversion is reached, the reaction can be stopped by heating the mixture to denature the enzyme (e.g., 80 °C for 15 minutes) or by adding a water-immiscible organic solvent and proceeding to the extraction step.

Protocol 2: Product Isolation and Purification
  • Separation of (S)-Acid and (R)-Ester:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to pH 2-3 with dilute HCl. This will protonate the (S)-carboxylic acid.

    • Extract the mixture with an organic solvent such as ethyl acetate. The (S)-4-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid will preferentially move to the aqueous phase, while the unreacted (R)-methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate will remain in the organic phase.

    • Separate the aqueous and organic layers. The organic layer can be washed, dried, and concentrated to recover the (R)-ester.

  • Isolation of (S)-4-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid:

    • The aqueous layer containing the (S)-acid can be further purified. One method is to saturate the aqueous layer with NaCl and perform multiple extractions with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the N-Boc protected (S)-acid.

Protocol 3: Deprotection to (S)-(-)-Piperazine-2-carboxylic Acid
  • Acidic Hydrolysis: Dissolve the purified (S)-4-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid in a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or aqueous HCl).

  • Reaction: Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting solid, (S)-(-)-piperazine-2-carboxylic acid dihydrochloride, can be collected by filtration or recrystallized from a suitable solvent system (e.g., ethanol/ether).

Protocol 4: Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the final product and the unreacted ester should be determined using a suitable chiral analytical technique.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for separating enantiomers. A chiral stationary phase (e.g., polysaccharide-based columns) is typically used. The mobile phase composition (often a mixture of hexane and an alcohol like isopropanol or ethanol, with a basic or acidic modifier) will need to be optimized for the specific column and analyte.

  • Chiral Gas Chromatography (GC): After derivatization to a more volatile compound, chiral GC can also be employed for enantiomeric separation.

Data Presentation

The following tables summarize hypothetical quantitative data for the enzymatic resolution process. These values are illustrative and should be determined experimentally for process optimization.

Table 1: Effect of pH on Alcalase-Catalyzed Resolution

pHReaction Time (h)Conversion (%)e.e. of (S)-Acid (%)e.e. of (R)-Ester (%)
6.524429275
7.51848>9996
8.516519894

Conditions: Substrate concentration 5% (w/v), Temperature 40°C, Enzyme loading 2% (w/w).

Table 2: Effect of Temperature on Alcalase-Catalyzed Resolution

Temperature (°C)Reaction Time (h)Conversion (%)e.e. of (S)-Acid (%)e.e. of (R)-Ester (%)
303045>9990
401848>9996
5012529792

Conditions: Substrate concentration 5% (w/v), pH 7.5, Enzyme loading 2% (w/w).

Visualizations

Below are diagrams illustrating the experimental workflow for the chiral synthesis of (S)-(-)-piperazine-2-carboxylic acid.

experimental_workflow cluster_synthesis Synthesis of Racemic Starting Material cluster_resolution Enzymatic Kinetic Resolution cluster_separation Separation and Purification cluster_deprotection Final Product Synthesis start Racemic Piperazine-2-carboxylic Acid esterification Esterification (e.g., with Methanol/SOCl2) start->esterification protection N-Boc Protection (Boc Anhydride) esterification->protection racemate Racemic methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate protection->racemate racemate2 Racemic Ester hydrolysis Alcalase-catalyzed Hydrolysis (pH 7.5, 40°C) racemate2->hydrolysis mixture Mixture of (S)-Acid and (R)-Ester hydrolysis->mixture mixture2 Mixture acidification Acidification (pH 2-3) mixture2->acidification extraction Liquid-Liquid Extraction acidification->extraction s_acid_aq (S)-4-(tert-butoxycarbonyl)- piperazine-2-carboxylic acid (Aqueous Phase) extraction->s_acid_aq r_ester_org (R)-methyl-4-(tert-butoxycarbonyl)- piperazine-2-carboxylate (Organic Phase) extraction->r_ester_org s_acid_aq2 (S)-N-Boc-Acid deprotect Deprotection (e.g., 4M HCl) s_acid_aq2->deprotect final_product (S)-(-)-Piperazine-2-carboxylic acid deprotect->final_product reaction_pathway cluster_products racemate Racemic N-Boc-piperazine methyl ester s_acid (S)-N-Boc-piperazine carboxylic acid racemate->s_acid Alcalase (fast hydrolysis) r_ester (R)-N-Boc-piperazine methyl ester (unreacted) racemate->r_ester Alcalase (slow/no hydrolysis)

References

Application Notes and Protocols for the Coupling of N-Boc-piperazine with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable amide bond between N-Boc-piperazine and carboxylic acids is a fundamental transformation in medicinal chemistry and drug development. N-Boc-piperazine is a versatile building block, and its efficient coupling with carboxylic acids is a critical step in the synthesis of numerous biologically active molecules, including Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This document provides detailed application notes, comparative data on common coupling reagents, and step-by-step experimental protocols to guide researchers in optimizing these crucial reactions.

Comparative Overview of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation.[2] The selection depends on factors such as the steric and electronic properties of the substrates, desired reaction conditions, and cost.[1] Below is a summary of commonly used reagents for coupling N-Boc-piperazine with carboxylic acids, with typical reaction conditions and expected yields.

Coupling Reagent/MethodKey Reagents & AdditivesBaseSolvent(s)Typical Reaction TimeTypical Yield (%)Key Characteristics & Notes
HATU Carboxylic acid (1.0 eq), N-Boc-piperazine (1.0-1.1 eq), HATU (1.1 eq)DIPEA (2.0-3.0 eq)DMF, DCM1-12 hours85-98%Highly efficient and rapid, especially for sterically hindered substrates; minimizes racemization.[2]
EDC/HOBt Carboxylic acid (1.0 eq), N-Boc-piperazine (1.0-1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq)DIPEA or TEA (2.0-2.5 eq)DMF, DCM4-24 hours75-90%Cost-effective and widely used method.[2] The urea byproduct is water-soluble, simplifying workup.[4]
COMU Carboxylic acid (1.0 eq), N-Boc-piperazine (1.0 eq), COMU (1.1 eq)DIPEA or 2,6-lutidine (1.0-2.0 eq)DMF1-2 hoursHighOffers high efficiency similar to HATU, with the advantage of water-soluble byproducts for easier purification.[4]
DCC/DMAP Carboxylic acid (1.0 eq), N-Boc-piperazine (1.1 eq), DCC (1.1 eq), DMAP (catalytic)-DCM12-24 hours-A white precipitate of dicyclohexylurea (DCU) is formed during the reaction.

Experimental Protocols

The following are detailed protocols for the coupling of a generic carboxylic acid with N-Boc-piperazine using common coupling reagents. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent.[1]

Materials:

  • Carboxylic acid

  • N-Boc-piperazine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • 0.1 N HCl (for workup)

  • Water (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask.[4]

  • Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.[1][4]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add N-Boc-piperazine (1.0-1.1 eq) to the reaction mixture.[1][4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-12 hours.[1][4]

  • Upon completion, dilute the reaction mixture with ethyl acetate.[4]

  • Wash the organic layer sequentially with a mild acid (e.g., 0.1 N HCl), water, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][4]

  • Purify the crude product by flash column chromatography.[1][4]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol employs the cost-effective carbodiimide coupling method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[2]

Materials:

  • Carboxylic acid

  • N-Boc-piperazine

  • EDC·HCl

  • HOBt

  • DIPEA or Triethylamine (TEA)

  • Anhydrous DCM or DMF

  • Saturated aqueous NaHCO₃ (for workup)

  • Water (for workup)

  • Brine (for workup)

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in anhydrous DCM or DMF.[1]

  • Cool the mixture to 0 °C in an ice bath.[1][4]

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[1][4]

  • Stir the mixture at 0 °C for 15-30 minutes for pre-activation.[1]

  • Add N-Boc-piperazine (1.0-1.1 eq) to the reaction mixture.[1][4]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.[1][4]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, dilute the reaction mixture with DCM or ethyl acetate.[4]

  • Wash the organic phase with saturated aqueous NaHCO₃, water, and brine to remove the water-soluble urea byproduct and any excess EDC.[1][4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.[1][4]

  • Purify the residue via flash column chromatography.[1][4]

Protocol 3: COMU-Mediated Amide Coupling

This protocol uses (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), a highly efficient uronium-based coupling reagent with the benefit of producing water-soluble byproducts.[4]

Materials:

  • Carboxylic acid

  • N-Boc-piperazine

  • COMU

  • DIPEA or 2,6-lutidine

  • Anhydrous DMF

  • Ethyl acetate

  • Water (for workup)

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.[4]

  • Add COMU (1.1 eq) followed by a base such as DIPEA or 2,6-lutidine (1.0-2.0 eq).[4]

  • Add N-Boc-piperazine (1.0 eq) to the mixture and stir at room temperature.[4]

  • Monitor the reaction by TLC or LC-MS. Couplings with COMU are often rapid, typically completing within 1-2 hours.[4]

  • Once the reaction is complete, dilute the mixture with ethyl acetate.[4]

  • Wash the organic layer with water. The morpholino-based byproducts of COMU are water-soluble, which simplifies the extraction process.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product using column chromatography.[4]

Visualizations

General Reaction Scheme

The following diagram illustrates the general transformation of a carboxylic acid and N-Boc-piperazine into an amide product.

G cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_product Product CarboxylicAcid Carboxylic Acid (R-COOH) AmideProduct N-Acyl-N'-Boc-piperazine CarboxylicAcid->AmideProduct + NBocPiperazine N-Boc-piperazine NBocPiperazine->AmideProduct CouplingReagent Coupling Reagent (e.g., HATU, EDC) Base Base (e.g., DIPEA) Solvent Solvent (e.g., DMF, DCM)

General reaction scheme for amide coupling.
Experimental Workflow

This diagram outlines the typical workflow for the coupling reaction, from setup to the purified product.

G Start Start: Prepare Reactants Activation Activate Carboxylic Acid (Add Coupling Reagent & Base) Start->Activation Coupling Add N-Boc-piperazine (Amide Bond Formation) Activation->Coupling Monitoring Monitor Reaction (TLC or LC-MS) Coupling->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Dry, Concentrate & Purify (Column Chromatography) Workup->Purification Product Purified Product Purification->Product

General experimental workflow for amide coupling.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (S)-Piperazine-2-carboxylic Acid Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-Piperazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing enantiomerically pure this compound?

A1: The three main strategies for obtaining this compound are:

  • Enzymatic Kinetic Resolution: This method involves the stereoselective enzymatic hydrolysis of a racemic mixture, typically racemic piperazine-2-carboxamide.

  • Asymmetric Hydrogenation: This approach utilizes a chiral catalyst, often a rhodium complex, to hydrogenate a prochiral precursor like a pyrazine-2-carboxylic acid derivative.

  • Synthesis with Chiral Auxiliaries and Protecting Groups: This classic organic synthesis route involves the use of chiral starting materials and protecting groups, such as tert-butoxycarbonyl (Boc), to control stereochemistry throughout the reaction sequence.

Q2: Which synthesis method generally provides the highest enantiomeric excess (ee)?

A2: Enzymatic kinetic resolution frequently yields the highest enantiomeric excess, often exceeding 99%.[1][2] While asymmetric hydrogenation can also provide high ee, it can be more sensitive to reaction conditions and catalyst choice.

Q3: What are the key factors influencing the yield in the enzymatic resolution process?

A3: The key factors include the choice of enzyme, substrate concentration, pH, temperature, and potential product inhibition.[2] The ideal pH and temperature are specific to the enzyme used. High concentrations of the product, this compound, can sometimes inhibit the enzyme, slowing down the reaction.

Q4: How can I accurately determine the enantiomeric excess of my product?

A4: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[2] This often requires derivatization of the product, for example, with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), to enable effective separation and detection of the enantiomers.

Troubleshooting Guides

Enzymatic Kinetic Resolution of Racemic Piperazine-2-carboxamide

Issue 1: Low Yield (<40%)

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions - pH: Ensure the pH of the reaction medium is optimal for the specific enzyme. For many aminopeptidases, a pH around 8-9 is ideal.[2]- Temperature: Maintain the optimal temperature for enzyme activity. Exceeding the optimal temperature can lead to enzyme denaturation.
Enzyme Inactivation - Impurities: Ensure the racemic piperazine-2-carboxamide starting material is free from impurities that could inhibit or denature the enzyme.- Solvent: If using a co-solvent, ensure it is compatible with the enzyme. Water is generally the preferred solvent.
Product Inhibition High concentrations of the this compound product can inhibit the enzyme.[2] Consider strategies such as in-situ product removal or operating in a continuous flow setup to minimize product accumulation.
Incomplete Reaction Monitor the reaction progress over time using HPLC. If the reaction stalls before reaching ~50% conversion, it could be due to enzyme inactivation or product inhibition.

Issue 2: Low Enantiomeric Excess (<98%)

Potential Cause Troubleshooting Steps
Incorrect Enzyme Choice The stereoselectivity is highly dependent on the enzyme. Screen different commercially available aminopeptidases or lipases to find one with high enantioselectivity for your substrate.
Non-Enzymatic Hydrolysis At certain pH values and temperatures, non-enzymatic hydrolysis of the racemic amide can occur, leading to a decrease in the overall enantiomeric excess of the product. Ensure the reaction conditions are mild enough to minimize this background reaction.
Racemization Although less common for the product under typical reaction conditions, ensure that the work-up and purification steps do not induce racemization.
Analytical Method Issues Verify the accuracy of your chiral HPLC method. Ensure proper separation of the enantiomers and accurate integration of the peaks.
Asymmetric Hydrogenation of Pyrazine-2-carboxylic Acid Derivatives

Issue 1: Low Yield

Potential Cause Troubleshooting Steps
Catalyst Deactivation - Oxygen Sensitivity: The rhodium catalysts used are often air-sensitive. Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen).[3]- Impurities: Impurities in the substrate or solvent, particularly sulfur or strongly coordinating compounds, can poison the catalyst. Purify starting materials and use high-purity, degassed solvents.[4]
Suboptimal Reaction Conditions - Hydrogen Pressure: The pressure of hydrogen gas can significantly impact the reaction rate. Optimize the pressure as per literature protocols for the specific catalyst and substrate.[5]- Temperature: The reaction temperature affects both the rate and selectivity. Optimize the temperature to achieve a reasonable reaction time without compromising enantioselectivity.[5]
Incomplete Reaction Monitor the reaction by techniques like NMR or GC-MS to check for the consumption of the starting material. If the reaction is incomplete, consider increasing the reaction time, temperature, or catalyst loading.

Issue 2: Low Enantiomeric Excess

Potential Cause Troubleshooting Steps
Ligand Choice The chiral ligand complexed to the rhodium center is the primary determinant of enantioselectivity. Screen a variety of chiral phosphine ligands to find the optimal one for your substrate.[1]
Solvent Effects The solvent can influence the conformation of the catalyst-substrate complex and thus the enantioselectivity. Common solvents include methanol, ethanol, and dichloromethane. Evaluate different solvents to optimize ee.[5]
Hydrogen Pressure and Temperature As with yield, these parameters can also affect enantioselectivity. A systematic optimization of both pressure and temperature is often necessary to achieve high ee.[6]
Substrate Purity Impurities in the pyrazine-2-carboxylic acid derivative can sometimes interfere with the chiral recognition process.
Synthesis using Protecting Groups (e.g., Boc-protection)

Issue 1: Formation of Di-protected or Unprotected Byproducts

Potential Cause Troubleshooting Steps
Incorrect Stoichiometry of Protecting Reagent Carefully control the stoichiometry of the protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection). Using a large excess can lead to di-protection, while an insufficient amount will result in incomplete protection.
Reaction Conditions for Protection Optimize the reaction conditions (temperature, reaction time, and base) for the protection step. For Boc protection, the reaction is typically carried out at room temperature.
Premature Deprotection During subsequent reaction steps or work-up, the protecting group may be unintentionally removed if the conditions are too harsh (e.g., strongly acidic or basic). Choose orthogonal protecting groups if multiple protection/deprotection steps are required.

Issue 2: Low Yield in a Multi-step Synthesis

Potential Cause Troubleshooting Steps
Incomplete Reactions in Individual Steps Monitor each step of the synthesis to ensure complete conversion before proceeding to the next. Use techniques like TLC, NMR, or LC-MS for reaction monitoring.
Loss of Material During Work-up and Purification Optimize purification methods (e.g., extraction, crystallization, chromatography) to minimize product loss.
Side Reactions Identify any significant side products formed in each step and adjust reaction conditions to minimize their formation. For example, in acylation or alkylation steps, di-substituted products can be a common issue.

Data Presentation

Table 1: Comparison of a Key Synthesis Method for this compound

FeatureEnzymatic Kinetic ResolutionAsymmetric Hydrogenation
Starting Material Racemic Piperazine-2-carboxamidePyrazine-2-carboxylic acid derivative
Typical Yield ~40-45% (theoretical max. 50%)[2]~41%[5]
Enantiomeric Excess (ee) >99%[2]~78% (can be optimized)[5]
Key Reagents Aminopeptidase/Lipase, WaterChiral Rhodium Catalyst, H₂ gas
Reaction Conditions Mild (near neutral pH, room temp. to ~40°C)Often requires elevated pressure and temperature
Scalability Can be challenging due to enzyme cost and stability, though flow chemistry setups are improving scalability.[2]Generally more scalable for industrial production.
Cost-Effectiveness Can be cost-effective, especially with immobilized and reusable enzymes.The cost of the chiral rhodium catalyst can be high.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Piperazine-2-carboxamide

This protocol is a general guideline based on literature procedures.[2]

  • Preparation of Reaction Mixture:

    • Dissolve racemic piperazine-2-carboxamide in purified water to a concentration of 10-20% (w/v).

    • Adjust the pH of the solution to the optimal range for the chosen aminopeptidase (typically pH 8-9) using a suitable buffer or by careful addition of a base.

    • Bring the solution to the optimal reaction temperature (e.g., 37°C).

  • Enzymatic Reaction:

    • Add the aminopeptidase (e.g., from Aspergillus oryzae) to the substrate solution. The enzyme loading will depend on its activity and should be optimized.

    • Stir the reaction mixture gently.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC (after derivatization) to determine the conversion and enantiomeric excess of the product. The reaction is typically stopped at or near 50% conversion to maximize the ee of both the product and the remaining substrate.

  • Work-up and Purification:

    • Once the desired conversion is reached, terminate the reaction, for example, by adding a water-immiscible organic solvent and adjusting the pH to precipitate the enzyme, which can then be removed by filtration.

    • Acidify the aqueous solution with concentrated HCl to a pH of approximately 1. This will protonate the this compound.

    • Concentrate the solution under reduced pressure to induce crystallization of this compound dihydrochloride.

    • Collect the crystals by filtration, wash with a cold solvent (e.g., ethanol or isopropanol), and dry under vacuum.

Protocol 2: Asymmetric Hydrogenation of a Pyrazine-2-carboxylic Acid Derivative

This protocol is a generalized procedure based on patent literature.[5]

  • Catalyst Preparation (in a glovebox or under inert atmosphere):

    • In a Schlenk flask, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral phosphine ligand in a degassed solvent like methanol.

    • Stir the solution at room temperature for a specified time to allow for the formation of the active catalyst complex.

  • Hydrogenation Reaction:

    • In a high-pressure autoclave, add the pyrazine-2-carboxylic acid derivative and the solvent.

    • Transfer the prepared catalyst solution to the autoclave via cannula under a positive pressure of inert gas.

    • Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired hydrogen pressure (e.g., 50 bar).

    • Heat the reaction mixture to the optimized temperature (e.g., 70°C) and stir for the required reaction time (e.g., 20 hours).

  • Work-up and Purification:

    • After cooling the reactor to room temperature, carefully vent the hydrogen gas and purge with an inert gas.

    • Remove the solvent under reduced pressure.

    • The crude product, a protected this compound derivative, can then be purified by chromatography or crystallization.

    • If the product is an ester, it can be hydrolyzed to the carboxylic acid using acidic or basic conditions.

    • The final product can be isolated as the dihydrochloride salt by treatment with HCl.

Visualizations

Troubleshooting_Enzymatic_Resolution cluster_yield Troubleshooting Low Yield cluster_ee Troubleshooting Low ee start Low Yield or ee in Enzymatic Resolution check_yield Is Yield < 40%? start->check_yield check_ee Is ee < 98%? start->check_ee opt_cond Optimize Reaction Conditions (pH, Temperature) check_yield->opt_cond Yes screen_enzymes Screen Different Enzymes check_ee->screen_enzymes Yes check_enzyme_act Check for Enzyme Inactivation (Impurities, Incompatible Solvents) opt_cond->check_enzyme_act check_prod_inhib Investigate Product Inhibition (Continuous Flow, In-situ Removal) check_enzyme_act->check_prod_inhib check_hydrolysis Minimize Non-Enzymatic Hydrolysis screen_enzymes->check_hydrolysis verify_hplc Verify Chiral HPLC Method check_hydrolysis->verify_hplc

Caption: Troubleshooting workflow for enzymatic resolution.

Synthesis_Workflow_Comparison cluster_enzymatic Enzymatic Kinetic Resolution cluster_asymmetric Asymmetric Hydrogenation racemic_amide Racemic Piperazine-2-carboxamide enzyme_step Enzymatic Hydrolysis (Aminopeptidase) racemic_amide->enzyme_step separation Separation of (S)-Acid and (R)-Amide enzyme_step->separation s_acid This compound separation->s_acid pyrazine_deriv Pyrazine-2-carboxylic acid derivative hydrogenation Asymmetric Hydrogenation (Chiral Rh-catalyst, H₂) pyrazine_deriv->hydrogenation deprotection_hydrolysis Deprotection / Hydrolysis hydrogenation->deprotection_hydrolysis s_acid2 This compound deprotection_hydrolysis->s_acid2

References

Overcoming product inhibition in enzymatic resolution of piperazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and answers to frequently asked questions regarding the enzymatic resolution of piperazine-2-carboxamide, with a specific focus on overcoming product inhibition.

Frequently Asked Questions (FAQs)

Q1: What is product inhibition in the context of enzymatic resolution?

A1: Product inhibition occurs when the product of an enzymatic reaction binds to the enzyme and decreases its activity.[1] In the resolution of piperazine-2-carboxamide, as the desired enantiomer of piperazine-2-carboxylic acid or the unreacted amide enantiomer accumulates, it can bind to the enzyme's active site or an allosteric site, slowing down the reaction rate. This leads to decreased efficiency and lower overall yields.[1][2]

Q2: How can I determine if my enzymatic reaction is suffering from product inhibition?

A2: A key indicator of product inhibition is a decreasing reaction rate over time, even when a sufficient concentration of the substrate is still present.[1] To confirm this, you can run experiments where the product is intentionally added to the initial reaction mixture. If the initial reaction rate is significantly lower in the presence of the added product compared to a control reaction, product inhibition is likely occurring.

Q3: What are the primary strategies to overcome product inhibition?

A3: The most effective strategy is in situ product removal (ISPR).[3][4] This involves continuously removing the inhibitory product from the reaction medium as it is formed.[2] This approach can overcome unfavorable reaction equilibria, reduce toxic effects of the product on the enzyme, and ultimately increase the process productivity and yield.[2][4]

Q4: What specific ISPR techniques are applicable to this enzymatic resolution?

A4: Several ISPR techniques can be applied, depending on the specific properties of the product and the reaction conditions. Common methods include:

  • In Situ Product Crystallization (ISPC): If the product has low solubility, it can be crystallized directly from the reaction mixture. This can be achieved by forming a product salt with an appropriate counter-ion.[3][4]

  • Adsorption: The product can be removed by adsorbing it onto a solid phase, such as hydrophobic resins (e.g., Amberlite XAD).[2]

  • Liquid-Liquid Extraction: An immiscible organic solvent can be used to selectively extract the product from the aqueous reaction phase.[5][6]

  • Reactive Distillation or Chromatography: These are more complex integrated processes where the reaction and separation occur within the same unit.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low reaction rate from the start. 1. Sub-optimal reaction conditions (pH, temperature).2. Low enzyme activity or concentration.3. Presence of inhibitors in the substrate.1. Optimize pH and temperature for the specific amidase/lipase used.2. Increase enzyme loading. Ensure the enzyme is active.3. Purify the racemic piperazine-2-carboxamide substrate.
Initial reaction rate is high but quickly decreases. 1. Product Inhibition: The accumulating product is inhibiting the enzyme.[1]2. Enzyme Instability: The enzyme is denaturing under the reaction conditions.3. Substrate Limitation: The concentration of the reactive enantiomer is depleted.[7][8]1. Implement an in situ product removal (ISPR) strategy like crystallization, adsorption, or extraction.[2][3]2. Check the enzyme's stability at the operating pH and temperature. Consider enzyme immobilization.3. Monitor substrate concentration. A plateau in reaction rate is normal once the enzyme is saturated.[9][10]
Low final yield (<50% conversion) and poor enantiomeric excess (ee). 1. Unfavorable Reaction Equilibrium: The reverse reaction (amidation) may be significant.2. Non-specific Enzyme: The enzyme may be acting on both enantiomers, though at different rates.3. Product Degradation: The product may be unstable under the reaction conditions.1. Shift the equilibrium by implementing an ISPR technique to remove the product as it forms.[2]2. Screen for a more selective enzyme. Studies have identified specific amidases from Klebsiella terrigena and Burkholderia sp. for resolving piperazine-2-carboxamide.[11]3. Analyze for side products and adjust reaction conditions (e.g., lower temperature) to improve product stability.
ISPR method is ineffective or reduces enzyme activity. 1. Inappropriate ISPR Technique: The chosen solvent, resin, or crystallization condition may be denaturing the enzyme.2. Poor Mass Transfer: The product may not be transferring efficiently to the removal phase (e.g., solvent, resin).1. Test the stability of the enzyme in the presence of the chosen ISPR components (e.g., solvent, resin) before running the reaction.2. Increase agitation or interfacial area between the aqueous and removal phases. Optimize the design of the reactor system.

Supporting Data

Table 1: Performance of Different Biocatalysts in the Resolution of Piperazine Derivatives.

BiocatalystSubstrateProductYieldEnantiomeric Excess (ee)Reference
Klebsiella terrigena DSM 9174Racemic piperazine-2-carboxamide(S)-Piperazine-2-carboxylic acid41%99.4%[11]
Burkholderia sp. DSM 9925Racemic piperazine-2-carboxamide(R)-Piperazine-2-carboxylic acid22%99.0%[11]
Pseudomonas fluorescens DSM 9924Racemic piperidine-2-carboxamide(S)-Piperidine-2-carboxylic acid20%97.3%[11]
Candida antarctica Lipase A (CAL-A)N-4-Boc-piperazine-2-carboxylic acid methyl ester(S)-N-acyl productup to 75%>99%[12][13]
AlcalaseMethyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylateThis compound--[14][15]
Leucine AminopeptidaseN-t-Boc-piperazine carboxamide(S)-acid and (R)-amide-Good optical purity[16]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Resolution of Piperazine-2-Carboxamide

  • Reaction Setup:

    • Prepare a buffered solution (e.g., 100 mM phosphate buffer) at the optimal pH for the selected enzyme (typically pH 7-8).

    • Dissolve the racemic piperazine-2-carboxamide substrate in the buffer to the desired concentration (e.g., 50-200 g/L).[17]

    • Equilibrate the solution to the optimal reaction temperature (e.g., 30-40 °C).

  • Enzyme Addition:

    • Add the amidase or lipase (either as a free powder, whole cells, or immobilized on a support) to the reaction mixture. Enzyme loading is typically 1-10% (w/w) of the substrate.

  • Reaction Monitoring:

    • Maintain constant temperature and gentle agitation.

    • Periodically withdraw samples from the reaction mixture.

    • Quench the enzymatic reaction in the sample immediately (e.g., by adding acid or a water-miscible organic solvent).

    • Analyze the samples using a suitable chiral HPLC method to determine the concentration of the remaining substrate and the formed carboxylic acid product, as well as their enantiomeric excess.

  • Work-up:

    • Once the desired conversion is reached (ideally close to 50%), stop the reaction by filtering off the enzyme (if immobilized or whole cell) or by denaturation (e.g., pH change).

    • Separate the product (piperazine-2-carboxylic acid) from the unreacted substrate (the other enantiomer of piperazine-2-carboxamide) using techniques like ion-exchange chromatography or crystallization.

Protocol 2: Implementing In Situ Product Removal (ISPR) via Adsorption

  • Resin Selection and Preparation:

    • Select a hydrophobic adsorbent resin (e.g., Amberlite XAD series) based on its affinity for the product and compatibility with the enzyme.[2]

    • Pre-wash the resin with water and the reaction buffer to remove any impurities and to equilibrate it.

  • Reaction Setup:

    • Set up the enzymatic reaction as described in Protocol 1.

    • Add the prepared resin to the reaction vessel (e.g., 10-20% v/v) or pack it into a separate column to create an external loop.

  • Execution:

    • If using an external loop, continuously circulate the reaction mixture through the adsorbent column. This allows for the separation of the enzyme from the resin, preventing mechanical stress on the biocatalyst.

    • If the resin is added directly to the reactor, ensure agitation is sufficient to keep the resin suspended but not so vigorous that it damages the enzyme.

  • Product Recovery:

    • After the reaction, filter off the resin.

    • Wash the resin with a suitable solvent (e.g., methanol or ethanol) to elute the adsorbed product.

    • The product can then be isolated from the solvent by evaporation or crystallization.

Visual Guides

Workflow start_end start_end process process decision decision ispr ispr stop stop A Start: Prepare Substrate & Buffer B Add Enzyme to Initiate Reaction A->B C Monitor Reaction (HPLC) B->C D Rate Decreasing? C->D E Continue Monitoring D->E No F Product Inhibition Likely D->F Yes H Reaction Complete? E->H G Implement ISPR (e.g., Adsorption) F->G G->C H->C No I Product Isolation & Purification H->I Yes J End I->J

Caption: General workflow for enzymatic resolution with an integrated troubleshooting loop for product inhibition.

Troubleshooting problem problem cause cause solution solution p1 Problem: Low Yield / Rate c1 Is initial rate high, then drops quickly? p1->c1 c4 Is initial rate consistently low? p1->c4 c2 Product Inhibition c1->c2 Yes c3 Enzyme Instability c1->c3 Yes c1->c4 No s1 Implement ISPR: Crystallization, Adsorption, or Extraction c2->s1 s2 Immobilize Enzyme or Adjust Conditions c3->s2 c5 Sub-optimal Conditions (pH, Temp) c4->c5 Yes s3 Optimize pH, Temp, & Enzyme Loading c5->s3

Caption: Decision tree for troubleshooting low yield and reaction rates in enzymatic resolution.

References

Improving enantioselectivity in the synthesis of (S)-Piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantioselective synthesis of (S)-Piperazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound with high enantioselectivity?

A1: The two main industrial and laboratory-scale methods for achieving high enantioselectivity in the synthesis of this compound are:

  • Enzymatic Kinetic Resolution: This method involves the use of enzymes, such as lipases or proteases, to selectively react with one enantiomer of a racemic mixture of a piperazine-2-carboxylic acid derivative, allowing for the separation of the desired (S)-enantiomer.[1][2][3]

  • Asymmetric Hydrogenation: This approach utilizes a chiral catalyst, typically a rhodium or iridium complex with a chiral phosphine ligand, to hydrogenate a prochiral pyrazine-2-carboxylic acid derivative, directly forming the (S)-enantiomer with high enantiomeric excess (ee).[4][5][6]

Q2: How can I determine the enantiomeric excess (ee) of my this compound sample?

A2: The most common and reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate the (S) and (R) enantiomers, allowing for their quantification. Gas chromatography (GC) with a chiral column can also be used, sometimes after derivatization of the analyte.

Q3: Which protecting groups are commonly used for the piperazine nitrogens during these syntheses?

A3: The use of N-protecting groups is crucial for directing the reactivity and improving the solubility of intermediates. The most frequently used protecting group is tert-butoxycarbonyl (Boc), as it can be readily introduced and removed under relatively mild conditions. Other protecting groups may also be employed depending on the specific synthetic route.

Troubleshooting Guides

Issue 1: Low Enantioselectivity in Enzymatic Kinetic Resolution

Q: My enzymatic resolution of racemic piperazine-2-carboxamide (or its ester derivative) is resulting in low enantiomeric excess (<90% ee). What are the potential causes and how can I improve it?

A: Low enantioselectivity in enzymatic resolutions can be attributed to several factors related to the enzyme's activity and the reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Incorrect Enzyme or Enzyme Inactivity:

    • Solution: Ensure you are using an enzyme known to be effective for this resolution, such as an aminopeptidase from Aspergillus oryzae (LAP2) or Alcalase.[2][3] Verify the activity of your enzyme batch, as improper storage or handling can lead to deactivation. Consider screening different commercially available lipases or proteases.

  • Suboptimal pH:

    • Solution: Enzyme activity is highly pH-dependent. For the resolution of piperazine-2-carboxamide with LAP2, a pH of around 9 has been shown to be effective.[3] Prepare a pH profile for your enzyme to determine its optimal operating pH for this specific substrate.

  • Inappropriate Temperature:

    • Solution: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and reduced selectivity. For LAP2, temperatures around 45°C have been used successfully.[3] Optimize the temperature by running small-scale reactions at various temperatures (e.g., 30°C, 40°C, 50°C) and analyzing the ee at ~50% conversion.

  • Substrate Inhibition or Product Inhibition:

    • Solution: High concentrations of the substrate or the formation of byproducts like ammonia can inhibit enzyme activity.[3] Try running the reaction at a lower substrate concentration. If product inhibition is suspected, consider using an immobilized enzyme in a continuous flow setup, which can help in removing the product from the enzyme's vicinity.[3]

  • Reaction Proceeding Beyond 50% Conversion:

    • Solution: In a kinetic resolution, the maximum theoretical yield for one enantiomer is 50%. Allowing the reaction to proceed significantly beyond this point will result in the enzymatic conversion of the less-favored enantiomer, thereby reducing the enantiomeric excess of the remaining substrate and the product. Carefully monitor the reaction progress using HPLC and quench the reaction at or near 50% conversion.

Issue 2: Poor Performance in Asymmetric Hydrogenation

Q: I am attempting the asymmetric hydrogenation of a pyrazine-2-carboxylic acid derivative, but I am observing low conversion and/or low enantioselectivity. What should I investigate?

A: The success of asymmetric hydrogenation is highly dependent on the catalyst's integrity, purity of reagents, and precise control of reaction parameters.

Potential Causes & Troubleshooting Steps:

  • Catalyst Deactivation/Poisoning:

    • Solution: Homogeneous rhodium and iridium catalysts are sensitive to impurities.[1][7]

      • Oxygen: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use degassed solvents.

      • Water: Use anhydrous solvents. While some reactions tolerate traces of water, it can be detrimental in others.

      • Coordinating Impurities: The piperazine product itself or other nitrogen-containing compounds can act as catalyst poisons by strongly coordinating to the metal center.[5] Ensure all starting materials are of high purity.

  • Incorrect Catalyst/Ligand Combination:

    • Solution: The choice of the chiral ligand is critical. For the hydrogenation of tetrahydropyrazines, ligands like (R)-BINAP have proven effective.[8] However, the optimal ligand is substrate-dependent. Screen a variety of chiral diphosphine ligands (e.g., Josiphos, DuPhos, Ferrotane families) to find the best match for your specific substrate.[4][5]

  • Suboptimal Solvent and Temperature:

    • Solution: The solvent can significantly influence both reactivity and enantioselectivity.[5] Toluene, methanol, and 2-propanol are commonly used.[4][5] Perform a solvent screen to identify the optimal medium. Temperature also plays a crucial role; lower temperatures often lead to higher enantioselectivity, albeit at the cost of a slower reaction rate.[5]

  • Inadequate Hydrogen Pressure:

    • Solution: While some hydrogenations proceed at low pressures, others require higher pressures to achieve good conversion and selectivity.[5] Experiment with varying the hydrogen pressure within the safety limits of your equipment.

Data Presentation

Table 1: Enzymatic Resolution of Piperazine-2-Carboxamide and its Derivatives

EnzymeSubstrateProductee (%) of ProductYield (%)Reference
Aminopeptidase (Aspergillus oryzae, LAP2)(rac)-Piperazine-2-carboxamideThis compound>99%~40%[3]
Alcalasemethyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate(S)-4-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid>99%N/A[1][2]
Klebsiella terrigena DSM 9174 (amidase)(rac)-piperazine-2-carboxamideThis compound99.4%41%[9]

Table 2: Asymmetric Hydrogenation for the Synthesis of Chiral Piperazine Derivatives

Catalyst PrecursorChiral LigandSubstrateProduct ee (%)SolventH₂ PressureTemperatureReference
[Ir(COD)Cl]₂(S,S)-f-Binaphane3-Phenyl-pyrazinium salt96%Toluene1300 psi30°C[5]
[Rh(COD)₂]OTf(R)-BINAPN-Boc-tetrahydropyrazine-2-tert-butylcarboxamide99%MethanolN/AN/A[8]
[Rh(cod)((2S,5S)-Me-duphos)]OTf(2S,5S)-Me-duphosTetrasubstituted enamineLow2-Propanol1.0 MPa50°C[4]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (rac)-Piperazine-2-carboxamide

This protocol is based on the procedure described for using aminopeptidase from Aspergillus oryzae (LAP2).[3]

Materials:

  • (rac)-Piperazine-2-carboxamide

  • Immobilized or free LAP2 enzyme

  • Deionized water

  • Hydrochloric acid (HCl) for workup

Procedure:

  • Reaction Setup: Prepare a 20-25% (w/v) aqueous solution of (rac)-piperazine-2-carboxamide. The substrate itself should provide sufficient buffering capacity to maintain a pH around 9.

  • Enzyme Addition: Add the LAP2 enzyme (either as a solution or immobilized on a support) to the substrate solution. The optimal enzyme loading should be determined on a small scale first.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 45°C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the ee of the (S)-acid product and the remaining (R)-amide.

  • Quenching: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme or by denaturing the free enzyme (e.g., by adding a water-miscible organic solvent or by heat).

  • Workup and Isolation:

    • Concentrate the reaction mixture by distillation.

    • Acidify the concentrated solution with hydrochloric acid to precipitate the this compound dihydrochloride salt.

    • Isolate the product by filtration, wash with a suitable solvent (e.g., a cold alcohol), and dry under vacuum.

Protocol 2: Asymmetric Hydrogenation of a Pyrazine Derivative

This protocol is a generalized procedure based on common practices for iridium-catalyzed asymmetric hydrogenation of pyrazinium salts.[5]

Materials:

  • Pyrazine-2-carboxylic acid derivative (as a pyrazinium salt)

  • [Ir(COD)Cl]₂

  • Chiral diphosphine ligand (e.g., (S,S)-f-Binaphane)

  • Anhydrous, degassed solvent (e.g., toluene)

  • High-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation (in a glovebox): In a vial, mix [Ir(COD)Cl]₂ and the chiral ligand in the desired molar ratio (e.g., 1:2.2) in the anhydrous, degassed solvent. Stir for 30 minutes to form the active catalyst.

  • Reaction Setup: In the hydrogenation reactor, add the pyrazinium salt substrate and the solvent.

  • Catalyst Addition: Transfer the prepared catalyst solution to the reactor under an inert atmosphere.

  • Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 1300 psi).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 30°C) for the required time (e.g., 24 hours).

  • Monitoring: After cooling and carefully venting the reactor, take a sample for analysis (e.g., by ¹H NMR for conversion and chiral HPLC for ee).

  • Workup and Isolation:

    • Once the reaction is complete, concentrate the solvent under reduced pressure.

    • The crude product can then be purified by standard methods such as column chromatography or crystallization to isolate the enantiomerically enriched piperazine-2-carboxylic acid derivative.

Visualizations

experimental_workflow_enzymatic_resolution cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_substrate Prepare 20-25% (w/v) (rac)-piperazine-2-carboxamide aqueous solution prep_enzyme Add LAP2 Enzyme prep_substrate->prep_enzyme pH ~9 react Stir at 45°C prep_enzyme->react monitor Monitor by Chiral HPLC react->monitor Periodic Sampling monitor->react <50% Conversion quench Quench at ~50% Conversion monitor->quench ~50% Conversion concentrate Concentrate via Distillation quench->concentrate precipitate Acidify with HCl concentrate->precipitate isolate Filter and Dry Product precipitate->isolate troubleshooting_low_ee start Low Enantioselectivity Observed method Which Method? start->method enz_check Validate Analytical Method (Chiral HPLC/GC) method->enz_check Enzymatic Resolution hydro_check Validate Analytical Method (Chiral HPLC/GC) method->hydro_check Asymmetric Hydrogenation enz_params Optimize Reaction Parameters enz_check->enz_params Method OK enz_enzyme Check Enzyme Activity/Source enz_params->enz_enzyme Still Low ee enz_conv Monitor Conversion Accurately enz_enzyme->enz_conv Enzyme Active solution_enz - Adjust pH, Temp. - Vary substrate conc. - Quench at ~50% conv. enz_conv->solution_enz hydro_catalyst Verify Catalyst and Ligand hydro_check->hydro_catalyst Method OK hydro_conditions Check Reaction Conditions (Anhydrous, Inert) hydro_catalyst->hydro_conditions Catalyst OK hydro_params Optimize T, P, Solvent hydro_conditions->hydro_params Conditions OK solution_hydro - Screen ligands/solvents - Purify reagents - Vary T and Pressure hydro_params->solution_hydro

References

Technical Support Center: N-Boc-Piperazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-piperazine coupling reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the coupling of N-Boc-piperazine with carboxylic acids.

Question 1: Why is the yield of my N-Boc-piperazine coupled product low?

Answer: Low yields in N-Boc-piperazine coupling reactions can arise from several factors, from incomplete activation of the carboxylic acid to suboptimal reaction conditions. Here are the primary causes and their solutions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be fully activated to react efficiently with the secondary amine of N-Boc-piperazine.

    • Solution: Ensure you are using a suitable and sufficient amount of coupling reagent. For sterically hindered substrates, a more potent coupling reagent like HATU or PyBOP may be necessary compared to standard carbodiimides like EDC or DCC.[1] Pre-activation of the carboxylic acid with the coupling reagent and an additive like HOBt before adding the N-Boc-piperazine can also improve yields.[2]

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) group on the piperazine nitrogen can sterically hinder the approach of the activated carboxylic acid, slowing down the reaction.[1]

    • Solution: In cases of significant steric hindrance from either the carboxylic acid or the piperazine, switching to a more powerful coupling reagent is recommended.[1] Additionally, increasing the reaction temperature or extending the reaction time can help overcome the activation energy barrier.[1]

  • Suboptimal Base Selection: The choice of base is critical. It neutralizes the acid formed during the reaction and can influence the rate and extent of side reactions.

    • Solution: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is often preferred to minimize side reactions.[2] If the starting materials are sensitive to strong bases, a weaker base such as potassium carbonate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be a better choice.

  • Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent that effectively dissolves all reactants. Anhydrous polar aprotic solvents like DMF and DCM are commonly used.[2] If solubility remains an issue, consider gentle heating or exploring alternative "green" solvents like 2-MeTHF.

Question 2: How can I minimize or eliminate side products in my reaction?

Answer: The formation of byproducts is a common challenge. Here are some frequent side reactions and how to mitigate them:

  • Racemization: If your carboxylic acid is chiral, there is a risk of losing its stereochemical purity during activation. This occurs through the formation of an oxazolone intermediate, especially in the presence of a base.[3]

    • Solution: To suppress racemization, add 1-Hydroxybenzotriazole (HOBt) or its analogues like OxymaPure to the reaction mixture.[4] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.[3] Running the reaction at lower temperatures (e.g., starting at 0 °C) can also significantly reduce the rate of racemization.[3][4]

  • Formation of N-acylurea (with carbodiimides): When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.

    • Solution: The addition of HOBt or DMAP (as a catalyst) can help to minimize the formation of N-acylurea by rapidly converting the O-acylisourea to the desired active ester.

  • Double Acylation: Although less common with N-Boc-piperazine due to the protected nitrogen, if the Boc group is unintentionally cleaved, the piperazine can react with two molecules of the carboxylic acid.

    • Solution: Ensure the reaction is performed under anhydrous and neutral or basic conditions to prevent Boc group cleavage.

Question 3: I'm having trouble purifying my final product. What are the best practices?

Answer: Purification can be challenging due to the similar polarities of the product and certain byproducts.

  • Removal of Urea Byproducts:

    • DCC: The byproduct, dicyclohexylurea (DCU), is poorly soluble in many organic solvents and can often be removed by filtration.[2]

    • EDC: The corresponding urea byproduct is water-soluble, allowing for its removal through an aqueous workup.[2][5] Washing the organic layer with dilute acid (e.g., 1M HCl) and then a mild base (e.g., saturated NaHCO₃) is a standard procedure.[2]

  • Chromatography: Flash column chromatography is a common method for purifying the final product. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone) is typically effective.

Question 4: Which coupling reagent should I choose for my specific reaction?

Answer: The choice of coupling reagent depends on several factors including the steric hindrance of your substrates, their sensitivity to racemization, and cost considerations.

  • For routine couplings with minimal steric hindrance: EDC in combination with HOBt is a cost-effective and widely used option.[6]

  • For sterically hindered substrates or those prone to racemization: Uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are more reactive and generally provide higher yields and less racemization.[1][5] COMU is a safer and often more efficient alternative to HBTU and HATU, with the added benefit of its byproducts being water-soluble, which simplifies purification.[5]

Data Presentation

The following table summarizes a comparison of common coupling reagents used for amide bond formation. Please note that yields are highly dependent on the specific substrates and reaction conditions.

Coupling ReagentAdditiveTypical BaseCommon SolventsTypical Reaction Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
EDC HOBtDIPEA, TEADMF, DCM4 - 2475 - 90Cost-effective, water-soluble urea byproduct.[2][5][6]Slower reaction times, higher risk of racemization without additives.[5]
DCC DMAP (cat.)-DCM12 - 2470 - 85Inexpensive.DCU byproduct can be difficult to remove completely, potential for allergic reactions.
HATU -DIPEADMF, DCM1 - 1285 - 98High efficiency, fast reaction times, low racemization.[5]Higher cost, can react with unprotected N-termini if used in excess.[5]
PyBOP -DIPEADMF, DCM2 - 1680 - 95High efficiency, low racemization risk, non-carcinogenic byproducts.[5]More expensive than carbodiimides.[5]
COMU -DIPEADMF, DCM1 - 890 - 99Safer than HBTU/HATU, highly efficient, water-soluble byproducts.[5]Relatively newer and may be more expensive.[5]

Experimental Protocols

Below are detailed methodologies for common N-Boc-piperazine coupling reactions.

Protocol 1: EDC/HOBt Mediated Coupling

This is a widely used and economical method. The addition of HOBt helps to improve efficiency and suppress racemization.[2]

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C for pre-activation.[2]

  • Add N-Boc-piperazine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HATU Mediated Coupling

This protocol is suitable for more challenging couplings, including those with sterically hindered substrates.

  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes for pre-activation.

  • Add N-Boc-piperazine (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the reaction with ethyl acetate and wash with 0.1 M HCl, saturated aqueous NaHCO₃, water, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography.[2]

Protocol 3: DCC/DMAP Mediated Coupling

This method is another option using a carbodiimide. The byproduct DCU is insoluble in many solvents and can be filtered off.

  • Dissolve the carboxylic acid (1.0 eq), N-Boc-piperazine (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.[2]

  • Cool the solution to 0 °C using an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours. A white precipitate of DCU will form.[2]

  • Filter off the DCU and wash the solid with cold DCM.

  • Wash the filtrate with 1M HCl and saturated aqueous NaHCO₃.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography.[2]

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues in N-Boc-piperazine coupling reactions.

G cluster_start cluster_problem cluster_investigation cluster_solutions cluster_outcome start N-Boc-Piperazine Coupling Reaction problem Low or No Product Yield? start->problem check_sm Check Starting Materials: Purity, Stoichiometry, Water Content problem->check_sm Yes success Successful Coupling problem->success No check_conditions Review Reaction Conditions: Coupling Reagent, Base, Solvent, Temperature check_sm->check_conditions check_side_reactions Analyze for Side Products: Racemization, N-acylurea, etc. check_conditions->check_side_reactions optimize_reagents Optimize Reagents: - Use more potent coupling agent (HATU, PyBOP) - Add HOBt to suppress racemization - Use non-nucleophilic base (DIPEA) check_side_reactions->optimize_reagents optimize_conditions Optimize Conditions: - Increase reaction time/temperature - Ensure all reagents are soluble - Pre-activate carboxylic acid optimize_reagents->optimize_conditions improve_workup Improve Workup/Purification: - Aqueous wash to remove EDC byproduct - Filter to remove DCU byproduct - Optimize chromatography optimize_conditions->improve_workup improve_workup->success

Troubleshooting workflow for N-Boc-piperazine coupling reactions.

References

Technical Support Center: Process Intensification for Industrial Scale Production of (S)-Piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the industrial-scale production of (S)-Piperazine-2-carboxylic acid. The content is tailored for researchers, scientists, and drug development professionals, with a focus on process intensification strategies for both biocatalytic and chemical synthesis routes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the production of this compound, providing concise answers and directing users to more detailed sections where appropriate.

Q1: What are the primary industrial-scale methods for producing enantiomerically pure this compound?

A1: The two main approaches are biocatalytic resolution of a racemic mixture and asymmetric chemical synthesis. The biocatalytic route often involves the enzymatic resolution of racemic piperazine-2-carboxamide.[1][2] Asymmetric chemical synthesis typically employs methods like asymmetric hydrogenation of a pyrazine precursor or kinetic resolution of a racemic piperazine derivative.[3][4]

Q2: What is process intensification and how is it applied to the production of this compound?

A2: Process intensification refers to the development of smaller, cleaner, and more energy-efficient manufacturing processes. In the context of this compound production, this can involve using immobilized enzymes in continuous flow reactors, such as packed bed reactors (PBRs) or SpinChem® reactors, to increase productivity and facilitate catalyst reuse.[1] For chemical synthesis, it may involve using microreactors or flow chemistry to improve control over reaction conditions and enhance safety.

Q3: What are the main challenges in scaling up the biocatalytic resolution process?

A3: Key challenges include maintaining enzyme stability and activity over repeated cycles, overcoming product inhibition where the desired this compound inhibits the enzyme, and physical degradation of the immobilized enzyme support (attrition).[1]

Q4: What are the critical parameters to control during the asymmetric hydrogenation of pyrazine precursors?

A4: Critical parameters include the choice of catalyst and chiral ligand, hydrogen pressure, reaction temperature, and solvent. Catalyst poisoning by the nitrogen-containing substrate or product is a significant challenge that needs to be managed.[3][5][6]

Q5: How do I choose between a biocatalytic and a chemical synthesis route?

A5: The choice depends on factors such as cost of goods, desired purity, scalability, environmental impact, and available equipment. Biocatalysis often offers high enantioselectivity under mild conditions, while chemical synthesis might provide higher throughput for certain processes. The comparative data in Section 3 can help guide this decision.

Section 2: Troubleshooting Guides

This section provides specific troubleshooting advice in a question-and-answer format for common issues encountered during the synthesis of this compound.

Biocatalytic Resolution of Racemic Piperazine-2-carboxamide

Issue 1: Low Conversion Rate (<50%)

  • Question: My enzymatic resolution is stalling, and I'm not reaching the theoretical maximum of 50% conversion. What could be the cause?

  • Answer:

    • Product Inhibition: The enzyme, such as Leucine Aminopeptidase (LAP2), can be inhibited by the product, this compound.[1] Consider implementing in-situ product removal techniques or using a reactor configuration that minimizes product accumulation, such as a continuous flow system.

    • Enzyme Inactivation: The enzyme may be losing activity due to suboptimal pH or temperature. Verify that the reaction conditions are within the optimal range for the specific enzyme being used. For LAP2, a pH of around 9 and a temperature of approximately 37°C have been shown to be favorable.[1]

    • Poor Mass Transfer: In immobilized systems, the substrate may have limited access to the enzyme's active sites. If using a SpinChem® reactor, try increasing the rotational speed to improve mass transfer.[1] For packed bed reactors, ensure there is no channeling and that the flow rate is optimized.

Issue 2: Decrease in Catalyst Activity After Reuse

  • Question: The activity of my immobilized enzyme decreases significantly after a few cycles. How can I improve its reusability?

  • Answer:

    • Catalyst Abrasion: In stirred-tank or SpinChem® reactors, mechanical stress can cause the immobilized support to break down.[1] Optimize the stirring or rotational speed to minimize abrasion. Tightly packing the catalyst in a SpinChem® basket can help, but careful optimization is needed.

    • Leaching of Enzyme: The enzyme may be detaching from the support material. Ensure the immobilization chemistry is robust. If using a non-covalent immobilization method, some leaching may be unavoidable. Covalent attachment is often more stable.

    • Fouling of Catalyst: The surface of the immobilized catalyst can become fouled by impurities or byproducts, blocking access to the active sites. Ensure the substrate feed is of high purity and consider implementing a washing step for the catalyst between cycles.

Asymmetric Hydrogenation of Pyrazine-2-carboxamide

Issue 1: Low Enantioselectivity (ee)

  • Question: My asymmetric hydrogenation is producing the desired product with low enantiomeric excess. How can I improve the stereoselectivity?

  • Answer:

    • Suboptimal Catalyst/Ligand: The choice of the chiral ligand is crucial. Screen a variety of ligands to find the one that provides the best selectivity for your specific substrate. The purity of the catalyst and ligand is also critical; even trace impurities can negatively impact enantioselectivity.[7]

    • Incorrect Reaction Conditions: Temperature and hydrogen pressure can significantly influence enantioselectivity. A systematic optimization of these parameters is recommended. Sometimes, lower temperatures can lead to higher ee values.

    • Catalyst Poisons: Trace impurities in the substrate or solvent, such as sulfur or other nitrogen-containing compounds, can poison the catalyst and reduce enantioselectivity.[5][6][7] Ensure all components of the reaction are of high purity.

Issue 2: Low or No Catalytic Activity

  • Question: The hydrogenation reaction is not proceeding or is very slow. What are the potential causes?

  • Answer:

    • Catalyst Poisoning: The nitrogen atoms in the pyrazine substrate and the piperazine product can act as strong poisons for the metal catalyst (e.g., Rhodium, Iridium).[3][5] One strategy to mitigate this is the in-situ activation of the pyrazine with an alkyl halide, which makes the ring more susceptible to reduction and passivates the product's nitrogen.[3]

    • Air/Moisture Sensitivity: Many asymmetric hydrogenation catalysts are sensitive to air and moisture.[7] Ensure that the reaction is set up under strictly inert conditions using a glovebox or Schlenk line techniques, and that all solvents and reagents are anhydrous.

    • Inactive Catalyst: The catalyst may have decomposed due to improper storage or handling. Use a fresh, well-characterized batch of catalyst.

Kinetic Resolution of N-Boc-piperazine-2-carboxylic acid methyl ester

Issue 1: Low Selectivity (Formation of both Enantiomers of the Product)

  • Question: The enzymatic acylation is not highly selective, leading to a mixture of acylated enantiomers. How can I improve the selectivity?

  • Answer:

    • Suboptimal Enzyme Choice: Not all enzymes will exhibit high enantioselectivity for a given substrate. Lipase A from Candida antarctica (CAL-A) has been shown to be highly selective for the N-acylation of N-4-Boc-piperazine-2-carboxylic acid methyl ester.[8] It may be necessary to screen different enzymes.

    • Incorrect Acylating Agent or Solvent: The choice of acylating agent and solvent can influence the enzyme's selectivity. For the CAL-A catalyzed resolution of N-4-Boc-piperazine-2-carboxylic acid methyl ester, 2,2,2-trifluoroethyl butanoate in tert-butyl methyl ether (TBME) has been used effectively.[8]

Issue 2: Difficulty in Separating Product from Unreacted Starting Material

  • Question: I am having trouble separating the acylated product from the remaining unreacted enantiomer of the starting material. What are some effective separation strategies?

  • Answer:

    • Chromatography: Flash column chromatography on silica gel is a standard method for separating the more polar unreacted amine from the less polar acylated product.

    • Extraction: An acid-base extraction can be employed. The unreacted amine can be protonated and extracted into an aqueous acidic phase, leaving the acylated product in the organic phase.

    • Crystallization: If one of the components is a crystalline solid, fractional crystallization can be an effective purification method, especially on a larger scale.

Section 3: Quantitative Data Presentation

The following tables summarize key quantitative data for different production methods of this compound to facilitate comparison.

Table 1: Comparison of Biocatalytic Resolution Methods

MethodEnzymeSupport/ReactorSubstrate Conc. (w/v)Time (h)Conversion (%)Product Purity/ee (%)Reference
Batch ResolutionLAP2 (immobilized)Methacrylic Resin20%8~45-47>99 ee[1]
SpinChem® ReactorLAP2 (immobilized)Tightly Packed Basket20%8~45-47Excellent ee[1]
Packed Bed Reactor (PBR) - MultipassLAP2 (immobilized)Packed Column20%Multipass (20 min/pass)Varies per passNot specified[1]
Whole Cell ResolutionKlebsiella terrigenaWhole CellsNot specifiedNot specified41 (yield)99.4 ee[9]

Table 2: Comparison of Asymmetric Chemical Synthesis Methods

MethodCatalyst/LigandSubstrateYield (%)ee (%)Reference
Asymmetric Hydrogenation[(R)-BINAP(COD)Rh]TfOTetrahydropyrazine9699[4]
Asymmetric HydrogenationRh(I) complexPyrazinecarboxylic acid tert-butylamide80 (conversion)77.6[10]
Kinetic Resolution (N-acylation)Candida antarctica Lipase AN-4-Boc-piperazine-2-carboxylic acid methyl esterHigh>99[3][8]

Section 4: Experimental Protocols

This section provides detailed experimental protocols for key synthesis methods.

Protocol 1: Biocatalytic Resolution of Racemic Piperazine-2-carboxamide using Immobilized LAP2 in a SpinChem® Reactor

This protocol is based on the process intensification strategy described in the literature.[1]

Materials:

  • Racemic piperazine-2-carboxamide

  • Immobilized Leucine Aminopeptidase (LAP2) on a suitable support (e.g., methacrylic resin)

  • Deionized water

  • Base for pH adjustment (e.g., NaOH solution)

  • SpinChem® reactor system

Procedure:

  • Substrate Preparation: Prepare a 20% (w/v) aqueous solution of racemic piperazine-2-carboxamide. Adjust the pH of the solution to 9.0 using a suitable base.

  • Reactor Setup: Tightly pack the basket of the SpinChem® reactor with the immobilized LAP2 catalyst.

  • Reaction Initiation: Place the packed SpinChem® basket into the reactor vessel containing the substrate solution.

  • Reaction Conditions: Set the reaction temperature to 37°C and the rotational speed of the SpinChem® basket to an optimized value to ensure good mass transfer without causing significant catalyst abrasion.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of the product using a suitable analytical method (e.g., chiral HPLC).

  • Reaction Termination: Once the conversion reaches approximately 45-50%, stop the reaction.

  • Product Isolation: Remove the SpinChem® basket containing the immobilized enzyme. The aqueous solution now contains this compound and the unreacted (R)-piperazine-2-carboxamide. The product can be isolated and purified through standard methods such as crystallization of its dihydrochloride salt.

  • Catalyst Reuse: The immobilized enzyme in the SpinChem® basket can be washed and reused for subsequent batches.

Protocol 2: Asymmetric Hydrogenation of a Pyrazine Derivative

This protocol is a general representation based on literature procedures for the asymmetric hydrogenation of pyrazine derivatives to chiral piperazines.[3][4][10]

Materials:

  • Pyrazine-2-carboxamide or a suitable derivative

  • Iridium or Rhodium precursor (e.g., [Ir(COD)Cl]₂)

  • Chiral phosphine ligand (e.g., a BINAP derivative)

  • Anhydrous solvent (e.g., methanol, toluene)

  • Hydrogen gas (high pressure)

  • Autoclave (high-pressure reactor)

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and leak-proof.

  • Catalyst Preparation: In a glovebox, charge the autoclave with the pyrazine substrate, the metal precursor, and the chiral ligand under an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent to the autoclave via cannula.

  • Reaction Setup: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Hydrogenation: Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 50-100 bar). Heat the reaction to the desired temperature (e.g., 70-100°C) with stirring.

  • Monitoring: Monitor the reaction progress by pressure drop and/or by taking samples (if the reactor setup allows) for analysis by NMR or GC to determine conversion.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. The reaction mixture can then be filtered to remove the catalyst (if heterogeneous) and the solvent evaporated.

  • Purification: The crude product is then purified by column chromatography or crystallization to yield the enantiomerically enriched piperazine derivative. The enantiomeric excess should be determined by chiral HPLC or GC.

Section 5: Visualizations (Graphviz Diagrams)

This section provides diagrams to visualize workflows and logical relationships, created using the DOT language.

Biocatalytic Production Workflow

Biocatalytic_Workflow cluster_step1 Step 1: Racemate Synthesis cluster_step2 Step 2: Enzymatic Resolution cluster_purification Purification Pyrazine_Carboxamide Pyrazine-2-carboxamide Hydrogenation Heteroaromatic Hydrogenation (Pd/C) Pyrazine_Carboxamide->Hydrogenation Racemic_Amide Racemic (rac)- Piperazine-2-carboxamide Hydrogenation->Racemic_Amide Enzymatic_Resolution Enzymatic Resolution (Immobilized LAP2) Racemic_Amide->Enzymatic_Resolution S_Acid (S)-Piperazine-2- carboxylic acid Enzymatic_Resolution->S_Acid R_Amide (R)-Piperazine-2- carboxamide (unreacted) Enzymatic_Resolution->R_Amide Separation Separation & Purification S_Acid->Separation R_Amide->Separation Final_Product Pure (S)-Piperazine-2- carboxylic acid Separation->Final_Product

Caption: Workflow for the biocatalytic production of this compound.

Troubleshooting Logic for Low Enantioselectivity in Asymmetric Hydrogenation

Troubleshooting_Low_EE Start Low Enantioselectivity (ee) Observed Check_Purity Are substrate, solvent, and catalyst of high purity? Start->Check_Purity Purify Purify all components. Remove potential poisons (e.g., sulfur, nitrogen compounds). Check_Purity->Purify No Check_Conditions Are reaction conditions (T, P) optimized? Check_Purity->Check_Conditions Yes Purify->Check_Purity Optimize_Conditions Perform a Design of Experiments (DoE) to optimize temperature and pressure. Check_Conditions->Optimize_Conditions No Check_Catalyst Is the catalyst/ligand combination appropriate and active? Check_Conditions->Check_Catalyst Yes Optimize_Conditions->Check_Conditions Screen_Catalysts Screen different chiral ligands and metal precursors. Check_Catalyst->Screen_Catalysts No Inert_Atmosphere Is the reaction under strictly inert conditions? Check_Catalyst->Inert_Atmosphere Yes Screen_Catalysts->Check_Catalyst Improve_Inertness Improve inert atmosphere techniques (glovebox, Schlenk line). Inert_Atmosphere->Improve_Inertness No Resolution Problem Resolved Inert_Atmosphere->Resolution Yes Improve_Inertness->Inert_Atmosphere

Caption: Troubleshooting flowchart for low enantioselectivity in asymmetric hydrogenation.

Process Intensification Strategies

PI_Strategies cluster_biocatalysis Biocatalysis cluster_chemocatalysis Chemical Synthesis PI Process Intensification Immobilization Enzyme Immobilization PI->Immobilization Flow_Chemistry Flow Chemistry / Microreactors PI->Flow_Chemistry Catalyst_Optimization High-Throughput Catalyst Screening PI->Catalyst_Optimization Continuous_Flow Continuous Flow Immobilization->Continuous_Flow PBR Packed Bed Reactor (PBR) Continuous_Flow->PBR SpinChem SpinChem® Reactor Continuous_Flow->SpinChem

Caption: Overview of process intensification strategies for this compound production.

References

Technical Support Center: Chiral Separation of Piperazine-2-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the chiral separation of piperazine-2-carboxylic acid isomers. It is designed for researchers, scientists, and drug development professionals encountering challenges in their analytical and preparative work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chiral separation of piperazine-2-carboxylic acid?

A1: The primary challenges stem from its zwitterionic nature, high polarity, and conformational flexibility. These characteristics can lead to poor peak shape (tailing), low retention on reversed-phase columns, and difficulty in achieving baseline resolution on many common chiral stationary phases (CSPs). The presence of two nitrogen atoms and a carboxylic acid group allows for multiple interaction points with the stationary phase, which can complicate the separation mechanism.

Q2: Which types of chiral stationary phases (CSPs) are most effective for the direct HPLC separation of underivatized piperazine-2-carboxylic acid?

A2: For underivatized piperazine-2-carboxylic acid, the most promising CSPs are those that can facilitate ionic interactions and hydrogen bonding. These include:

  • Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC V2, T, R): These are known for their broad selectivity for ionizable and polar compounds.[1]

  • Crown ether-based CSPs (e.g., Crownpak® CR-I (+)): These are particularly effective for the separation of primary amines and amino acids.[2]

  • Polysaccharide-based CSPs (coated or immobilized): While often used for a wide range of compounds, they may require careful mobile phase optimization for highly polar analytes like piperazine-2-carboxylic acid.[3][4]

Q3: What are the key considerations for mobile phase selection in the chiral HPLC separation of piperazine-2-carboxylic acid?

A3: Mobile phase composition is critical. For underivatized piperazine-2-carboxylic acid, polar organic or polar ionic modes are often more successful than traditional reversed-phase or normal-phase conditions. Key considerations include:

  • Polar Organic Mode: Using polar organic solvents like methanol, ethanol, or acetonitrile with acidic and/or basic additives can improve peak shape and resolution.

  • Additives: Small amounts of acidic (e.g., trifluoroacetic acid, formic acid) and/or basic (e.g., diethylamine, triethylamine) additives are often necessary to control the ionization state of the analyte and the stationary phase, thereby reducing peak tailing and improving selectivity.[5]

  • Buffer Concentration: In aqueous mobile phases, adequate buffer concentration (e.g., 50-100 mM) is important for maintaining a stable pH and achieving reproducible results.[6]

Q4: When should I consider derivatization for the chiral separation of piperazine-2-carboxylic acid?

A4: Derivatization should be considered when direct methods fail to provide adequate resolution or when higher sensitivity is required, especially for LC-MS applications. By reacting the amino or carboxylic acid group with a chiral derivatizing agent (e.g., Marfey's reagent), you form diastereomers that can be separated on a standard achiral reversed-phase column (e.g., C18). This approach can overcome issues of poor retention and peak shape.[7][8]

Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?

A5: SFC can offer several advantages over HPLC for the chiral separation of polar compounds like piperazine-2-carboxylic acid:

  • Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates and faster analysis times.

  • Improved Efficiency: SFC can provide higher efficiency separations, leading to better resolution.

  • "Greener" Technique: The use of CO2 as the primary mobile phase component reduces the consumption of organic solvents.

  • Compatibility with Polysaccharide CSPs: Polysaccharide-based columns often show excellent performance in SFC.[3][4]

Troubleshooting Guides

HPLC Troubleshooting
Issue Question & Answer
Poor Resolution / No Separation Q: My enantiomers are co-eluting or have very poor resolution on a polysaccharide-based column. What should I try first? A: First, ensure you are using the correct mobile phase mode. For a polar compound like piperazine-2-carboxylic acid, normal phase (e.g., hexane/alcohol) may not be optimal. Switch to a polar organic mode (e.g., methanol or ethanol with acidic/basic additives). If resolution is still poor, screen different polysaccharide CSPs (e.g., cellulose vs. amylose derivatives) as their chiral recognition mechanisms differ.[5][9]
Peak Tailing Q: I'm observing significant peak tailing for both enantiomers. What is the likely cause and how can I fix it? A: Peak tailing for a zwitterionic compound like piperazine-2-carboxylic acid is often due to secondary interactions with the stationary phase (e.g., residual silanols) or an inappropriate mobile phase pH.[10] To troubleshoot this: 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa values of the analyte. For piperazine-2-carboxylic acid, using acidic additives like formic or acetic acid can protonate the amine groups and improve peak shape. 2. Increase Additive Concentration: If using acidic and/or basic additives, try increasing their concentration to better mask active sites on the stationary phase. 3. Use a High-Performance CSP: Modern, high-purity silica-based CSPs with good end-capping can reduce silanol interactions.
Inconsistent Retention Times Q: My retention times are drifting between injections. What should I check? A: Inconsistent retention times are often due to an unstable mobile phase or column equilibration issues. 1. Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. If using additives, make sure they are fully dissolved. For aqueous mobile phases, check for microbial growth. 2. Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 20-30 column volumes or more, especially when switching between different mobile phase systems. 3. Temperature Control: Use a column thermostat to maintain a constant temperature, as small temperature fluctuations can affect retention times.
SFC Troubleshooting
Issue Question & Answer
Poor Peak Shape (Fronting or Tailing) Q: My peaks are showing significant fronting or tailing in SFC. How can I improve the peak shape? A: For polar, basic compounds like piperazine-2-carboxylic acid, peak shape issues in SFC are common. 1. Modifier Choice: The choice of alcohol modifier is crucial. Ethanol often provides better peak shape than methanol for basic compounds.[2] 2. Additive: A basic additive in the modifier (e.g., diethylamine, isopropylamine) is usually necessary to improve the peak shape of basic analytes.[11] 3. Water as an Additive: For highly polar compounds, adding a small amount of water (e.g., up to 5%) to the modifier can sometimes improve peak shape and resolution.[2]
Low Resolution Q: I'm getting some separation, but the resolution is not baseline. How can I improve it? A: To improve resolution in SFC: 1. Optimize Modifier Percentage: Decrease the percentage of the alcohol modifier. This will generally increase retention and may improve resolution. 2. Screen Different CSPs: Polysaccharide-based and crown ether-based CSPs are good starting points. If one doesn't work well, try a different type.[2][3] 3. Lower the Temperature: Reducing the column temperature can sometimes increase enantioselectivity, leading to better resolution.
Capillary Electrophoresis (CE) Troubleshooting
Issue Question & Answer
Unstable Current / Baseline Q: The current is fluctuating during my CE runs, leading to a noisy baseline. What could be the cause? A: Unstable current is often due to bubbles in the capillary or buffer depletion. 1. Degas Buffers: Thoroughly degas your background electrolyte (BGE) and sample solutions. 2. Check Buffer Levels: Ensure the buffer vials at the inlet and outlet are sufficiently filled. 3. Rinse the Capillary: Perform a thorough rinse of the capillary with your BGE between runs to ensure a consistent surface.
Poor Resolution Q: I'm not achieving baseline separation of the enantiomers. What parameters can I adjust? A: To improve resolution in chiral CE: 1. Chiral Selector Concentration: The concentration of the chiral selector (e.g., sulfated β-cyclodextrin) is a critical parameter. Optimize the concentration to maximize the mobility difference between the enantiomers.[12] 2. Buffer pH: The pH of the BGE affects the charge of both the analyte and some chiral selectors. A systematic variation of the pH can significantly impact resolution. 3. Organic Modifier: Adding an organic modifier like methanol or acetonitrile to the BGE can alter the selectivity and improve resolution.[12] 4. Applied Voltage: Lowering the applied voltage can sometimes improve resolution, although it will increase the analysis time.

Experimental Protocols

Protocol 1: Direct Chiral HPLC Method (Screening)

This protocol outlines a general screening approach for the direct separation of underivatized piperazine-2-carboxylic acid.

  • Columns to Screen:

    • CHIROBIOTIC V2 (or T or R), 250 x 4.6 mm, 5 µm

    • Crownpak CR-I (+), 150 x 4.0 mm, 5 µm

    • Lux Cellulose-1 or Lux Amylose-1, 250 x 4.6 mm, 5 µm

  • Mobile Phase Screening (Polar Ionic Mode):

    • Mobile Phase A: Methanol with 0.1% Trifluoroacetic Acid (TFA) and 0.1% Diethylamine (DEA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA and 0.1% DEA

    • Mobile Phase C: Ethanol with 0.1% TFA and 0.1% DEA

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 5 µL

    • Sample Preparation: Dissolve piperazine-2-carboxylic acid in the mobile phase at a concentration of 0.5-1.0 mg/mL.

  • Procedure:

    • Equilibrate the first column with Mobile Phase A until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • If no separation is observed, flush the column and switch to Mobile Phase B, then C, equilibrating thoroughly each time.

    • Repeat the screening process for each of the recommended columns.

    • Evaluate the resulting chromatograms for the best peak shape and resolution to select the optimal column and mobile phase for further optimization.

Protocol 2: Chiral SFC Method (Screening)

This protocol provides a starting point for developing a chiral SFC method.

  • Columns to Screen:

    • Lux Cellulose-1, Lux Amylose-1, or another polysaccharide-based CSP (250 x 4.6 mm, 5 µm)

    • Crownpak CR-I (+), 150 x 4.0 mm, 5 µm

  • Mobile Phase Conditions:

    • Mobile Phase A: Supercritical CO2

    • Modifier Screening:

      • Methanol with 0.2% Diethylamine (DEA)

      • Ethanol with 0.2% DEA

      • Isopropanol with 0.2% DEA

    • Gradient: 5% to 40% modifier over 10 minutes.

  • SFC Conditions:

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at 210 nm

    • Sample Preparation: Dissolve piperazine-2-carboxylic acid in the modifier at 1.0 mg/mL.

  • Procedure:

    • Install the first column and equilibrate the system.

    • Perform a gradient run with the methanol-based modifier.

    • Repeat the run with the ethanol and isopropanol-based modifiers.

    • Switch to the second column and repeat the modifier screen.

    • Identify the column/modifier combination that provides the best separation for further isocratic optimization.

Protocol 3: Chiral Capillary Electrophoresis (CE) Method

This protocol is adapted from a method for chiral piperazine derivatives and is a good starting point for piperazine-2-carboxylic acid.[12]

  • Capillary: Fused-silica capillary, 50 µm I.D., effective length 40 cm.

  • Background Electrolyte (BGE): 100 mM phosphate buffer (pH 6.0) containing 34 mg/mL sulfated-β-cyclodextrin (S-β-CD) and 40% (v/v) methanol.

  • CE Conditions:

    • Voltage: 25 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

    • Detection: UV at 200 nm

  • Procedure:

    • Condition a new capillary by flushing with 1 M NaOH, water, and then the BGE.

    • Before each run, flush the capillary with the BGE for 2 minutes.

    • Prepare the sample by dissolving it in water or BGE at a concentration of approximately 0.5 mg/mL.

    • Inject the sample and start the run.

    • Optimize the S-β-CD concentration and methanol percentage to achieve baseline resolution.

Protocol 4: Derivatization with Marfey's Reagent (for Indirect HPLC Analysis)

This protocol describes the derivatization of piperazine-2-carboxylic acid with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to form diastereomers.[7][8]

  • Reagents and Materials:

    • Piperazine-2-carboxylic acid sample

    • 1% (w/v) solution of Marfey's reagent in acetone

    • 1 M Sodium bicarbonate solution

    • 2 M Hydrochloric acid

    • Acetone

    • Water

    • Heating block or water bath at 40 °C

  • Derivatization Procedure:

    • Dissolve approximately 1 mg of the piperazine-2-carboxylic acid sample in 200 µL of 1 M sodium bicarbonate solution in a small vial.

    • Add 400 µL of the Marfey's reagent solution to the vial.

    • Vortex the mixture and incubate at 40 °C for 1 hour.

    • After incubation, cool the reaction mixture to room temperature.

    • Neutralize the reaction by adding 200 µL of 2 M HCl.

    • Evaporate the acetone under a gentle stream of nitrogen or by using a centrifugal evaporator.

    • Dilute the remaining aqueous solution with the HPLC mobile phase for analysis.

  • HPLC Analysis of Diastereomers:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient would be from 10% to 70% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 340 nm

Quantitative Data Summary

The following tables summarize typical and reported performance data for the chiral separation of piperazine-2-carboxylic acid and its derivatives.

Table 1: Capillary Electrophoresis of Piperazine Derivatives [12]

AnalyteChiral SelectorBGEResolution (Rs)Migration Time (min)
ChlorcyclizineSulfated-β-CD100 mM Phosphate (pH 6.0), 40% MeOH> 2.0~ 6-7
NorchlorcyclizineSulfated-β-CD100 mM Phosphate (pH 6.0), 40% MeOH> 2.0~ 7-8
NeobenodineSulfated-β-CD100 mM Phosphate (pH 6.0), 40% MeOH> 1.8~ 9-10

Table 2: HPLC of Piperazine-2-carboxylic Acid (after Enzymatic Resolution)

Data extracted from a patent and may not represent a fully optimized chromatographic method.

EnantiomerColumnMobile PhaseRetention Time (min)
(S)-piperazine-2-carboxylic acidNot specifiedNot fully specified4.42
(R)-piperazine-2-carboxylic acidNot specifiedNot fully specified4.82

Visualizations

General Workflow for Chiral Method Development

ChiralMethodDevelopment start Start: Racemic Piperazine-2-Carboxylic Acid direct_analysis Attempt Direct Separation? start->direct_analysis sfc_screen Screen SFC Columns (Polysaccharide, Crown Ether) direct_analysis->sfc_screen Yes derivatization Indirect Method: Derivatization (e.g., Marfey's) direct_analysis->derivatization No hplc_screen Screen HPLC Columns (Macrocyclic Glycopeptide, etc.) sfc_screen->hplc_screen No Separation optimize_sfc Optimize SFC Method (Modifier, Additives, Temp.) sfc_screen->optimize_sfc Partial Separation optimize_hplc Optimize HPLC Method (Mobile Phase, Additives) hplc_screen->optimize_hplc Partial Separation ce_screen Try Capillary Electrophoresis (Cyclodextrin Selector) hplc_screen->ce_screen No Separation optimize_sfc->hplc_screen Resolution < 1.5 end_success Successful Separation optimize_sfc->end_success Baseline Resolution optimize_hplc->ce_screen Resolution < 1.5 optimize_hplc->end_success Baseline Resolution optimize_ce Optimize CE Method (Selector Conc., pH, Voltage) ce_screen->optimize_ce Partial Separation ce_screen->derivatization No Separation optimize_ce->derivatization Resolution < 1.5 optimize_ce->end_success Baseline Resolution rp_hplc Separate Diastereomers on Achiral RP-HPLC (C18) derivatization->rp_hplc rp_hplc->end_success end_fail Further Method Development Required MarfeyReaction cluster_reactants Reactants cluster_products Products P2CA Piperazine-2-Carboxylic Acid (R/S Enantiomers) reaction + P2CA->reaction Marfey Marfey's Reagent (L-FDAA) Marfey->reaction Diastereomers Diastereomeric Mixture (L-R and L-S) arrow 40°C, Base reaction->arrow arrow->Diastereomers

References

Refinement of protocols for the synthesis of piperazine-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of piperazine-2-carboxamide derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide direct answers and solutions to specific issues that may arise during your experiments.

Question 1: I am observing a low yield in the amide coupling reaction between my piperazine-2-carboxylic acid scaffold and an amine. What are the potential causes and how can I improve the yield?

Answer: Low yields in the amide coupling step are a common issue and can be attributed to several factors. Here is a breakdown of potential causes and troubleshooting steps:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be activated to react with the amine. If the activation is inefficient, the reaction will not proceed to completion.

    • Solution: Ensure your coupling agents are fresh and anhydrous. Consider using a different coupling agent. Common choices include HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIC (diisopropylcarbodiimide) with an additive like DMAP (N,N-dimethylaminopyridine), or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride).[1][2][3] The choice of solvent can also be critical; DMF and DCM are commonly used.[1][2][3]

  • Steric Hindrance: If either the piperazine-2-carboxylic acid derivative or the amine is sterically hindered, the coupling reaction can be slow or inefficient.

    • Solution: Increase the reaction time and/or temperature. You might also consider using a less sterically hindered coupling agent.

  • Side Reactions: The activated carboxylic acid can be unstable and participate in side reactions. For instance, with carbodiimides like DIC or EDC, the activated O-acylisourea intermediate can rearrange to an unreactive N-acylurea.

    • Solution: Adding an activating agent like HOBt (Hydroxybenzotriazole) or OxymaPure can trap the O-acylisourea intermediate to form a more stable active ester, minimizing side reactions.

  • Base Selection: The choice and amount of base can be crucial. An inappropriate base or incorrect stoichiometry can lead to side reactions or incomplete deprotonation of the amine.

    • Solution: Diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are common non-nucleophilic bases used in these couplings.[1] Ensure you are using the correct equivalents, typically 2-3 equivalents relative to the carboxylic acid.

Question 2: I have identified an unexpected side product in my reaction mixture, a hydantoin derivative. How is this forming and how can I prevent it?

Answer: The formation of a hydantoin side product can occur if you are working with aromatic ureas at one of the substitution positions on the piperazine ring.[1] This is an intramolecular cyclization reaction.

  • Prevention:

    • Modify the Synthetic Route: If possible, alter your synthetic strategy to introduce the urea functionality at a later stage, after the core piperazine-2-carboxamide has been formed and other sensitive functionalities have been reacted.

    • Protecting Groups: Consider if the use of a protecting group on the urea nitrogen could prevent this cyclization. However, the deprotection conditions would need to be carefully chosen to avoid other side reactions.

    • Reaction Conditions: This cyclization may be promoted by certain reaction conditions (e.g., prolonged exposure to base or heat). Try to minimize reaction times and use milder conditions where possible.

Question 3: My final piperazine-2-carboxamide derivative is difficult to purify. What strategies can I employ for effective purification?

Answer: Purification challenges often arise from the polar nature of piperazine derivatives and the presence of closely related impurities.

  • Chromatography:

    • Column Chromatography: This is the most common method. For polar compounds, a polar stationary phase like silica gel can be effective. You may need to experiment with different solvent systems. A common approach is to use a gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate, methanol, or acetone). Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing of basic compounds on silica gel.

    • Reverse-Phase Chromatography (C18): If your compound is still too polar for normal-phase chromatography, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient may be a better option.

  • Crystallization: If your compound is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Acid-Base Extraction: The basic nitrogen atoms in the piperazine ring allow for purification via acid-base extraction. You can dissolve your crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate your product and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract your purified product back into an organic solvent.

Quantitative Data Summary

The following tables summarize quantitative data from various protocols for the synthesis of piperazine-2-carboxamide derivatives.

Table 1: Amide Coupling Conditions

Coupling AgentBaseSolventReaction TimeTemperatureYieldReference
HBTUDIEADMF6.5 hRoom Temp.High Purity[1]
DIC/DMAP-DCMOvernightRoom Temp.-[1]
EDC/DMAP-DCMOvernightRoom Temp.-[2][3]

Table 2: Flow Chemistry Conditions for Piperazine-2-carboxamide Synthesis

StepCatalystSolventTemperatureResidence TimeConversion/YieldReference
Nitrile HydrolysisZirconium HydroxideEthanol/H₂O100 °C20 minQuantitative Yield[4]
Pyrazine Reduction--100 °C-High Purity[4]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HBTU

  • Dissolve the piperazine-2-carboxylic acid derivative (1 equivalent) in anhydrous DMF.

  • Add the desired amine (1-1.2 equivalents).

  • Add HBTU (1-1.2 equivalents).

  • Add DIEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/DMAP

  • To a solution of the carboxylic acid (1.1 equivalents) in DCM, add EDC.HCl (1.1 equivalents) and DMAP (0.2 equivalents).[2][3]

  • Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10 minutes.[3]

  • Add the appropriate piperazine derivative (1 equivalent) to the mixture.[3]

  • Allow the mixture to stir overnight at room temperature.[3]

  • After completion, partition the mixture between DCM and a 5% NaHCO₃ solution.[2][3]

  • Dry the combined organic layer, filter, and evaporate under vacuum.[2][3]

  • Purify the crude product by flash chromatography.[3]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Steps start1 Piperazine-2-carboxylic acid (with protecting groups) coupling Amide Coupling (e.g., HBTU/DIEA or EDC/DMAP) start1->coupling start2 Amine (R-NH2) start2->coupling deprotection Protecting Group Removal (if necessary) coupling->deprotection functionalization N-Functionalization of Piperazine Ring deprotection->functionalization purification Purification (Chromatography/Crystallization) functionalization->purification product Final Piperazine-2-carboxamide Derivative purification->product

Caption: General experimental workflow for the synthesis of piperazine-2-carboxamide derivatives.

References

Strategies to minimize side reactions in (S)-Piperazine-2-carboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of (S)-Piperazine-2-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis. Our goal is to help you minimize side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the derivatization of this compound?

A1: The most prevalent side reactions involve the two amine groups and the carboxylic acid moiety. These include:

  • Di-substitution: Acylation or alkylation occurring on both the N1 and N4 nitrogens of the piperazine ring, leading to the formation of undesired symmetrical or unsymmetrical byproducts.[1][2][3] This is especially common when the piperazine is unprotected.

  • Racemization: Loss of stereochemical integrity at the C2 position, particularly under harsh reaction conditions (e.g., strong bases or high temperatures).

  • Polymerization: Under certain conditions, intermolecular reactions can lead to the formation of oligomeric or polymeric materials.

  • Intramolecular cyclization: Depending on the reagents used, intramolecular reactions can lead to the formation of bicyclic products.

  • Side reactions involving the carboxylic acid: If not properly protected or controlled, the carboxylic acid can interfere with reactions targeting the amine groups, for example, by reacting with coupling agents intended for amide bond formation at the N4 position.[4]

Q2: What is the most effective general strategy to prevent di-acylation or di-alkylation on the piperazine ring?

A2: The most effective strategy is the use of an orthogonal protecting group strategy .[5][6][7] This involves selectively protecting one of the piperazine nitrogens with a group that can be removed under conditions that do not affect other functional groups in the molecule. The most common protecting groups for this purpose are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Fluorenylmethyloxycarbonyl (Fmoc).[7][8] By protecting one nitrogen, you can selectively perform derivatization on the other nitrogen and then deprotect it if needed for further modification.

Q3: How do I choose the right protecting group (Boc, Cbz, Fmoc) for my synthesis?

A3: The choice of protecting group depends on the overall synthetic route and the stability of your molecule to the required deprotection conditions:

  • Boc (tert-Butoxycarbonyl): Stable to a wide range of conditions but is easily removed with strong acids like trifluoroacetic acid (TFA).[7] It is a good choice if your molecule is stable to acidic conditions.

  • Cbz (Carboxybenzyl): Stable to both acidic and basic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[8] This is an excellent option if your molecule contains acid- or base-labile groups but no functions that are sensitive to reduction.

  • Fmoc (Fluorenylmethyloxycarbonyl): Stable to acidic conditions and hydrogenolysis but is cleaved by mild bases, typically a solution of piperidine in DMF.[7] This is often used in solid-phase peptide synthesis and when other groups are acid-labile.

An orthogonal strategy would involve using two protecting groups that can be removed independently, for example, protecting one nitrogen with Boc and the other with Fmoc.[6][9]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low yield of the desired mono-substituted product and significant formation of a di-substituted byproduct.
Possible Cause Troubleshooting Step Explanation
Both piperazine nitrogens are unprotected. Implement an orthogonal protection strategy. Protect one nitrogen with a suitable protecting group (e.g., Boc) before proceeding with the derivatization of the other nitrogen.Protecting one nitrogen physically blocks it from reacting, thus ensuring mono-substitution.[5][10]
Incorrect stoichiometry of reagents. Use a slight excess (1.1-1.2 equivalents) of the piperazine starting material relative to the acylating or alkylating agent if mono-substitution is desired without protection.While less reliable than using a protecting group, having an excess of the piperazine can statistically favor mono-substitution.
Reaction temperature is too high. Lower the reaction temperature. Many acylation and alkylation reactions can be performed at 0 °C or even lower temperatures to improve selectivity.Higher temperatures can overcome the activation energy for the second substitution, leading to more di-substituted product.
Issue 2: The final product shows a loss of optical purity (racemization).
Possible Cause Troubleshooting Step Explanation
Use of a strong base. Use a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) instead of stronger bases like sodium hydroxide or potassium carbonate.Strong bases can deprotonate the alpha-carbon to the carboxylic acid, leading to racemization.
Prolonged reaction times at elevated temperatures. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times, especially at high temperatures.The risk of racemization increases with time and temperature.
Harsh deprotection conditions. Choose a protecting group that can be removed under mild conditions. For example, if your molecule is sensitive, avoid strong acid deprotection of a Boc group and consider a Cbz group that can be removed by hydrogenation.[8]The stereocenter can be sensitive to the conditions used to remove protecting groups.
Issue 3: Difficulty in purifying the product from starting materials or byproducts.

| Possible Cause | Troubleshooting Step | Explanation | | Similar polarity of product and impurities. | If the byproduct is the di-substituted piperazine, consider using a protecting group strategy to avoid its formation in the first place. If dealing with unreacted starting material, consider a different workup procedure. For example, an acid wash can remove unreacted piperazine. | Prevention of byproduct formation is the best strategy. If byproducts are present, chromatographic separation may be necessary. The choice of protecting group can also alter the polarity of the molecule, aiding in purification. | | Product is highly water-soluble. | After aqueous workup, saturate the aqueous layer with a salt like NaCl before extraction with an organic solvent to reduce the solubility of the product in the aqueous phase. Alternatively, consider using a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Lyophilization of the aqueous phase can also be an option if the product is not volatile. | The zwitterionic nature of the unprotected amino acid can make it highly soluble in water. |

Quantitative Data Summary

The following table summarizes typical yields for mono-N-acylation of piperazine derivatives, highlighting the effectiveness of using a protecting group.

Starting Material Acylating Agent Reaction Conditions Yield of Mono-acylated Product Yield of Di-acylated Product Reference
Piperazine (unprotected)Acyl ChlorideTEA, DCM, rt40-60%20-40%General observation[1]
N-Boc-piperazineAcyl ChlorideTEA, DCM, rt>90%Not observedBased on principles of protecting group chemistry[10]
This compound (unprotected)Acetyl ChlorideDIPEA, CH₂Cl₂, 0°C to rtMixture of productsSignificant di-acylationInferred from general reactivity[2]
(S)-1-Boc-piperazine-2-carboxylic acidBenzoyl ChlorideDIPEA, CH₂Cl₂, 0°C to rt>85%Not observedBased on standard protocols

Experimental Protocols

Protocol 1: Mono-N-Boc Protection of this compound

This protocol describes the selective protection of the N4 nitrogen.

  • Dissolution: Suspend this compound dihydrochloride (1.0 eq) in a mixture of dioxane and water (e.g., 2:1 ratio).

  • Basification: Cool the mixture to 0 °C and add a base such as sodium hydroxide (2.5 eq) dissolved in water. Stir until the starting material dissolves.

  • Addition of Boc-anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the aqueous residue with a non-polar solvent like diethyl ether or hexanes to remove unreacted Boc₂O.

  • Acidification and Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid). Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can often be used without further purification.

Protocol 2: Acylation of N-Boc-(S)-Piperazine-2-carboxylic acid

This protocol describes the acylation of the unprotected N1 nitrogen.

  • Dissolution: Dissolve N-Boc-(S)-Piperazine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 - 2.0 eq).

  • Addition of Acylating Agent: Cool the mixture to 0 °C and add the acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Reaction: Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection Step 1: Protection cluster_derivatization Step 2: Derivatization cluster_deprotection Step 3: Deprotection (Optional) cluster_product Final Product start This compound boc_protection N-Boc Protection (Boc₂O, Base) start->boc_protection Selectivity acylation N-Acylation (RCOCl, Base) boc_protection->acylation alkylation N-Alkylation (R-X, Base) boc_protection->alkylation deprotection Boc Deprotection (TFA or HCl) acylation->deprotection alkylation->deprotection product Mono-derivatized Product deprotection->product

Caption: Workflow for selective mono-derivatization.

side_reaction_logic cluster_pathways Reaction Pathways cluster_strategy Mitigation Strategy start Unprotected Piperazine desired Desired Mono-substitution start->desired R-X (1 eq) undesired Undesired Di-substitution start->undesired R-X (>1 eq) or harsh conditions strategy Use Orthogonal Protecting Group (e.g., N-Boc) strategy->desired Enables strategy->undesired Prevents

Caption: Logic of preventing di-substitution side reactions.

References

Enhancing the stability of (S)-Piperazine-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (S)-Piperazine-2-carboxylic acid in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, the presence of oxidizing agents, and the presence of metal ions. The molecule contains secondary amine groups and a carboxylic acid, which are susceptible to various degradation pathways.

Q2: What is the expected shelf-life of this compound in a standard aqueous buffer?

A2: The shelf-life is highly dependent on the storage conditions. For optimal stability, it is recommended to store aqueous solutions at low temperatures (2-8°C or frozen) and protected from light.[1] Long-term storage at room temperature is generally not advised due to the potential for gradual degradation.[1]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemistry of the piperazine ring and carboxylic acid functional group, the primary degradation pathways are likely to be:

  • Oxidation: The secondary amine groups are susceptible to oxidation, which can be accelerated by the presence of metal ions (like Cu²⁺) or peroxides.[2] This can lead to the formation of N-oxides, ring-opening products, or other oxidative degradation products.

  • Thermal Degradation: At elevated temperatures, decarboxylation or reactions involving the amine groups can occur. Studies on piperazine have shown formation of products like N-formylpiperazine at high temperatures.[2]

  • Photodegradation: Exposure to UV light can potentially lead to the formation of radical species and subsequent degradation.

  • Reaction with Aldehydes/Ketones: The secondary amine groups can react with aldehyde or ketone impurities present in solvents to form adducts.

Q4: How can I monitor the stability of my this compound solution?

A4: The most effective way to monitor stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). This method should be able to separate the intact this compound from any potential degradation products. Periodic analysis of the solution for the appearance of new peaks or a decrease in the main peak area will indicate the extent of degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptom: You observe new, unexpected peaks in the HPLC chromatogram of your this compound solution that were not present in the initial analysis.

Possible Cause & Solution:

Possible CauseTroubleshooting Steps
Degradation The new peaks are likely degradation products. To identify the cause, a forced degradation study is recommended (see Experimental Protocol 1). This will help in characterizing the degradation products under various stress conditions (acid, base, oxidative, thermal, photolytic).
Contamination The solution may be contaminated. Prepare a fresh solution using high-purity solvents and reagents and re-analyze.
Solvent Impurities Aldehyde impurities in solvents like methanol can react with the piperazine nitrogens. Use fresh, high-purity HPLC-grade solvents.
Issue 2: Decrease in Assay Value or Potency

Symptom: The concentration of this compound in your stock or working solution has decreased over time.

Possible Cause & Solution:

Possible CauseTroubleshooting Steps
Improper Storage The solution may have been stored at an inappropriate temperature or exposed to light. Store solutions at 2-8°C or frozen at -20°C, and always in amber vials or protected from light.[1]
pH Effects The pH of the solution may be promoting hydrolysis or other degradation pathways. Buffer the solution to a pH where the compound is most stable (typically near neutral, but requires experimental verification).
Oxidative Degradation The presence of dissolved oxygen or trace metal ions can catalyze oxidation.[2] Consider de-gassing the solvent before preparing the solution or using a chelating agent like EDTA if metal ion contamination is suspected.

Data Presentation

The following table summarizes the typical conditions used in a forced degradation study to intentionally degrade the molecule to an extent (typically 5-20%) that allows for the identification of degradation products and the validation of a stability-indicating method.[3]

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl60°C24 hoursRing-opening products, Amides
Base Hydrolysis 0.1 M NaOH60°C24 hoursRing-opening products
Oxidation 3% H₂O₂Ambient24 hoursN-oxides, Ethylenediamine, Formates[2]
Thermal Degradation Solid or Solution80°C48 hoursN-formylpiperazine, Decarboxylation products[2]
Photodegradation UV Light (254 nm)Ambient24 hoursVarious photolytic products

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound and to test the specificity of a stability-indicating HPLC method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final peroxide concentration of 3%. Keep at room temperature.

  • Thermal Degradation: Incubate a vial of the stock solution at 80°C.

  • Photolytic Degradation: Expose a vial of the stock solution to UV light (254 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil and kept alongside.

  • Sampling and Analysis: Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before dilution. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using the HPLC method described in Protocol 2.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Note: this compound lacks a strong UV chromophore, which makes direct UV detection at low concentrations challenging. Derivatization is often required for sensitive detection.[4] This protocol outlines a method using pre-column derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl).

Instrumentation and Reagents:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Analytical column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Buffer (e.g., phosphate or acetate), NBD-Cl solution.

Methodology:

  • Derivatization:

    • To 1 mL of your sample solution, add an excess of NBD-Cl solution (prepared in acetonitrile).

    • Heat the mixture at 60°C for 30 minutes.

    • Cool the solution to room temperature.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Buffer (A) and Acetonitrile (B). For example:

      • 0-20 min: 10% B to 90% B

      • 20-25 min: 90% B

      • 25-30 min: 90% B to 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Dependent on the NBD-derivative's absorbance maximum (typically in the visible range).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject a derivatized standard of this compound to determine its retention time.

    • Inject the derivatized samples from the forced degradation study.

    • Assess the chromatograms for the separation of the parent peak from any new peaks (degradation products). The use of a PDA detector is highly recommended to check for peak purity.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (0.1M HCl, 60°C) HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base Basic (0.1M NaOH, 60°C) Base->HPLC Oxidative Oxidative (3% H₂O₂) Oxidative->HPLC Thermal Thermal (80°C) Thermal->HPLC Photo Photolytic (UV Light) Photo->HPLC Identify Identify & Quantify Degradation Products HPLC->Identify Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidative Stock->Thermal Stock->Photo

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound Oxidized N-Oxides / Ring-Opened Products Parent->Oxidized Oxidation (e.g., H₂O₂) Formylated N-Formylpiperazine Derivatives Parent->Formylated Thermal Stress Decarboxylated Piperazine Parent->Decarboxylated High Heat

Caption: Potential degradation pathways.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (S)- and (R)-Piperazine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereospecific interactions of piperazine-2-carboxylic acid derivatives reveals the critical role of chirality in determining their biological efficacy. This guide provides a comparative overview of the reported activities of (S)- and (R)-enantiomers, highlighting their potential in drug discovery and development. While direct comparative studies on the enantiomers of the same derivative are limited, the available data underscores the significance of stereochemistry in target engagement and overall pharmacological profile.

The piperazine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a chiral center at the C-2 position of the piperazine ring gives rise to (S)- and (R)-enantiomers, which can exhibit distinct pharmacological properties. This guide synthesizes the available scientific literature to compare the biological activities of these stereoisomers, focusing on their anticholinesterase and antimicrobial effects.

Anticholinesterase Activity: A Case Study

A study on a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease, provides valuable insights into their structure-activity relationships. While the study did not resolve and compare the individual enantiomers, the potent activity of the racemic compounds highlights the potential of this scaffold.

One of the most active compounds identified was 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, which demonstrated remarkable inhibitory activity against BChE with a Ki value of 1.6 ± 0.08 nM.[1] This potency underscores the importance of the substituents on the piperazine ring in dictating the inhibitory potential.

Table 1: Anticholinesterase Activity of 1,4-Disubstituted Piperazine-2-Carboxylic Acid Derivatives [1]

Compound IDR1R2Target EnzymeKi (µM)
1 2-Cl-benzylHAChE> 100
2 2-Cl-benzylHBChE0.0016 ± 0.00008
3 4-Cl-benzylHAChE10.18 ± 1.00
4 4-Cl-benzylHBChE> 100

Note: The data presented is for racemic mixtures.

Antimicrobial Activity

The Importance of Stereochemistry

The differential biological activity between enantiomers is a well-established principle in pharmacology. The three-dimensional arrangement of a molecule can significantly influence its binding affinity to a biological target. It is highly probable that the (S)- and (R)-enantiomers of piperazine-2-carboxylic acid derivatives will exhibit different potencies and selectivities for their respective targets. Future research focusing on the synthesis and biological evaluation of individual enantiomers is crucial to fully elucidate their therapeutic potential and to develop safer and more effective drugs.

Experimental Protocols

Anticholinesterase Activity Assay (Ellman's Method)

The inhibitory activity against AChE and BChE can be determined spectrophotometrically using a modified Ellman's method. The assay is typically performed in a 96-well microplate.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (piperazine-2-carboxylic acid derivatives)

  • Donepezil or Tacrine (as a reference standard)

Procedure:

  • Prepare solutions of the enzymes, substrates (ATCI and BTCI), and DTNB in phosphate buffer.

  • Add the enzyme solution to the wells of the microplate, followed by the test compound at various concentrations.

  • Incubate the enzyme and inhibitor for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE) and DTNB to the wells.

  • Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate) at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined from the IC50 values using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • Test compounds

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Inoculum of the microorganism adjusted to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate broth in the wells of a 96-well microplate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Experimental Workflows

To illustrate the logical flow of the experimental procedures, the following diagrams were created using the DOT language.

Anticholinesterase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_substrate Prepare Substrate & DTNB add_substrate Add Substrate & DTNB prep_substrate->add_substrate add_enzyme->add_inhibitor incubate Incubate Enzyme & Inhibitor add_inhibitor->incubate incubate->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure calculate_rate Calculate Reaction Rate measure->calculate_rate determine_ic50 Determine IC50/Ki calculate_rate->determine_ic50

Caption: Workflow for the anticholinesterase activity assay.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Compound Dilutions add_compounds Add Compounds to Plate prep_compounds->add_compounds prep_inoculum Prepare Microbial Inoculum add_inoculum Add Inoculum to Plate prep_inoculum->add_inoculum add_compounds->add_inoculum incubate Incubate Plates add_inoculum->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for the antimicrobial susceptibility testing.

References

(S)-Piperazine-2-carboxylic Acid: A Validated Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Performance with Alternative Scaffolds Supported by Experimental Data

The (S)-piperazine-2-carboxylic acid moiety has emerged as a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, chirality, and versatile points for chemical modification. This guide provides a comprehensive validation of its role in drug design, presenting a comparative analysis with alternative scaffolds, supported by quantitative data, detailed experimental protocols, and visualization of its interaction with key biological pathways. This information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design of novel therapeutics.

Superior Pharmacological Profile: A Data-Driven Comparison

The strategic incorporation of the this compound scaffold can significantly influence the pharmacological properties of a drug candidate. Its inherent chirality and the presence of two nitrogen atoms allow for precise three-dimensional orientation of substituents and modulation of physicochemical properties such as basicity and solubility.[1][2]

Comparative Analysis of Physicochemical Properties

The choice between different heterocyclic scaffolds is a critical decision in drug design, impacting a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The this compound scaffold offers distinct advantages over other commonly used heterocyclic cores.

PropertyThis compoundPiperidinePyrrolidineKey Considerations in Drug Design
pKa pKa1: ~5.5, pKa2: ~9.8[3]~11.2[3]~11.3[4]The dual pKa of piperazine allows for finer tuning of basicity and solubility, which can be crucial for optimizing oral absorption and minimizing off-target effects.[3]
Lipophilicity (logP) Lower (more hydrophilic)HigherModerateThe inherent hydrophilicity of the piperazine core can improve aqueous solubility, a desirable property for many drug candidates.[1]
Conformational Flexibility Prefers a chair conformationPrefers a rigid chair conformationMore flexible envelope/twist conformationsThe defined conformation of the piperazine ring can lead to higher binding affinity by reducing the entropic penalty upon binding to a target.
Metabolic Stability Can be a site of metabolismCan be more stable depending on substitutionSusceptible to ring oxidationThe nitrogen atoms of the piperazine ring can be susceptible to metabolism; however, substitution patterns can be designed to enhance stability.
Performance in Central Nervous System (CNS) Drug Discovery

The piperazine scaffold is frequently employed in the development of drugs targeting the central nervous system.[2] Derivatives of this compound have shown significant potential as ligands for various CNS receptors, including dopamine and serotonin receptors.

Table 1: Comparative Binding Affinities of Piperazine-Based Ligands for Dopamine and Serotonin Receptors

Compound/ScaffoldTarget ReceptorBinding Affinity (Ki, nM)Reference
Piperazine Derivative 6a 5-HT1A1.28[5]
Arylpiperazine Derivative5-HT1A0.5 - 0.6[2]
Piperazine-based CompoundD253[6][7][8]
Piperidine-based Compound 5 σ13.64[9]
Piperazine-based Compound 4 σ11531[9]

These data highlight the high affinity that can be achieved with piperazine-containing compounds for key CNS targets. Notably, in a direct comparison, a piperidine-containing compound showed significantly higher affinity for the sigma-1 receptor than its piperazine analogue, demonstrating the profound impact of scaffold choice on receptor selectivity.[9]

Application in Oncology Drug Design

The versatility of the piperazine scaffold extends to oncology, where it is a component of numerous approved anticancer drugs.[10] Its ability to serve as a linker and to orient pharmacophoric groups has been instrumental in the development of potent and selective kinase inhibitors and other anticancer agents.

Table 2: Anticancer Activity of Piperazine-Containing Compounds

CompoundCancer Cell LineActivity (GI50, µM)Reference
Vindoline-Piperazine Conjugate 23 MDA-MB-468 (Breast Cancer)1.00[11]
Vindoline-Piperazine Conjugate 25 HOP-92 (Non-Small Cell Lung Cancer)1.35[11]
Quinoxalinyl–piperazine derivativeVariousG2/M cell cycle inhibitor[8]
Thiazolinylphenyl-piperazine 21-26 MDA-MB231 (Breast Cancer)Highly cytotoxic[8]

These findings underscore the potential of the piperazine scaffold in the design of novel anticancer agents with significant potency against various cancer cell lines.

Key Signaling Pathways Modulated by Piperazine-Containing Ligands

Understanding the downstream signaling pathways of G-protein coupled receptors (GPCRs) targeted by piperazine-containing drugs is crucial for elucidating their mechanism of action.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are coupled to the Gi/o family of G-proteins.[12][13] Activation of D2 receptors by an agonist, which can be a piperazine-containing ligand, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[12][13] This, in turn, reduces the activity of protein kinase A (PKA).

Dopamine_D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Ligand Piperazine Ligand (Agonist) Ligand->D2R Binds ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Serotonin_5HT1A_Signaling cluster_membrane Cell Membrane HT1A_R 5-HT1A Receptor G_protein Gi/o Protein HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Ligand Piperazine Ligand (Agonist) Ligand->HT1A_R Binds ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Synthesis_Workflow Start This compound dihydrochloride Step1 Dissolve in Methanol Add Triethylamine Start->Step1 Step2 Add Di-tert-butyl dicarbonate (Boc)2O in Methanol (dropwise) Step1->Step2 Step3 Stir overnight at 50°C Step2->Step3 Step4 Evaporate to dryness Step3->Step4 Step5 Admix with water Adjust pH to 2 with 1N HCl Step4->Step5 Step6 Extract with Ethyl Acetate Step5->Step6 Step7 Dry organic phase over MgSO4 and evaporate Step6->Step7 Product (S)-1-Boc-piperazine-2-carboxylic acid Step7->Product Amide_Coupling_Workflow Reagents Carboxylic Acid EDC.HCl HOBt Activation Stir for 1 hour (Carboxylic Acid Activation) Reagents->Activation Solvent DCM or DMF Solvent->Activation Reaction Add Piperazine derivative Stir overnight at room temperature Activation->Reaction Piperazine This compound derivative Piperazine->Reaction Workup Aqueous work-up Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Piperazine-2-carboxamide Purification->Product

References

Efficacy comparison of different chiral resolution methods for piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of piperazine-2-carboxylic acid are valuable chiral building blocks in the synthesis of numerous pharmaceuticals. The efficient separation of its racemic mixture into pure enantiomers is a critical step in drug development and manufacturing. This guide provides an objective comparison of the primary chiral resolution methods for piperazine-2-carboxylic acid: enzymatic resolution, diastereomeric salt crystallization, and chromatographic separation. The performance of each method is evaluated based on key metrics such as enantiomeric excess (ee), diastereomeric excess (de), and yield, supported by experimental data from scientific literature.

At a Glance: Performance Comparison

MethodSubstrateReagent/EnzymeDiastereomeric Excess (de)Enantiomeric Excess (ee)Yield
Enzymatic Resolution Piperazine-2-carboxamideKlebsiella terrigenaN/A>99% (S-acid)41%
Piperazine-2-carboxamideBurkholderia sp.N/A99% (R-acid)22%
N-Boc-piperazine-2-carboxylic acid methyl esterLipase A from Candida antarctica (CAL-A)N/A>99%~50%
Diastereomeric Salt Crystallization Racemic piperazine-2-carboxylic acidL-Tartaric acid>98%>98% (after liberation)High (qualitative)
Chromatographic Separation Racemic N-Boc-piperazine-2-carboxylic acidChiral Stationary Phase (e.g., polysaccharide-based)N/A>99%High (analytical)

Methodologies and Experimental Protocols

This section details the experimental protocols for each of the compared chiral resolution methods, providing a practical guide for laboratory application.

Enzymatic Resolution

Enzymatic resolution has proven to be a highly effective and selective method for the chiral resolution of piperazine-2-carboxylic acid derivatives. This method often utilizes enzymes like lipases or amidases to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

This protocol describes the kinetic resolution of racemic piperazine-2-carboxamide using whole bacterial cells containing stereoselective amidases.

Materials:

  • Racemic piperazine-2-carboxamide

  • Klebsiella terrigena DSM 9174 (for S-enantiomer) or Burkholderia sp. DSM 9925 (for R-enantiomer)

  • Phosphate buffer (pH 7.5)

  • Centrifuge

  • Ion-exchange chromatography column

Procedure:

  • Biocatalyst Preparation: Cultivate the selected bacterial strain in a suitable medium. Harvest the cells by centrifugation and wash with phosphate buffer.

  • Enzymatic Reaction: Prepare a suspension of the bacterial cells in a phosphate buffer (pH 7.5). Add racemic piperazine-2-carboxamide to the suspension.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for a specified period, monitoring the conversion by HPLC.

  • Separation: After the desired conversion is reached (typically around 50%), separate the cells from the reaction mixture by centrifugation.

  • Product Isolation: The supernatant contains the desired carboxylic acid and the unreacted amide. Adjust the pH of the supernatant to facilitate the separation of the acid and amide by ion-exchange chromatography.

  • Purification: Further purify the isolated enantiomer of piperazine-2-carboxylic acid by recrystallization.

Enzymatic_Resolution cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification racemate Racemic Piperazine-2-carboxamide reaction_mixture Reaction Mixture (Substrate + Biocatalyst in Buffer) racemate->reaction_mixture enzyme Whole Cell Biocatalyst (e.g., Klebsiella terrigena) enzyme->reaction_mixture centrifugation Centrifugation reaction_mixture->centrifugation chromatography Ion-Exchange Chromatography centrifugation->chromatography s_acid (S)-Piperazine-2-carboxylic acid chromatography->s_acid r_amide (R)-Piperazine-2-carboxamide chromatography->r_amide

Enzymatic resolution workflow for piperazine-2-carboxamide.

Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic piperazine-2-carboxylic acid with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

The following is a general protocol for the resolution of a racemic carboxylic acid using a chiral base. Specific conditions for piperazine-2-carboxylic acid may require optimization.

Materials:

  • Racemic piperazine-2-carboxylic acid

  • Chiral resolving agent (e.g., L-tartaric acid, (R)-(+)-α-methylbenzylamine)

  • Suitable solvent (e.g., ethanol, methanol, water, or mixtures thereof)

  • Crystallization vessel

  • Filtration apparatus

Procedure:

  • Salt Formation: Dissolve the racemic piperazine-2-carboxylic acid in a suitable solvent, gently heating if necessary. In a separate container, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

  • Mixing and Crystallization: Combine the two solutions. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may increase the yield.

  • Isolation of Diastereomer: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH to liberate the free enantiomer of piperazine-2-carboxylic acid.

  • Extraction and Purification: Extract the liberated enantiomer with a suitable organic solvent. Dry the organic layer and evaporate the solvent to obtain the purified enantiomer. The enantiomeric excess should be determined by chiral HPLC.

Diastereomeric_Salt_Crystallization cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation & Liberation racemic_acid Racemic Piperazine-2-carboxylic acid salt_formation Diastereomeric Salt Formation in Solution racemic_acid->salt_formation chiral_base Chiral Resolving Agent (e.g., L-Tartaric Acid) chiral_base->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble liberation Liberation of Free Acid less_soluble->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer

Workflow for diastereomeric salt crystallization.

Chromatographic Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs), offer direct separation of enantiomers. These methods are highly efficient, especially for analytical purposes, and can be scaled up for preparative separations.

The following is a general protocol for the preparative chiral HPLC separation of a racemic carboxylic acid. The specific CSP and mobile phase composition will need to be optimized for piperazine-2-carboxylic acid.

Materials:

  • Racemic piperazine-2-carboxylic acid (or a suitable derivative like N-Boc protected ester)

  • Preparative chiral HPLC system

  • Chiral stationary phase (e.g., polysaccharide-based column like Chiralcel® OD or Chiralpak® AD)

  • Mobile phase (e.g., hexane/isopropanol with a small amount of trifluoroacetic acid for acidic compounds)

  • Fraction collector

Procedure:

  • Method Development: Develop an analytical method on a smaller scale to determine the optimal CSP and mobile phase that provides good separation of the enantiomers.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase at a high concentration suitable for preparative scale injections.

  • Preparative Separation: Inject the sample onto the preparative chiral column. The enantiomers will travel through the column at different rates and elute as separate peaks.

  • Fraction Collection: Use a fraction collector to collect the eluent corresponding to each enantiomeric peak into separate vessels.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the isolated, pure enantiomers.

  • Purity Analysis: Determine the enantiomeric excess of each fraction using the analytical chiral HPLC method.

Chromatographic_Separation cluster_prep Preparation cluster_separation_process Separation cluster_collection Collection & Isolation racemic_mixture Racemic Mixture in Mobile Phase injection Injection onto Chiral Column racemic_mixture->injection elution Elution with Mobile Phase injection->elution fraction_collector Fraction Collection elution->fraction_collector enantiomer_1 Enantiomer 1 fraction_collector->enantiomer_1 enantiomer_2 Enantiomer 2 fraction_collector->enantiomer_2 solvent_removal Solvent Removal enantiomer_1->solvent_removal enantiomer_2->solvent_removal pure_enantiomers Isolated Pure Enantiomers solvent_removal->pure_enantiomers

Workflow for preparative chiral chromatographic separation.

Conclusion

The choice of the most suitable chiral resolution method for piperazine-2-carboxylic acid depends on several factors, including the desired scale of separation, the required enantiomeric purity, and economic considerations.

  • Enzymatic resolution offers high selectivity and can provide enantiomers with excellent purity. It is particularly advantageous for its mild reaction conditions and environmental friendliness.

  • Diastereomeric salt crystallization is a well-established and cost-effective method suitable for large-scale production, though it may require significant optimization of crystallization conditions.

  • Chromatographic separation provides a direct and often rapid method for obtaining highly pure enantiomers. While analytical scale separations are straightforward, scaling up to preparative quantities can be more resource-intensive.

For researchers and drug development professionals, a thorough evaluation of these methods based on the specific project requirements is crucial for the successful and efficient production of enantiomerically pure piperazine-2-carboxylic acid.

A Comparative Analysis of the Biological Activity of (S)-Piperazine-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Piperazine-2-carboxylic acid, a chiral heterocyclic compound, serves as a versatile scaffold in medicinal chemistry, leading to the development of a diverse range of biologically active analogs. While the parent molecule itself exhibits limited intrinsic activity at many common biological targets, its derivatives have shown significant potential in modulating the activity of various enzymes and receptors. This guide provides a comparative overview of the biological activities of this compound analogs, focusing on their roles as cholinesterase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and NMDA receptor antagonists.

Data Presentation

The following tables summarize the quantitative biological activity data for various analogs of this compound.

Table 1: Cholinesterase Inhibitory Activity of this compound Analogs [1]

Compound IDStructureTargetKᵢ (µM)Selectivity Index (AChE/BChE)
This compound (Structure not shown)AChE / BChENot Reported-
4c 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acidAChE10.18 ± 1.00~17.90
7b 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acidBChE0.0016 ± 0.00008~0.000045
Donepezil (Reference) (Structure not shown)AChE / BChE12.5 ± 2.6 (BChE)-
Tacrine (Reference) (Structure not shown)AChE / BChE0.0173 ± 0.0023 (BChE)-

Kᵢ: Inhibitory constant. A lower Kᵢ value indicates higher potency. Selectivity Index: Ratio of BChE Kᵢ to AChE Kᵢ. A value > 1 indicates selectivity for AChE, while a value < 1 indicates selectivity for BChE.

Table 2: Soluble Epoxide Hydrolase (sEH) Inhibitory Activity of a Piperazine-Containing Chromone-2-carboxamide

Compound IDStructureTargetIC₅₀ (µM)
This compound (Structure not shown)sEHNot Reported
Compound 7 Chromone-2-amide derivative with a benzyl piperidineHuman sEH1.75

IC₅₀: Half-maximal inhibitory concentration. A lower IC₅₀ value indicates higher potency.

Table 3: NMDA Receptor Antagonist Activity of Piperazine-2,3-dicarboxylic Acid Analogs [2][3][4]

Compound IDStructureTarget (NR2 Subunit)Kᵢ (nM)
This compound (Structure not shown)NMDA ReceptorNot Reported
PPDA [(-)-isomer] (2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acidNR2A80
NR2B110
NR2C40
NR2D50
UBP141 (2R,3S)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acidNR2DHigh Affinity
UBP145 (2R,3S)-1-(9-bromophenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acidNR2DHigh Affinity

Kᵢ: Inhibitory constant. A lower Kᵢ value indicates higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Modified Ellman's Method)[1]

This spectrophotometric method is used to determine the in vitro inhibitory activity of compounds against AChE from Electrophorus electricus and BChE from equine serum.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Phosphate buffer (pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • Test compounds (analogs of this compound)

  • 96-well microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Enzyme Addition: Add the AChE or BChE enzyme solution to the wells.

  • Pre-incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

  • Initiation of Reaction: Add the substrate (ATCI for AChE or BTCI for BChE) to start the enzymatic reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm at regular intervals using a microplate reader. The yellow color is produced from the reaction of thiocholine (product of substrate hydrolysis) with DTNB.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The inhibitory constant (Kᵢ) is then calculated from dose-response curves.

Soluble Epoxide Hydrolase (sEH) Inhibitor Assay

This fluorometric assay is used to screen for inhibitors of human soluble epoxide hydrolase.

Materials:

  • Human soluble epoxide hydrolase (sEH) enzyme

  • Assay buffer

  • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • Test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well black microplate, add the assay buffer, the test compound, and the sEH enzyme.

  • Pre-incubation: Incubate the plate at room temperature for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the sEH substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence intensity (e.g., excitation at 330 nm and emission at 465 nm) over time. The hydrolysis of the non-fluorescent substrate by sEH produces a highly fluorescent product.

  • Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The percent inhibition is calculated by comparing the rates of the inhibited and uninhibited reactions. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow.

Cholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse Acetylcholine (ACh) Acetylcholine (ACh) ACh_Receptor Acetylcholine Receptor Acetylcholine (ACh)->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine (ACh)->AChE Hydrolyzed by Postsynaptic_Neuron Postsynaptic Neuron (Signal Transduction) ACh_Receptor->Postsynaptic_Neuron Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibitor This compound Analog Inhibitor->AChE Inhibits

Caption: Cholinesterase Inhibition Signaling Pathway.

sEH_Signaling_Pathway cluster_pathway Soluble Epoxide Hydrolase (sEH) Pathway PUFAs Polyunsaturated Fatty Acids (PUFAs) CYP450 Cytochrome P450 PUFAs->CYP450 Metabolized by EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolyzed by DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) sEH->DHETs Inhibitor Piperazine Analog Inhibitor->sEH Inhibits

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor Complex Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Co-agonist Ion_Channel Ion Channel (Ca²⁺, Na⁺) NMDA_Receptor->Ion_Channel Opens Postsynaptic_Neuron Postsynaptic Neuron (Ca²⁺ Signaling) Ion_Channel->Postsynaptic_Neuron Ion Influx Antagonist Piperazine-2,3-dicarboxylic acid Analog Antagonist->NMDA_Receptor Blocks Glutamate Binding

Caption: NMDA Receptor Antagonism Mechanism.

Experimental_Workflow Start Start: Synthesize Analogs Screening In vitro Biological Screening (e.g., Enzyme Inhibition Assay) Start->Screening Determine_Potency Determine Potency (IC₅₀ / Kᵢ values) Screening->Determine_Potency SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_Potency->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In vivo Efficacy and Safety Studies Lead_Optimization->In_Vivo_Studies End End: Candidate Drug In_Vivo_Studies->End

References

A Comparative Guide to the Spectroscopic Validation of (S)-Piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of spectroscopic techniques for the structural validation of (S)-Piperazine-2-carboxylic acid, a crucial intermediate in pharmaceutical development.[1] By presenting objective experimental data and detailed protocols, we aim to equip researchers with the necessary tools for unambiguous structural confirmation.

Introduction to Spectroscopic Validation

This compound is a heterocyclic compound that serves as a vital building block in the synthesis of various therapeutic agents. Its specific stereochemistry and functional groups necessitate rigorous structural confirmation to ensure the identity, purity, and ultimate efficacy of the final active pharmaceutical ingredient (API). Spectroscopic analysis provides a powerful, non-destructive suite of tools to elucidate the molecular structure by probing the interactions of molecules with electromagnetic radiation.

This guide focuses on four primary spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will compare the spectroscopic data of this compound with its parent compound, Piperazine, to highlight the distinct spectral features introduced by the chiral carboxylic acid moiety.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and Piperazine.

¹H NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule.

Compound Solvent Chemical Shift (δ) ppm & Multiplicity Assignment
This compound D₂O~3.8 - 4.0 (m, 1H)H-2 (proton on the chiral carbon)
~3.0 - 3.5 (m, 6H)H-3, H-5, H-6 (piperazine ring protons)
Piperazine [2]D₂O2.68 (s, 8H)H-2, H-3, H-5, H-6 (equivalent ring protons)

Note: The NH and OH protons in this compound would typically appear as broad singlets, but are exchanged with deuterium in D₂O and thus become silent in the spectrum. The chemical shifts for this compound are estimated based on its structure, as exact literature values for peak assignments are not consistently available.

¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy identifies the different carbon environments in a molecule.

Compound Solvent Chemical Shift (δ) ppm Assignment
This compound D₂O~175 - 180C=O (Carboxylic acid carbon)
~55 - 60C-2 (Chiral carbon)
~40 - 50C-3, C-5, C-6 (Piperazine ring carbons)
Piperazine [2]-47.9C-2, C-3, C-5, C-6 (equivalent ring carbons)

Note: Chemical shifts for this compound are predicted based on typical ranges for these functional groups. The presence of the electron-withdrawing carboxyl group deshields the adjacent C-2, shifting it downfield compared to the other ring carbons.[3]

Mass Spectrometry Data

Mass spectrometry determines the molecular weight and provides structural clues through fragmentation patterns.

Compound Ionization Mode Molecular Ion (M⁺) or [M+H]⁺ (m/z) Key Fragment Ions (m/z)
This compound ESI+131.0885 (Loss of COOH group), 56, 44
Piperazine EI86.1456, 43, 28

Note: The molecular weight of this compound is 130.15 g/mol .[4][5][6] Fragmentation patterns for piperazine derivatives often involve cleavage of the ring and loss of substituents.[2][7]

Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies functional groups based on their characteristic vibrational frequencies.

Compound Vibrational Mode Characteristic Absorption (cm⁻¹)
This compound O-H stretch (Carboxylic acid)2500 - 3300 (very broad)[3][8]
C=O stretch (Carboxylic acid)1710 - 1760[3][8]
N-H stretch (Amine)3200 - 3500
C-N stretch1000 - 1250
Piperazine N-H stretch~3290
C-H stretch2800 - 3000
C-N stretch1049, 1120, 1186

Note: The most telling features for this compound are the extremely broad O-H stretch and the strong C=O carbonyl absorption, which are absent in the spectrum of piperazine.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample (e.g., this compound) in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.[2]

  • Internal Standard: Add a small amount of an internal standard, such as DSS or TMSP for aqueous samples, for referencing the chemical shifts (δ = 0.00 ppm). For organic solvents, Tetramethylsilane (TMS) is commonly used.[2]

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid to promote ionization.

  • Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Operate the mass spectrometer in positive ion mode (ESI+). Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal for the ion of interest.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da) to observe the protonated molecular ion [M+H]⁺ and any significant fragment ions.

Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid powder sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

  • Sample Scan: Record the spectrum of the sample. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for spectroscopic validation and data comparison.

Spectroscopic_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (FTIR-ATR) Sample->IR Data_NMR Chemical Shifts Coupling Constants Integration NMR->Data_NMR Data_MS Molecular Weight Fragmentation Pattern MS->Data_MS Data_IR Functional Group Frequencies IR->Data_IR Conclusion Structural Confirmation Data_NMR->Conclusion Data_MS->Conclusion Data_IR->Conclusion

Caption: Workflow for the spectroscopic validation of a chemical structure.

Spectroscopic_Comparison substance1 This compound ¹H NMR: Complex multiplets ¹³C NMR: ~175 ppm (C=O) MS: m/z 131 [M+H]⁺ IR: Broad O-H, C=O stretch comparison Comparison Highlights Structural Differences substance1->comparison substance2 Piperazine ¹H NMR: Single peak (2.68 ppm) ¹³C NMR: Single peak (47.9 ppm) MS: m/z 86 (M⁺) IR: No C=O or broad O-H substance2->comparison

Caption: Logical comparison of key spectroscopic features.

Conclusion

The structural validation of this compound is unequivocally achieved through the combined use of NMR, Mass Spectrometry, and IR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. The presence of the carboxylic acid group introduces highly characteristic signals—notably the downfield carboxyl carbon in ¹³C NMR, the protonated molecular ion in MS, and the distinctive broad O-H and sharp C=O stretches in IR—that clearly differentiate it from its parent piperazine structure. The detailed protocols and comparative data presented in this guide serve as a robust framework for researchers in the pharmaceutical industry to ensure the structural integrity of this important synthetic intermediate.

References

A Comparative Analysis of Catalysts for the Asymmetric Hydrogenation of Pyrazinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective synthesis of chiral piperazine-2-carboxylic acid derivatives is a critical step in the development of novel therapeutics. This guide provides a comparative analysis of catalyst systems for the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives, offering a side-by-side look at performance, supported by experimental data.

The asymmetric hydrogenation of pyrazine rings to produce chiral piperazines is a challenging yet highly valuable transformation in medicinal chemistry. The selection of an appropriate catalyst is paramount to achieving high enantioselectivity and yield. This guide focuses on the comparative performance of various transition metal catalysts, primarily those based on rhodium and iridium, in the hydrogenation of pyrazinecarboxylic acid derivatives.

Performance Comparison of Catalyst Systems

The efficiency of a catalyst in asymmetric hydrogenation is determined by several factors, including the choice of the metal center, the chiral ligand, and the reaction conditions. Below is a summary of the performance of different catalyst systems in the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives and related compounds.

MetalChiral LigandSubstrateEnantiomeric Excess (ee%)Yield (%)Reference
Rhodium (Rh) (R,R)-(S,S)-i-BuTRAP1,4,5,6-Tetrahydropyrazine-2-(N-tert-butyl)carboxamide97%Not specified[1]
Rhodium (Rh) (R,R)-(S,S)-MeTRAP1,4,5,6-Tetrahydropyrazine-2-(N-tert-butyl)carboxamideup to 85%Not specified[1]
Iridium (Ir) (S,S)-f-BinaphaneN-benzyl-3-phenyl-pyrazinium bromide96%90%[2]
Iridium (Ir) JosiPhos L4N-benzyl-3-phenyl-pyrazinium bromide79%Not specified[2]
Palladium (Pd) (S)-xyl-binapine3-phenyl-pyrazin-2-ol90%93%[3][4]

Experimental Workflow

The general experimental workflow for the asymmetric hydrogenation of a pyrazine derivative involves several key stages, from catalyst preparation to the analysis of the final product.

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis MetalPrecursor Metal Precursor ([Rh(COD)Cl]2, [Ir(COD)Cl]2) CatalystFormation In situ Catalyst Formation MetalPrecursor->CatalystFormation ChiralLigand Chiral Ligand (e.g., TRAP, Binaphane) ChiralLigand->CatalystFormation Autoclave High-Pressure Reactor (Autoclave) CatalystFormation->Autoclave CatalystFormation->Autoclave Substrate Pyrazine Derivative Substrate->Autoclave Solvent Solvent (e.g., Toluene, Methanol) Solvent->Autoclave Hydrogen H2 Gas Hydrogen->Autoclave ReactionMixture Reaction Mixture Autoclave->ReactionMixture Purification Purification (e.g., Chromatography) ReactionMixture->Purification Product Chiral Piperazine Derivative Purification->Product Analysis Analysis (NMR, Chiral HPLC) Product->Analysis

General experimental workflow for asymmetric hydrogenation.

Detailed Experimental Protocols

Rhodium-Catalyzed Asymmetric Hydrogenation of 1,4,5,6-Tetrahydropyrazine-2-(N-tert-butyl)carboxamide[1]
  • Catalyst Preparation: The chiral rhodium catalyst is typically prepared in situ by mixing a rhodium precursor, such as [Rh(COD)₂]BF₄, with a chiral diphosphine ligand, like a TRAP derivative, in a suitable solvent under an inert atmosphere.

  • Hydrogenation Reaction: The substrate, 1,4,5,6-tetrahydropyrazine-2-(N-tert-butyl)carboxamide, is dissolved in a solvent (e.g., methanol). The pre-formed catalyst solution is then added to the substrate solution in a high-pressure autoclave. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure. The reaction mixture is stirred at a specific temperature for a set period.

  • Product Analysis: After the reaction, the solvent is removed under reduced pressure. The enantiomeric excess of the resulting piperazine-2-carboxylic acid derivative is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Iridium-Catalyzed Asymmetric Hydrogenation of N-benzyl-3-phenyl-pyrazinium bromide[2]
  • Catalyst Preparation: The iridium catalyst is generated in situ by reacting [Ir(COD)Cl]₂ with a chiral ligand, such as (S,S)-f-Binaphane, in a solvent like toluene under an inert atmosphere.

  • Hydrogenation Reaction: The pyrazinium salt substrate is placed in a high-pressure reactor. The solvent and the catalyst solution are added. The reactor is then charged with hydrogen gas to a high pressure (e.g., 600 psi). The reaction is carried out at a specific temperature (e.g., -20 °C) for 24 hours.

  • Product Analysis: Upon completion, the reaction mixture is concentrated, and the product is purified. The enantiomeric excess is determined using chiral HPLC.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the asymmetric hydrogenation is dictated by the interaction between the substrate and the chiral catalyst. The chiral ligand creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation, which in turn leads to the preferential formation of one enantiomer.

G cluster_catalyst Chiral Catalyst Complex cluster_substrate Substrate Interaction cluster_hydrogenation Stereoselective Hydrogenation cluster_product Enantiomerically Enriched Product Metal Transition Metal (Rh, Ir) Catalyst Active Chiral Catalyst Metal->Catalyst Ligand Chiral Ligand Ligand->Catalyst Coordination Substrate Coordination Catalyst->Coordination Substrate Pyrazine Derivative Substrate->Coordination DiastereomericIntermediates Diastereomeric Transition States Coordination->DiastereomericIntermediates HydrogenAddition Hydrogen Addition DiastereomericIntermediates->HydrogenAddition Product Chiral Piperazine Derivative HydrogenAddition->Product

Logical relationship for stereoselective hydrogenation.

Conclusion

The asymmetric hydrogenation of pyrazinecarboxylic acid derivatives is a potent method for accessing enantiomerically enriched piperazine-2-carboxylic acid scaffolds. The choice of catalyst system is critical for achieving high stereoselectivity. Based on the available data, rhodium complexes with TRAP ligands and iridium complexes with bisphosphine ligands have demonstrated high enantioselectivities for these and closely related substrates. While palladium catalysts also show promise, further research is needed to explore the full potential of ruthenium-based catalysts for this specific class of compounds. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to develop and optimize their synthetic routes towards valuable chiral building blocks for drug discovery and development.

References

Comparative Evaluation of Novel (S)-Piperazine-2-carboxylic Acid Derivatives: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the burgeoning therapeutic potential of (S)-Piperazine-2-carboxylic acid derivatives. This document synthesizes recent findings on their efficacy in oncology and neurodegenerative diseases, presenting comparative data and mechanistic insights.

The piperazine scaffold, particularly the chiral this compound, serves as a crucial intermediate in the synthesis of a wide array of therapeutic agents.[1] Its defined stereocenter is a valuable asset for medicinal chemists aiming to develop enantiomerically pure active pharmaceutical ingredients (APIs) with enhanced specificity and reduced off-target effects.[1] Recent research has unveiled a plethora of novel derivatives with significant potential in treating complex diseases like cancer and Alzheimer's. This guide provides a comparative analysis of the in vitro and in vivo performance of these emerging drug candidates.

Anticancer Activity: A Multi-faceted Approach

This compound derivatives have been explored extensively for their anticancer properties, demonstrating cytotoxicity against various cancer cell lines through diverse mechanisms of action.

Targeting Cancer Cell Proliferation and Angiogenesis

Recent studies have highlighted the efficacy of piperazine-tethered derivatives of natural products and novel synthetic compounds in inhibiting cancer cell growth. For instance, a series of arylformyl piperazinyl derivatives of alepterolic acid were synthesized and evaluated for their anticancer activity.[2] Compound 3n from this series emerged as a potent agent against triple-negative breast cancer (TNBC) MDA-MB-231 cells, with an IC50 value of 5.55 ± 0.56 μM.[2] Mechanistic studies revealed that compound 3n induces caspase-dependent apoptosis in these cells.[2]

In another study, novel bivalent β-carbolines linked by a piperazine group were synthesized and evaluated.[3] Compounds 7e and 7g from this series exhibited the most potent cytotoxic activities against a panel of ten tumor cell lines.[3] Further investigation into the mechanism of action of compound 7g revealed significant anti-angiogenic activity in an in vivo chick chorioallantoic membrane (CAM) assay, comparable to the known anti-angiogenic agent CA4P.[3]

Hybrid molecules incorporating the piperazine moiety have also shown promise. Rhein–piperazine–furanone hybrids were designed and synthesized, with hybrid 5e demonstrating potent cytotoxicity against A549 human lung cancer cells (IC50 = 5.74 μM), being 46-fold more toxic than the parent compound rhein.[4] Importantly, this compound showed good selectivity, being significantly less toxic to normal WI-38 human lung fibroblast cells.[4]

Furthermore, novel 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide and related derivatives have been evaluated for their in-vitro cytotoxicity against A-549 (lung), HCT-116 (colon), and MIAPaCa-2 (pancreatic) cancer cell lines.[5] Notably, compound C-14 showed an IC50 value of <1μM in the MIAPaCa-2 cell line.[5]

Dual Inhibition of COX-2/5-LOX

Inflammation is a key factor in cancer progression. Benzhydrylpiperazine-based derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in inflammatory pathways. Compound 9d showed promising dual inhibition with IC50 values of 0.25 ± 0.03 μM for COX-2 and 7.87 ± 0.33 μM for 5-LOX.[6] This compound also demonstrated in vitro anticancer potential against A549, COLO-205, and MIA-PA-CA-2 human cancer cell lines.[6]

Androgen Receptor Antagonism in Prostate Cancer

Arylpiperazine derivatives have been identified as potent androgen receptor (AR) antagonists for the treatment of prostate cancer.[7] Compounds 10, 16, 27, 29, and 31 exhibited strong antagonistic potency against AR and potent binding affinities.[7] Several of these compounds also displayed strong cytotoxic activities against both AR-rich (LNCaP) and AR-deficient (PC-3, DU145) prostate cancer cell lines.[7]

Data Summary: In Vitro Anticancer Activity
Compound/Derivative ClassCancer Cell LineIC50 Value (μM)Reference
Alepterolic acid derivative 3n MDA-MB-231 (Breast)5.55 ± 0.56[2]
Rhein–piperazine–furanone hybrid 5e A549 (Lung)5.74[4]
Benzhydrylpiperazine derivative 9d A549, COLO-205, MIA-PA-CA-2Not specified[6]
4-(3-(4-ethylpiperazin-1-yl)propoxy) derivative C-4 HCT-116 (Colon)11.33[5]
4-(3-(4-ethylpiperazin-1-yl)propoxy) derivative C-5 A-549 (Lung)21.22[5]
4-(3-(4-ethylpiperazin-1-yl)propoxy) derivative C-14 MIAPaCa-2 (Pancreatic)<1[5]

Neuroprotective Effects: Targeting Alzheimer's Disease

This compound derivatives are also being investigated as multi-target-directed ligands (MTDLs) for the treatment of Alzheimer's disease (AD). A recent study focused on the design and synthesis of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives and their analogues as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in AD pathology.[8]

Compound 4c , a free carboxylic acid derivative, was the most active and selective AChE inhibitor (Ki = 10.18 ± 1.00 µM).[8] In contrast, the hydroxamic acid derivative 7b was an extraordinarily potent and selective BChE inhibitor (Ki = 1.6 ± 0.08 nM), significantly more potent than the reference drugs donepezil and tacrine.[8] Both compounds showed lower cytotoxicity than staurosporine on human neuroblastoma (SH-SY5Y) cell lines.[8]

Data Summary: Cholinesterase Inhibition
CompoundTarget EnzymeKi ValueSelectivity Index (SI)Reference
4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid)AChE10.18 ± 1.00 µM~17.90 (AChE selective)[8]
7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid)BChE1.6 ± 0.08 nM21862.5 (BChE selective)[8]

Experimental Protocols

The following are brief descriptions of the key experimental protocols cited in the referenced studies. For detailed methodologies, please refer to the full-text articles.

  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells to form a purple formazan product.

  • Cholinesterase Inhibition Assay (Ellman's Method): This method is used to determine the inhibitory activity of compounds against AChE and BChE. It is a spectrophotometric method that measures the rate of hydrolysis of acetylthiocholine or butyrylthiocholine by the respective enzymes, using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • Flow Cytometry: This technique is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. In the context of the cited studies, it was used to analyze apoptosis.[2][4]

  • Western Blot Analysis: This is a widely used analytical technique in molecular biology and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract. It was used to analyze proteins involved in apoptosis.[2]

  • Colony Formation Assay: This is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It is used to determine the effectiveness of cytotoxic agents.[2]

  • Hoechst Staining: This method uses fluorescent stains to label DNA in live or fixed cells and is used to visualize nuclear morphology and apoptosis.[2]

  • In Vivo Chick Chorioallantoic Membrane (CAM) Assay: This is a widely used in vivo model to study angiogenesis and anti-angiogenic effects of compounds.[3]

Visualizing Mechanisms and Workflows

To better understand the processes described, the following diagrams illustrate a proposed signaling pathway for apoptosis induction and a general experimental workflow for in vitro evaluation.

cluster_0 Apoptosis Induction by Piperazine Derivative Derivative Piperazine Derivative (e.g., Compound 3n) Cell Cancer Cell (e.g., MDA-MB-231) Derivative->Cell Inhibits Growth Caspase_Activation Caspase Activation Cell->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Leads to

Caption: Proposed mechanism of caspase-dependent apoptosis.

cluster_1 In Vitro Evaluation Workflow Synthesis Compound Synthesis & Characterization Treatment Treatment with Derivatives Synthesis->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis

Caption: General workflow for in vitro cytotoxicity screening.

cluster_2 Dual COX-2/5-LOX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX5->Leukotrienes Derivative Benzhydrylpiperazine Derivative (e.g., 9d) Derivative->COX2 Inhibits Derivative->LOX5 Inhibits

Caption: Mechanism of dual COX-2 and 5-LOX inhibition.

References

Head-to-head comparison of different coupling reagents for piperazine amide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of piperazine amides is a critical step in the development of novel therapeutics. The choice of coupling reagent plays a pivotal role in determining reaction yield, purity, and overall efficiency. This guide provides an objective, data-driven comparison of commonly used coupling reagents for the formation of amide bonds with piperazine derivatives.

Performance Comparison of Coupling Reagents

The selection of an optimal coupling reagent is contingent on several factors, including the steric and electronic properties of the carboxylic acid and piperazine substrates, desired reaction time, and cost considerations. Below is a summary of the performance of various classes of coupling reagents based on experimental data.

Coupling Reagent ClassSpecific Reagent(s)Typical YieldReaction TimeKey AdvantagesKey Disadvantages
Uronium/Aminium Salts HATU, HBTU, COMUVery High1-3 hours[1]High efficiency, fast reactions, low racemization (especially HATU).[1][2] COMU byproducts are water-soluble, simplifying purification.[1][3]Higher cost compared to carbodiimides.[1] Can react with unprotected N-termini if used in excess.[1][3]
Phosphonium Salts PyBOPHigh1-4 hoursHigh efficiency, low risk of racemization. Byproducts are not carcinogenic.[1]More expensive than carbodiimides.[1]
Carbodiimides EDC/HOBt, DCC/HOBtGood to High12-24 hours[1]Cost-effective.[1] Water-soluble byproducts (EDC) facilitate easy removal.[1][3]Higher risk of racemization without additives. Slower reaction times.[1] DCC byproduct (DCU) is often insoluble and difficult to remove.[3][4]
Phosphonic Anhydrides T3PHigh to Excellent1-5 hoursLow epimerization, high purity and yields.[5][6] Water-soluble byproducts simplify workup.[5][7]May require optimization for specific substrates.

Experimental Workflow & Protocols

The general workflow for piperazine amide synthesis via a coupling reaction involves the activation of a carboxylic acid followed by nucleophilic attack by the piperazine amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid in Anhydrous Solvent add_reagents Add Coupling Reagent & Base (if required) prep_acid->add_reagents prep_amine Prepare Piperazine Solution coupling Add Piperazine Solution & Stir prep_amine->coupling activation Carboxylic Acid Activation add_reagents->activation activation->coupling monitoring Monitor Reaction by TLC or LC-MS coupling->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Extraction quench->extraction purification Column Chromatography extraction->purification product Pure Piperazine Amide purification->product

Caption: General experimental workflow for piperazine amide synthesis.

Protocol 1: Coupling using HATU
  • Preparation : Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM.

  • Activation : Add HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to the solution.[1] Stir the mixture at room temperature for 15-20 minutes to form the activated ester.[1]

  • Coupling : Add the piperazine derivative (1.0 eq) to the reaction mixture.

  • Monitoring : Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 1-3 hours.[1]

  • Workup : Once complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 0.1 N HCl), water, and brine.[1]

  • Purification : Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Coupling using EDC/HOBt
  • Preparation : Dissolve the carboxylic acid (1.0 eq), piperazine derivative (1.0 eq), and HOBt (1.2 eq) in an anhydrous solvent like DCM or DMF.[1]

  • Reaction Initiation : Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[1]

  • Coupling : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.[1]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : After completion, dilute the reaction mixture with DCM or ethyl acetate. Wash the organic phase with water to remove the water-soluble urea byproduct and any excess EDC.[1]

  • Purification : Dry the organic layer, concentrate, and purify the crude product using column chromatography.

Protocol 3: Coupling using T3P
  • Preparation : Dissolve the carboxylic acid (1.0 eq) and the piperazine derivative (1.1 eq) in a suitable solvent such as ethyl acetate or DCM.

  • Reaction Initiation : Add a base, such as triethylamine or pyridine (2.0-3.0 eq).

  • Coupling : Add T3P (1.5 eq, often as a 50% solution in a solvent like ethyl acetate) dropwise to the mixture, maintaining the temperature between 0 °C and 25 °C.[5]

  • Monitoring : Stir the reaction for 1-5 hours and monitor its completion by TLC or LC-MS.

  • Workup : Quench the reaction with water or an aqueous basic solution (e.g., saturated NaHCO3). The byproducts of T3P are water-soluble and can be removed by aqueous extraction.[5][7]

  • Purification : Separate the organic layer, dry it, and concentrate it. Purify the resulting crude product by column chromatography.

Concluding Remarks

The choice of coupling reagent is a critical parameter in the synthesis of piperazine amides. Uronium salts like HATU and COMU offer high yields and short reaction times, making them suitable for rapid synthesis, with COMU providing the added benefit of easier purification.[1][3] Phosphonium salts such as PyBOP are also highly efficient with a good safety profile.[1] For cost-effective syntheses, carbodiimides like EDC in combination with HOBt are a viable option, although they may require longer reaction times and careful optimization to minimize side reactions.[1] T3P has emerged as a powerful reagent, particularly for large-scale synthesis and for substrates prone to epimerization, due to its high efficiency, mild reaction conditions, and simple workup.[5][6][8] Ultimately, the optimal reagent will depend on the specific requirements of the synthetic target and the desired balance between cost, efficiency, and purity.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Determining the Enantiomeric Purity of (S)-Piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the enantiomeric purity of chiral molecules is a critical aspect of pharmaceutical development and quality control. Enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods are essential to ensure the safety and efficacy of chiral drug substances like (S)-Piperazine-2-carboxylic acid, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

This guide provides an objective comparison of two primary analytical techniques for determining the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE). The information presented is based on established methodologies for similar compounds and serves as a framework for method development, validation, and cross-validation in your laboratory.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. Below is a summary of typical performance data for Chiral HPLC and Chiral CE methods based on the analysis of piperazine derivatives and other amino acids.

Validation Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Capillary Electrophoresis (CE)
Analyte Piperazine (derivatized)[1]Piperazine Derivatives (H1-antihistamines)[2]
Linearity (Correlation Coefficient, r²) > 0.999[1]> 0.99[2]
Limit of Detection (LOD) Not explicitly stated for enantiomeric impurity5.9–11.4 µmol L⁻¹[2]
Limit of Quantitation (LOQ) ~30 ppm[1]18–34.6 µmol L⁻¹[2]
Accuracy (% Recovery) 104.87 - 108.06%[1]Not explicitly stated
Precision (% RSD) < 4.0%[1]Good intra- and inter-day precision reported[2]
Resolution (Rs) Good resolution achieved[1]Baseline separation achievable

Experimental Protocols: Methodologies for Enantiomeric Purity Determination

Detailed and well-documented experimental protocols are crucial for the successful implementation and cross-validation of analytical methods. The following sections provide representative methodologies for Chiral HPLC and Chiral CE.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust technique for the separation of enantiomers.[3][4][5] The method often involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For compounds lacking a strong chromophore, derivatization with a UV-active agent may be necessary.[1]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase Column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm)[1]

Sample Preparation (with derivatization):

  • Accurately weigh the sample of this compound.

  • Dissolve the sample in a suitable diluent.

  • Add a derivatizing agent (e.g., NBD-Cl) and a catalyst (e.g., a weak base).[1]

  • Heat the mixture to facilitate the reaction.

  • Cool and dilute the derivatized sample to the final concentration with the mobile phase.

Chromatographic Conditions:

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (e.g., 90:10:0.1 v/v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 35°C[1]

  • Detection Wavelength: Dependent on the derivatizing agent used (e.g., 468 nm for NBD-Cl).

  • Injection Volume: 10 µL[1]

Method 2: Chiral Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent consumption.[6][7] Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE), which forms transient diastereomeric complexes with the enantiomers, leading to different migration times.[2]

Instrumentation:

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary

Sample Preparation:

  • Accurately weigh the sample of this compound.

  • Dissolve and dilute the sample to the desired concentration using the background electrolyte or water.

Electrophoretic Conditions:

  • Background Electrolyte (BGE): 100 mM phosphate buffer (pH 6.0) containing 34 mg/mL sulfated β-cyclodextrin (S-β-CD) as the chiral selector and 40% (v/v) methanol.[2]

  • Applied Voltage: 25 kV

  • Capillary Temperature: 25°C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection Wavelength: 200 nm

Mandatory Visualizations

To better illustrate the processes involved in the cross-validation of these analytical methods, the following diagrams have been generated using the DOT language.

G Workflow for Cross-Validation of Analytical Methods cluster_method1 Method 1: Chiral HPLC cluster_method2 Method 2: Chiral CE cluster_comparison Cross-Validation M1_Prep Sample Preparation (Derivatization if needed) M1_Analysis HPLC Analysis M1_Prep->M1_Analysis M1_Data Data Acquisition & Processing M1_Analysis->M1_Data Compare Comparison of Results (e.g., % Enantiomeric Purity) M1_Data->Compare M2_Prep Sample Preparation M2_Analysis CE Analysis M2_Prep->M2_Analysis M2_Data Data Acquisition & Processing M2_Analysis->M2_Data M2_Data->Compare Stats Statistical Analysis (e.g., t-test, F-test) Compare->Stats Report Validation Report Stats->Report

Caption: A flowchart illustrating the parallel workflows for two analytical methods and their subsequent cross-validation.

G Logical Relationship of Validation Parameters MethodPerformance Overall Method Performance Specificity Specificity Specificity->MethodPerformance Linearity Linearity Linearity->MethodPerformance Range Range Linearity->Range Accuracy Accuracy Accuracy->MethodPerformance Accuracy->Range Precision Precision (Repeatability & Intermediate) Precision->MethodPerformance Precision->Range LOD Limit of Detection LOD->MethodPerformance LOQ Limit of Quantitation LOQ->MethodPerformance Robustness Robustness Robustness->MethodPerformance Range->MethodPerformance

Caption: A diagram showing how various validation parameters contribute to the overall assessment of an analytical method's performance.

References

Safety Operating Guide

Proper Disposal of (S)-Piperazine-2-carboxylic Acid: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety, logistical, and operational guidance for the proper disposal of (S)-Piperazine-2-carboxylic acid. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety and Hazard Information

Before beginning any disposal procedure, it is imperative to be familiar with the potential hazards of this compound. Based on data for closely related compounds such as Piperazine-2-carboxylic acid dihydrochloride and piperazine derivatives, this compound should be handled as a hazardous substance.[1][2]

Primary Hazards:

  • Causes skin irritation.[2][3]

  • Causes serious eye irritation and potentially serious eye damage.[2][3][4]

  • May cause respiratory irritation.[2][3]

  • May be harmful if swallowed.[4]

  • Potentially harmful to aquatic life.[4]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste.[5][6] This includes:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.[6]

  • A lab coat or other protective clothing.[5][6]

  • In case of inadequate ventilation or the generation of dust, use a certified respirator.[5]

Step-by-Step Disposal Protocol

The primary and mandatory method for the disposal of this compound is through a licensed chemical waste disposal facility.[3][4][5] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [5][7]

Step 1: Waste Segregation

  • Collect all waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated and compatible hazardous waste container.[6][8]

  • Do not mix this waste with other incompatible chemical waste streams. Store acids and bases separately.[9]

Step 2: Containerization and Labeling

  • Use a high-density polyethylene (HDPE) or other compatible container with a secure, tightly fitting cap.[8][10]

  • The container must be clearly labeled as soon as waste accumulation begins.[8][9] The label must include:

    • The words "Hazardous Waste".[5][8][9]

    • The full chemical name: "this compound".[5][8] Do not use abbreviations or chemical formulas.[11]

    • A clear indication of the associated hazards (e.g., "Irritant," "Corrosive").[8][9]

    • The accumulation start date.[5][8]

Step 3: Storage of Waste

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area (SAA).[3][9]

  • The storage area should be cool and dry, away from incompatible materials.[12]

  • Ensure the container is kept closed at all times except when adding waste.[9][10]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5][11]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5][6]

Step 5: Spill Management

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.[6]

  • Wearing appropriate PPE, contain the spill using an inert, absorbent material such as vermiculite, sand, or earth.[5][6][12]

  • Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.[6][12]

  • Prevent the spill from entering drains or waterways.[4][12]

  • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[6]

Step 6: Decontamination of Labware

  • Non-disposable labware that has come into contact with this compound should be decontaminated.

  • Rinse the equipment thoroughly with a suitable solvent (e.g., water, followed by ethanol or acetone).[8]

  • Collect the rinsate as liquid hazardous waste in a separate, appropriately labeled container.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste Generated consult_sds Consult Specific Safety Data Sheet (SDS) and Institutional Guidelines start->consult_sds identify_hazards Identify Hazards: Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful if Swallowed consult_sds->identify_hazards wear_ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat identify_hazards->wear_ppe segregate_waste Segregate Waste from Incompatible Materials wear_ppe->segregate_waste containerize Containerize in a Labeled, Sealed, Compatible Container segregate_waste->containerize storage Store in Designated Hazardous Waste Area (SAA) containerize->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs disposal Disposal via Approved Hazardous Waste Facility contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-Piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-Piperazine-2-carboxylic acid

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

This compound is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2][3] Adherence to strict safety protocols is essential to mitigate risks during its handling and use.

Hazard Identification and Classification
  • Signal Word: Warning[1][2][3]

  • Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2][3]

  • Target Organs: Respiratory system.[2][4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

OperationEngineering ControlsEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical fume hood or ventilated enclosureChemical safety goggles (compliant with EN 166) or face shield.[1][5]Nitrile or neoprene gloves (powder-free).[6] Inspect gloves before use.Laboratory coat or disposable gown.[5][6]NIOSH-approved N95 or N100 respirator if dust is generated.[2][5]
Conducting reactions and transfers Chemical fume hoodChemical safety goggles (compliant with EN 166) or face shield.[1][5]Nitrile or neoprene gloves.[6]Laboratory coat or disposable gown.[5][6]Not generally required if handled in a fume hood.
Handling spills Well-ventilated areaChemical safety goggles and face shield.[6]Two pairs of chemotherapy-grade gloves (ASTM D6978).[6]Disposable, fluid-resistant gown.[6]A fit-tested N95 respirator or higher, depending on the spill size and potential for aerosolization.[6]

Operational and Disposal Plans

Handling and Storage
  • Handling: Avoid all personal contact, including inhalation of dust and contact with eyes and skin.[7][8] Use in a well-ventilated area, preferably a chemical fume hood.[7][8] Do not eat, drink, or smoke when handling this substance.[7] Wash hands thoroughly after handling.[1] Contaminated clothing should be removed and laundered before reuse.[7]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Keep away from incompatible materials such as strong oxidizing agents.[1]

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[1]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1] Continue rinsing for at least 15 minutes.[10] If skin irritation persists, seek medical advice.[5]
Inhalation Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek medical attention if you feel unwell.[5]
Ingestion Clean mouth with water and drink plenty of water afterwards.[5] Do NOT induce vomiting.[9] Seek medical attention if symptoms occur.[5]
Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.[1] Do not empty into drains.[1] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Experimental Protocols: Chemical Spill Response

In the event of a spill, follow this step-by-step procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Wear the PPE outlined in the table above for handling spills.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.[7] For liquid spills, use an inert absorbent material to contain and collect the spill.

  • Decontaminate the Area: Clean the spill area with a suitable decontaminating agent, followed by a thorough wash with soap and water.

  • Dispose of Waste: All contaminated materials, including absorbent pads, gloves, and clothing, must be placed in a sealed, labeled container for hazardous waste disposal.

  • Report the Incident: Report the spill to the appropriate laboratory or institutional safety officer.

Chemical Spill Response Workflow

Spill_Response Spill Chemical Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess the Spill (Size, Location, Hazards) Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Neutralize Neutralize/Absorb Contain->Neutralize Cleanup Clean Up Residue Neutralize->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report End End of Response Report->End

Caption: Workflow for a chemical spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Piperazine-2-carboxylic acid
Reactant of Route 2
(S)-Piperazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.